molecular formula C70H145N5O5 B6337406 C12-200 CAS No. 1220890-25-4

C12-200

Cat. No.: B6337406
CAS No.: 1220890-25-4
M. Wt: 1136.9 g/mol
InChI Key: RVHYPUORVDKRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C12-200 (Cas No. 1220890-25-4) is a well-known, multi-tail ionizable lipid that serves as a benchmark cationic lipid in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery . It is widely recognized for its high in vivo potency at low doses and is frequently used as a positive control in research exploring novel ionizable lipids . As a key component of LNPs, this compound plays a critical role in encapsulating and protecting therapeutic nucleic acids—including siRNA, mRNA, and CRISPR/Cas9 components—from degradation . Its ionizable nature is central to its function: the lipid is neutral at physiological pH, which reduces toxicity and improves stability in the bloodstream, but becomes positively charged in the acidic environment of the endosome after cellular uptake . This protonation facilitates interaction with anionic endosomal phospholipids, promoting a transition from a bilayer to a non-bilayer structure that disrupts the endosomal membrane and enables the cargo's efficient release into the cytosol, a process known as "endosomal escape" . This compound has demonstrated high transfection efficiency in various applications. It has been used in preclinical studies for mRNA-mediated protein replacement therapy , and its formulation has been optimized for enhanced performance, for instance, by substituting the phospholipid DSPC with DOPE to significantly increase protein expression . Furthermore, research has shown that the stereochemistry of the lipid influences its performance; the S-enantiomer of this compound has been found to improve both the effectiveness and tolerability of mRNA delivery compared to the racemic mixture . Beyond systemic delivery, this compound-based LNPs have also been engineered for novel administration routes, such as oral delivery , where they protect nucleic acid payloads through the gastrointestinal tract . This versatility and proven efficacy make this compound an invaluable and widely adopted tool for advancing non-viral gene therapy, vaccinology, and basic biomedical research.

Properties

IUPAC Name

1-[2-[bis(2-hydroxydodecyl)amino]ethyl-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl]amino]dodecan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H145N5O5/c1-6-11-16-21-26-31-36-41-46-66(76)61-73(58-60-75(64-69(79)49-44-39-34-29-24-19-14-9-4)65-70(80)50-45-40-35-30-25-20-15-10-5)57-55-71-51-53-72(54-52-71)56-59-74(62-67(77)47-42-37-32-27-22-17-12-7-2)63-68(78)48-43-38-33-28-23-18-13-8-3/h66-70,76-80H,6-65H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHYPUORVDKRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H145N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1136.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

C12-200 Ionizable Lipid: A Technical Guide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: C12-200 is a highly branched-chain, multi-tail ionizable lipidoid renowned for its application in lipid nanoparticle (LNP) formulations. It has become a cornerstone and a benchmark lipid for the systemic delivery of nucleic acid payloads, including small interfering RNA (siRNA), messenger RNA (mRNA), self-amplifying RNA (saRNA), and CRISPR components. Developed through high-throughput screening, this compound is particularly noted for its high in vivo potency at low doses, primarily facilitating delivery to hepatocytes. Its unique pH-responsive behavior is central to its function, enabling efficient encapsulation of RNA and subsequent release into the cell cytoplasm.

Physicochemical Properties

This compound is a complex lipidoid molecule characterized by five hydroxyl groups and five hydrophobic tails. This structure is integral to its function in forming stable nanoparticles and mediating endosomal escape.

PropertyValueReference
Chemical Name 1,1′-((2-(4-(2-((2-(bis(2-hydroxydodecyl)amino)ethyl)(2-hydroxydodecyl) amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(dodecan-2-ol)
CAS Number 1220890-25-4
Molecular Formula C₇₀H₁₄₅N₅O₅
Molecular Weight 1136.9 g/mol
Purity ≥95%
Solubility Ethanol, DMSO, DMF

Mechanism of Action in LNP-Mediated Delivery

The efficacy of this compound hinges on its pH-dependent ionizable nature. The multiple tertiary amine groups within its structure have an apparent pKa that allows the LNP to remain near-neutral at physiological pH (~7.4) but become positively charged in the acidic environment of the endosome (pH 5.0-6.5).

This mechanism provides two key advantages:

  • In Circulation: A near-neutral surface charge minimizes nonspecific interactions with blood components, reducing toxicity and increasing circulation time.

  • After Cellular Uptake: Following endocytosis, the endosome acidifies. This compound becomes protonated, and the resulting positive charge on the LNP facilitates interaction with anionic lipids in the endosomal

C12-200: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Applications of the Cationic Ionizable Lipid C12-200 in Nucleic Acid Delivery

This compound is a synthetic, branched-chain ionizable cationic lipidoid that has become a benchmark in the formulation of lipid nanoparticles (LNPs) for the delivery of various nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] Its unique chemical structure and pH-responsive nature are central to its efficacy in overcoming critical barriers in drug delivery, most notably endosomal escape.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of this compound for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a multi-tail structure, which contributes to the formation of non-bilayer, cone-shaped lipid structures that facilitate the disruption of endosomal membranes.[5] The core structure consists of a piperazine (B1678402) ring with a total of five amine groups, providing multiple sites for the attachment of twelve-carbon alkyl chains via an epoxide reaction.[4] This branched structure with five hydroxyl groups also allows for further derivatization.[1]

The key feature of this compound is its ionizable nature. At physiological pH, it remains largely neutral, minimizing non-specific interactions with anionic cell membranes and enhancing its biocompatibility.[3][5] However, in the acidic environment of the endosome (pH ~6.5), the amine groups of this compound become protonated, leading to a net positive charge.[5][6][] This charge facilitates the interaction with negatively charged endosomal membranes, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[4][]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C70H145N5O5
Molecular Weight 1136.96 g/mol [8]
IUPAC Name 1,1'-((2-(4-(2-((2-(bis(2-hydroxydodecyl)amino)ethyl)(2-hydroxydodecyl) amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(dodecan-2-ol)[3]
CAS Number 1220890-25-4 (racemate)[3][9]
Appearance Clear oil[10]
Solubility Soluble in Ethanol (B145695), DMSO, DMF[1][8]
Apparent pKa (in LNPs) 6.308 - 6.96[6][11]

Mechanism of Action in Lipid Nanoparticles

This compound is a critical component of LNPs, which are spherical vesicles typically composed of four main lipid components: an ionizable cationic lipid (like this compound), a helper phospholipid (such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE, or 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid.[12][13]

The primary role of this compound within the LNP is to complex with the negatively charged nucleic acid cargo and, most importantly, to facilitate its escape from the endosome following cellular uptake.[5] The process of endosomal escape is a major bottleneck in the delivery of macromolecular drugs, with estimates suggesting that less than 5% of nucleic acids in endosomes reach the cytosol.[4] The pH-dependent protonation of this compound is the key to overcoming this barrier.[4][] This protonation is thought to induce a phase transition in the lipid mixture of the LNP and the endosomal membrane, leading to the formation of a hexagonal (HII) phase that disrupts the membrane and releases the cargo.[4]

G Figure 1: this compound Mediated Endosomal Escape Pathway cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_cell Cell LNP LNP with neutral this compound endocytosis Endocytosis LNP->endocytosis Cellular Uptake early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5-6.0) early_endosome->late_endosome Maturation cytoplasm Cytoplasm early_endosome->cytoplasm Endosomal Escape (this compound Protonation & Membrane Disruption) lysosome Lysosome (pH ~4.5-5.0) (Degradation) late_endosome->lysosome mrna_release mRNA Release

Caption: this compound Mediated Endosomal Escape Pathway.

Applications in Drug Development

This compound-formulated LNPs have demonstrated high in vivo potency for the delivery of both siRNA and mRNA, particularly to the liver.[14][4] This has established this compound as a "gold-standard" ionizable lipid for preclinical research and development.[4]

Table 2: Applications of this compound in Preclinical Studies

Therapeutic ModalityTargetKey FindingsReference(s)
siRNA Factor VIIReduction of serum Factor VII levels in mice.[14]
mRNA Erythropoietin (EPO)Increased serum EPO levels in mice.[14]
mRNA Luciferase ReporterPredominant protein expression in the liver.[15]
mRNA Tumor AntigenEnhanced mRNA-mediated cancer immunotherapy.[16]
mRNA Placental Growth FactorTargeted delivery to the placenta in pregnant mice.[11]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct SN2 reaction between the polyamine core (referred to as "200") and a 12-carbon alkyl epoxide.[4][10]

Materials:

Procedure:

  • In a reaction vial, combine the polyamine core 200 (1.0 equivalent) and 1,2-epoxydodecane (6.0 equivalents).[10]

  • Add ethanol to the mixture.[10]

  • Stir the reaction at 80°C for 48 hours.[10]

  • After cooling, dilute the crude product with dichloromethane.[10]

  • Purify the product by flash chromatography on a silica column to yield this compound as a clear oil.[10]

Formulation of this compound Containing Lipid Nanoparticles

The formulation of LNPs encapsulating nucleic acids is commonly performed using microfluidic mixing, which allows for rapid and reproducible self-assembly of the nanoparticles.[15][17]

Materials:

  • This compound in ethanol

  • DOPE in ethanol

  • Cholesterol in ethanol

  • C14-PEG2000 in ethanol

  • mRNA in 10 mM sodium citrate (B86180) buffer (pH 3.0) or 50 mM sodium acetate (B1210297) (pH 4.0)[6][15]

  • Microfluidic mixing device (e.g., from Precision Nanosystems)

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • Combine this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a desired molar ratio (e.g., 35:16:46.5:2.5).[15][17]

    • Ensure all lipids are fully dissolved, warming to 37°C if necessary.[6]

  • Prepare the Aqueous-Nucleic Acid Phase:

    • Dilute the mRNA to the desired concentration (e.g., 0.14 mg/mL) in the acidic buffer.[6]

  • Microfluidic Mixing:

    • Set up the microfluidic device with the lipid-ethanol solution and the aqueous-mRNA solution in separate syringes.

    • Pump the solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate (e.g., 12 mL/min).[15]

    • The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated mRNA.

  • Purification and Characterization:

    • Purify the LNP suspension to remove ethanol and unencapsulated nucleic acids, for example, by dialysis or tangential flow filtration.

    • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.[18]

G Figure 2: Experimental Workflow for LNP Formulation cluster_prep Preparation of Solutions cluster_mixing Microfluidic Mixing cluster_post Post-Formulation Processing lipids Lipid-Ethanol Phase (this compound, DOPE, Cholesterol, PEG-lipid) microfluidics Microfluidic Device lipids->microfluidics mrna Aqueous-mRNA Phase (mRNA in acidic buffer) mrna->microfluidics purification Purification (e.g., Dialysis) microfluidics->purification Self-Assembled LNPs characterization Characterization (Size, PDI, Encapsulation Efficiency) purification->characterization

Caption: Experimental Workflow for LNP Formulation.

Conclusion

This compound remains a cornerstone ionizable lipid for the non-viral delivery of nucleic acid therapeutics. Its well-characterized structure, pH-responsive mechanism of action, and proven efficacy in preclinical models make it an invaluable tool for researchers in drug development. The detailed understanding of its properties and the established protocols for its use in LNP formulations provide a solid foundation for the continued development of novel and effective nucleic acid-based medicines.

References

An In-Depth Technical Guide to C12-200 (CAS: 1220890-25-4): An Ionizable Lipid for Advanced RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C12-200 is a novel, multi-tailed ionizable cationic lipidoid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its unique chemical structure allows for efficient encapsulation of nucleic acids and facilitates their escape from the endosome, a key step for successful intracellular delivery. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, formulation strategies, and detailed experimental protocols for its use in research and drug development.

Introduction

The therapeutic potential of RNA molecules has been recognized for decades, but their clinical translation has been hampered by challenges related to instability and inefficient cellular uptake. The development of effective delivery systems is therefore paramount. This compound has been identified as a highly potent ionizable lipid for the formulation of LNPs, demonstrating significant efficacy in preclinical studies for a variety of applications, from gene silencing to protein replacement therapies.[1][2] This guide serves as a technical resource for researchers and developers working with this compound-based LNP systems.

Physicochemical Properties of this compound

This compound is a branched-chain ionizable lipidoid with five hydroxyl groups.[3] Its structure is designed to remain near-neutral at physiological pH, minimizing non-specific interactions and toxicity, while becoming protonated and positively charged in the acidic environment of the endosome.[4][5]

PropertyValueReference
CAS Number 1220890-25-4[4]
Molecular Formula C₇₀H₁₄₅N₅O₅[4]
Molecular Weight 1136.96 g/mol [4]
Appearance Liquid[4]
Purity >90% to ≥95% (batch dependent)[3][4]
Solubility Soluble in Ethanol (B145695), DMSO, DMF[3]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[4]

Mechanism of Action: LNP-Mediated RNA Delivery

The delivery of RNA using this compound-based LNPs is a multi-step process. The ionizable nature of this compound is central to the success of this delivery system.

G cluster_0 Lipid Nanoparticle (LNP) Formulation cluster_1 Cellular Uptake and Endosomal Escape cluster_2 Therapeutic Action RNA RNA LNP LNP RNA->LNP This compound This compound This compound->LNP Helper Lipids Helper Lipids Helper Lipids->LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Acidification Endosome->Acidification Protonation This compound (Protonated) Acidification->Protonation Endosomal Escape Endosomal Escape Protonation->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm Translation (mRNA) Translation (mRNA) Cytoplasm->Translation (mRNA) RISC (siRNA) RISC (siRNA) Cytoplasm->RISC (siRNA) Protein Production Protein Production Translation (mRNA)->Protein Production Gene Silencing Gene Silencing RISC (siRNA)->Gene Silencing

Caption: LNP-mediated RNA delivery workflow.

At a low pH during formulation, the amine groups of this compound are protonated, facilitating the encapsulation of negatively charged RNA molecules.[5] Upon intravenous administration, the LNP circulates at a physiological pH of 7.4, where this compound is largely neutral, reducing clearance by the immune system. The LNPs are taken up by cells, primarily hepatocytes, through endocytosis.[6] Inside the endosome, the pH drops, leading to the protonation of this compound. This positive charge is believed to interact with the negatively charged endosomal membrane, leading to its disruption and the release of the RNA cargo into the cytoplasm where it can exert its therapeutic effect.[5]

Experimental Protocols

LNP Formulation using Microfluidic Mixing

This protocol is adapted from studies by Kauffman et al. (2015) and others, and describes a common method for preparing this compound LNPs.[7][8]

Materials:

  • This compound in ethanol

  • Helper lipids (e.g., DSPC or DOPE, Cholesterol, PEG-DMG) in ethanol

  • RNA (siRNA or mRNA) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

G Prepare Lipid Mix 1. Prepare lipid mixture in ethanol (this compound, Helper Lipids, Cholesterol, PEG-Lipid) Microfluidic Mixing 3. Mix lipid and RNA solutions using a microfluidic device (e.g., 3:1 aqueous:ethanolic ratio) Prepare Lipid Mix->Microfluidic Mixing Prepare RNA Solution 2. Prepare RNA solution in low pH buffer (e.g., citrate buffer, pH 4.0) Prepare RNA Solution->Microfluidic Mixing Dialysis 4. Dialyze LNP solution against PBS (pH 7.4) to remove ethanol and raise pH Microfluidic Mixing->Dialysis Sterile Filtration 5. Sterile filter the LNP suspension (0.22 µm filter) Dialysis->Sterile Filtration Characterization 6. Characterize LNPs for size, polydispersity, zeta potential, and encapsulation efficiency Sterile Filtration->Characterization G LNP LNP APC Antigen Presenting Cell (APC) LNP->APC TLR Toll-like Receptor (TLR) APC->TLR Innate Immune Activation Innate Immune Activation TLR->Innate Immune Activation Cytokine Production Cytokine Production Innate Immune Activation->Cytokine Production Adaptive Immune Response Adaptive Immune Response Innate Immune Activation->Adaptive Immune Response

References

The Core Mechanism of C12-200 in Lipid Nanoparticles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental mechanism of action of the ionizable cationic lipid, C12-200, a cornerstone component in the development of potent lipid nanoparticle (LNP) delivery systems for nucleic acid therapeutics. This compound, a branched-chain ionizable lipidoid with five hydroxyl groups, has been instrumental in the preclinical and clinical advancement of siRNA and mRNA-based therapies.[1] Its sophisticated pH-responsive behavior is central to overcoming the critical barriers to intracellular delivery, most notably endosomal escape.

The Pivotal Role of Ionizable Lipids in LNP Efficacy

Ionizable cationic lipids are indispensable to the success of LNP-based nucleic acid delivery.[2] Unlike permanently cationic lipids, which can be associated with toxicity, ionizable lipids possess a unique pH-sensitive charge.[2][3] At physiological pH (around 7.4), they remain largely neutral, minimizing non-specific interactions with blood components and reducing systemic toxicity.[2] However, upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), these lipids become protonated and thus positively charged.[2][4][5] This charge switch is the linchpin of their mechanism, facilitating the release of the nucleic acid cargo into the cytoplasm.

This compound: A Benchmark Ionizable Lipid

This compound has been widely utilized as a benchmark ionizable lipid in the exploration of novel LNP formulations.[6][7] Its structure, featuring multiple hydrophobic tails, contributes to the formation of stable LNPs and efficient encapsulation of nucleic acids.[6][7] The efficacy of this compound-containing LNPs has been demonstrated in vivo, achieving highly efficient gene silencing, particularly in hepatocytes.[8]

Physicochemical Properties of this compound LNPs

The performance of this compound LNPs is intrinsically linked to their physicochemical characteristics. The apparent pKa, the pH at which 50% of the ionizable lipid is protonated, is a critical parameter. For this compound LNPs, the apparent pKa is approximately 6.96.[6][9] This value is within the optimal range of 6 to 7 for effective RNA delivery, ensuring protonation within the endosomal pathway.[6]

ParameterTypical ValueSignificance
Apparent pKa ~6.96[6][9]Dictates the pH at which the lipid becomes cationic, crucial for endosomal escape.
Particle Size 80 - 120 nm[10]Influences biodistribution, cellular uptake, and in vivo efficacy.
Polydispersity Index (PDI) < 0.2[11]A measure of the homogeneity of the particle size distribution.
Encapsulation Efficiency > 90%[11]The percentage of the nucleic acid cargo successfully encapsulated within the LNPs.

The Mechanism of this compound Mediated Endosomal Escape

The journey of an LNP from administration to cytoplasmic cargo release is a multi-step process. The mechanism of action of this compound is central to the final, critical step of endosomal escape.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Intracellular cluster_endosome Endosome (pH 5.5-6.5) LNP_neutral LNP with Neutral This compound LNP_protonated LNP with Protonated This compound (+ve charge) LNP_neutral->LNP_protonated Endocytosis & Acidification Endosomal_Membrane Endosomal Membrane (-ve charge) LNP_protonated->Endosomal_Membrane Electrostatic Interaction Hexagonal_Phase Hexagonal (HII) Phase Formation Endosomal_Membrane->Hexagonal_Phase Membrane Destabilization mRNA_release mRNA Release Hexagonal_Phase->mRNA_release Endosomal Rupture Cytoplasm Cytoplasm mRNA_release->Cytoplasm

Figure 1: this compound Mediated Endosomal Escape Pathway.
  • Endocytosis and Acidification: LNPs are taken up by cells via endocytosis.[4][9] As the endosome matures, its internal pH drops.[4]

  • Protonation of this compound: The lower pH environment triggers the protonation of the amine headgroups of the this compound lipids, resulting in a net positive charge on the LNP.[2][9]

  • Interaction with Endosomal Membrane: The positively charged this compound LNPs interact electrostatically with the negatively charged lipids of the inner endosomal membrane.[5][8]

  • Membrane Destabilization and Cargo Release: This interaction leads to the destabilization of the endosomal membrane.[8] It is hypothesized that the conical shape of the protonated ionizable lipids promotes the formation of non-bilayer lipid structures, such as the hexagonal II (HII) phase, which disrupts the membrane integrity and allows the encapsulated nucleic acid to escape into the cytoplasm.[4][8][12]

Experimental Protocols for Investigating the Mechanism of Action

A thorough investigation of the mechanism of action of this compound in LNPs involves a series of well-defined experiments.

G cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Microfluidic Mixing Characterization DLS (Size, PDI) RiboGreen (Encapsulation) Zeta Potential Formulation->Characterization Cell_Culture Cell Line Selection (e.g., HepG2, HEK293) Characterization->Cell_Culture Animal_Model Mouse Model (e.g., C57BL/6) Characterization->Animal_Model Transfection Transfection with Luciferase mRNA-LNPs Cell_Culture->Transfection Protein_Expression Luciferase Assay Transfection->Protein_Expression Endosomal_Escape_Assay Galectin-9 Staining Transfection->Endosomal_Escape_Assay Administration Intravenous Injection Animal_Model->Administration Biodistribution IVIS Imaging Administration->Biodistribution Gene_Silencing Target Protein Quantification (for siRNA) Administration->Gene_Silencing

Figure 2: Experimental Workflow for this compound LNP Evaluation.
LNP Formulation and Characterization

Objective: To prepare and characterize this compound LNPs encapsulating a model nucleic acid (e.g., luciferase mRNA).

Methodology:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid in ethanol (B145695).[13] A typical molar ratio for this compound LNPs is 35:16:46.5:2.5 (this compound:DSPC:Cholesterol:PEG).[14]

  • Nucleic Acid Preparation: Dilute the mRNA cargo in a low pH buffer, such as a 10 mM citrate (B86180) buffer (pH 4.0).[13]

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[13][15][16]

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[9][11]

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[11][16]

    • Encapsulation Efficiency: Determine the encapsulation efficiency using a fluorescent dye-based assay such as the RiboGreen assay.[11][15]

    • Zeta Potential: Measure the surface charge of the LNPs at different pH values to determine the apparent pKa.[10]

In Vitro Transfection and Endosomal Escape Assays

Objective: To assess the transfection efficiency and endosomal escape capabilities of this compound LNPs in a cellular model.

Methodology:

  • Cell Culture: Culture a suitable cell line, such as HepG2 or HEK293 cells, in appropriate media.[14]

  • Transfection: Treat the cells with varying concentrations of the this compound LNPs encapsulating luciferase mRNA.[14]

  • Protein Expression Analysis: After a suitable incubation period (e.g., 24 hours), lyse the cells and measure luciferase expression using a luminometer.[14][15]

  • Endosomal Escape Assay (Galectin-9 Staining):

    • Transfect cells with the LNPs.

    • Fix and permeabilize the cells.

    • Stain for Galectin-9, a protein that binds to exposed glycans on the inner leaflet of damaged endosomal membranes.

    • Analyze the co-localization of LNPs (if fluorescently labeled) and Galectin-9 puncta using confocal microscopy to quantify endosomal rupture events.[17]

In Vivo Biodistribution and Efficacy Studies

Objective: To evaluate the in vivo performance of this compound LNPs.

Methodology:

  • Animal Model: Utilize a relevant animal model, such as C57BL/6 mice.[14]

  • Administration: Administer the LNPs intravenously via the tail vein.[14][18]

  • Biodistribution Analysis: For LNPs carrying luciferase mRNA, perform whole-body bioluminescence imaging at various time points post-injection using an in vivo imaging system (IVIS) to determine the tissue distribution of protein expression.[14][18] this compound LNPs are known to predominantly target the liver.[19][20]

  • Efficacy Assessment (for siRNA): For LNPs carrying siRNA against a specific target (e.g., Factor VII in the liver), collect blood or tissue samples at designated time points and quantify the target protein levels to determine the extent of gene silencing.

Conclusion

This compound remains a critically important ionizable lipid in the field of nucleic acid delivery. Its well-characterized, pH-dependent mechanism of action, which facilitates efficient endosomal escape, has paved the way for the development of numerous LNP-based therapeutics. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other novel ionizable lipids, enabling researchers to further optimize LNP formulations for enhanced potency and targeted delivery. A thorough understanding of the interplay between lipid structure, physicochemical properties, and biological function is paramount to advancing the next generation of genetic medicines.

References

The Pivotal Role of C12-200 in a New Era of mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has marked a revolutionary turning point in modern medicine, with lipid nanoparticles (LNPs) serving as the cornerstone of this technology's success. Among the critical components of these delivery vehicles, the ionizable lipid C12-200 has emerged as a benchmark and a fundamental tool for potent in vivo mRNA delivery. This technical guide provides an in-depth exploration of the core functions of this compound, detailing its mechanism of action, formulation strategies, and the experimental protocols for its evaluation.

This compound: A Structural and Functional Overview

This compound is a multi-tail, ionizable cationic lipidoid that is a central component in the formulation of LNPs for the delivery of nucleic acids, including siRNA and mRNA.[1][2][3] Its structure, featuring a branched-chain core and multiple hydroxyl groups, is integral to its function.[2] The key to this compound's efficacy lies in its pH-dependent ionization. At physiological pH, it remains largely neutral, minimizing non-specific interactions with cell membranes and enhancing biocompatibility.[4][5] However, upon endocytosis into the acidic environment of the endosome, this compound becomes protonated, acquiring a positive charge.[6][7] This charge switch is the critical trigger for endosomal escape and the subsequent release of the mRNA payload into the cytoplasm for translation.

The multi-tail structure of this compound is thought to contribute to the formation of non-bilayer, cone-shaped lipid structures within the endosomal membrane. This structural rearrangement disrupts the membrane's integrity, facilitating the release of the encapsulated mRNA.[1] this compound is frequently used as a positive control in studies exploring novel ionizable lipids due to its well-documented high in vivo potency, particularly in the liver.[1][8]

The Mechanism of this compound-Mediated Endosomal Escape

The delivery of mRNA to the cytoplasm is a multi-step process, with endosomal escape being the most significant barrier. This compound plays a direct and crucial role in overcoming this hurdle. The process can be visualized as a signaling cascade initiated by the acidic environment of the endosome.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular LNP LNP with Neutral this compound Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome Protonation This compound Protonation (+) EarlyEndosome->Protonation Acidification Interaction Electrostatic Interaction with Endosomal Membrane Protonation->Interaction PhaseTransition Membrane Destabilization & Hexagonal (HII) Phase Formation Interaction->PhaseTransition Release mRNA Release into Cytoplasm PhaseTransition->Release Translation mRNA Translation -> Protein Release->Translation

Caption: this compound Mediated Endosomal Escape Pathway.

Formulation and Physicochemical Characterization of this compound LNPs

The efficacy of this compound-based LNPs is highly dependent on their formulation, specifically the molar ratios of the constituent lipids. A typical formulation includes the ionizable lipid (this compound), a helper lipid (often 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) or DOPE), cholesterol, and a PEGylated lipid to control particle size and improve stability.[9][10][11]

Table 1: Representative Physicochemical Properties of this compound LNPs

ParameterTypical ValueSignificance
Size (Z-average) 80 - 150 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) < 0.2Indicates a homogenous particle size distribution.
Zeta Potential (at neutral pH) Near-neutral to slightly negativeMinimizes non-specific interactions in circulation.
mRNA Encapsulation Efficiency > 80%High encapsulation protects mRNA from degradation and ensures efficient delivery.
Apparent pKa 6.0 - 6.5Critical for pH-sensitive ionization and endosomal escape.

Note: These values are representative and can vary based on the specific formulation ratios, mRNA cargo, and manufacturing process.

In Vitro and In Vivo Performance of this compound LNPs

This compound containing LNPs have demonstrated robust performance in both cell culture and animal models, consistently mediating high levels of protein expression.

Table 2: Summary of In Vitro Transfection Efficiency with this compound LNPs

Cell LineTransfection EfficiencyReporter GeneReference
HeLa, Calu-3HighEGFP-mRNA[2]
DC2.4, THP-1, RAW264.7EfficientEGFP-mRNA[2]
HepG2Dose-dependent increaseLuciferase mRNA[11]
Trophoblasts (BeWos)High, enhanced with DOPELuciferase mRNA[9]

Table 3: Summary of In Vivo Protein Expression with this compound LNPs in Mice

Reporter ProteinPrimary Site of ExpressionRelative Expression LevelReference
LuciferaseLiverHigh[5][8][12]
Erythropoietin (EPO)Liver (secreted into serum)Significant increase[8]
Placental Growth Factor (PlGF)PlacentaHigh[9]

In vivo studies consistently show that intravenously administered this compound LNPs predominantly accumulate and transfect cells in the liver.[5][8][12] Some expression is also observed in the spleen.[5][13]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful formulation and evaluation of this compound LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for preparing this compound LNPs encapsulating mRNA using a microfluidic device.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Prep Prepare Lipid-Ethanol Mixture (this compound, DOPE, Cholesterol, PEG-lipid) Microfluidic Microfluidic Mixing (e.g., 3:1 Aqueous:Ethanol (B145695) Flow Rate Ratio) Lipid_Prep->Microfluidic mRNA_Prep Prepare mRNA-Aqueous Buffer (e.g., Sodium Acetate (B1210297), pH 4.0) mRNA_Prep->Microfluidic LNP_Formation Self-Assembly of LNPs Microfluidic->LNP_Formation Dialysis Dialysis/Buffer Exchange (e.g., into PBS, pH 7.4) LNP_Formation->Dialysis Characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) Dialysis->Characterization

Caption: Workflow for this compound LNP Formulation.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA transcript

  • Ethanol (200 proof, molecular biology grade)

  • Sodium acetate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device and syringes

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 individually in ethanol to create stock solutions of known concentrations.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio (e.g., 35:16:46.5:2.5 of this compound:DOPE:Cholesterol:DMG-PEG 2000) in an RNase-free microcentrifuge tube.[11]

  • Prepare mRNA Solution: Dilute the mRNA transcript in 50 mM sodium acetate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous buffer into another.

    • Set the flow rate ratio on the microfluidic device, typically at 3:1 (aqueous:ethanol).

    • Initiate mixing. The rapid mixing of the two phases induces the self-assembly of the LNPs with encapsulated mRNA.

  • Purification:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Measure the particle size (Z-average) and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

In Vitro Transfection of this compound LNPs

Materials:

  • Adherent cells (e.g., HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound LNPs encapsulating a reporter mRNA (e.g., luciferase)

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of transfection. Allow cells to adhere overnight.

  • LNP Treatment:

    • Dilute the this compound LNPs to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Assay for Protein Expression:

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • Normalize the results to total protein concentration or cell number if necessary.

In Vivo Evaluation of this compound LNPs in Mice

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound LNPs encapsulating a reporter mRNA (e.g., luciferase)

  • Sterile PBS (pH 7.4)

  • Insulin syringes (29-31G)

  • In vivo imaging system (IVIS)

  • D-luciferin substrate

Procedure:

  • LNP Preparation for Injection: Dilute the this compound LNPs in sterile PBS to the desired dose in a final injection volume of 100-200 µL.

  • Intravenous Administration: Administer the LNP suspension to the mice via tail vein injection.

  • In Vivo Imaging:

    • At a predetermined time point (e.g., 6 hours post-injection for peak liver expression), administer D-luciferin via intraperitoneal injection.[5]

    • Anesthetize the mice and image them using an IVIS to detect bioluminescence.

  • Ex Vivo Organ Imaging (Optional):

    • Following in vivo imaging, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys).

    • Image the individual organs to quantify organ-specific protein expression.

Conclusion

This compound has proven to be a robust and versatile ionizable lipid that is fundamental to the development of effective mRNA-LNP therapeutics. Its pH-responsive nature is the key to unlocking the endosomal barrier, enabling high levels of in vivo protein expression. The data and protocols presented in this guide underscore the importance of this compound and provide a framework for its application in research and development. As the field of mRNA therapeutics continues to expand, the principles learned from benchmark lipids like this compound will undoubtedly pave the way for the design of next-generation delivery systems with enhanced potency and tissue specificity.

References

C12-200: A Technical Guide to its Discovery and Application in RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-200 is a synthetic, branched-chain ionizable lipidoid that has become a significant tool in the development of nucleic acid therapeutics.[1][2] It is not a therapeutic agent itself, but a critical component in the formulation of lipid nanoparticles (LNPs), which serve as delivery vehicles for various forms of RNA, including small interfering RNA (siRNA), messenger RNA (mRNA), and self-amplifying RNA (saRNA).[1][2] Due to its high in vivo potency, particularly for liver-targeted delivery, this compound is frequently used as a benchmark or positive control in studies exploring new ionizable lipids for LNP formulations.[3] This guide provides an in-depth overview of the history, mechanism, and application of this compound in preclinical drug development.

Discovery and Synthesis

The development of this compound emerged from efforts to create novel materials for potent in vivo RNA delivery. Through combinatorial synthesis and screening, a class of lipid-like materials, or "lipidoids," was identified that could effectively deliver siRNA to hepatocytes in animal models. This compound was a standout compound from these screens, demonstrating significantly higher potency compared to earlier materials.[4]

Chemically, this compound is a branched-chain ionizable lipidoid featuring five hydroxyl groups.[2] Its synthesis involves the reaction of the amine 2-[4-(2-(2-aminoethyl)amino)ethylpiperazin-1-yl]ethan-1-amine (amine 200) with the tail 1,2-epoxyhexadecane (B1204884) (C12) at a 1:5 molar ratio. The reaction is typically conducted by stirring the components at 90°C for several days without a solvent, followed by purification via chromatography.[5]

Mechanism of Action in LNP-Mediated Delivery

The efficacy of this compound as a delivery vehicle is rooted in its pH-dependent charge. This property is central to the function of the LNP, from RNA encapsulation to its release into the cytoplasm of target cells.

  • RNA Encapsulation: During LNP formulation at a low pH (e.g., in an acetate (B1210297) buffer at pH 4), the amine groups of this compound become protonated, conferring a positive charge to the lipid.[6][7] This positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of RNA, enabling high encapsulation efficiency.

  • Systemic Circulation: Once administered in vivo, the LNP is exposed to the physiological pH of the bloodstream (~7.4). At this neutral pH, this compound is deprotonated and becomes neutrally charged.[7][8] This neutrality is crucial as it minimizes non-specific interactions with anionic cell membranes and blood components, reducing toxicity and improving circulation stability.[7]

  • Cellular Uptake and Endosomal Escape: LNPs are typically taken up by cells, particularly hepatocytes, via endocytosis. Inside the endosome, the internal environment becomes progressively more acidic (pH < 6.0). This drop in pH causes this compound to become positively charged again.[6][8] The charged LNP then interacts with the negatively charged lipids of the endosomal membrane, leading to membrane fusion and disruption.[6] This process, known as endosomal escape, releases the RNA cargo into the cytoplasm where it can be translated (mRNA) or engage with cellular machinery (siRNA).

G cluster_0 LNP Formulation (Low pH) cluster_1 Systemic Circulation (Physiological pH ~7.4) cluster_2 Cellular Uptake & Endosomal Escape C12_200_pos This compound (Positively Charged) LNP_formed LNP Encapsulation C12_200_pos->LNP_formed Electrostatic Interaction RNA_neg RNA (Negatively Charged) RNA_neg->LNP_formed LNP_neutral LNP with Neutral This compound Surface LNP_formed->LNP_neutral pH Change Endocytosis Endocytosis into Target Cell LNP_neutral->Endocytosis Endosome LNP in Endosome (Acidic pH) Endocytosis->Endosome C12_200_charged_again This compound becomes Positively Charged Endosome->C12_200_charged_again Protonation Membrane_fusion Endosomal Membrane Disruption C12_200_charged_again->Membrane_fusion Interaction with Endosomal Lipids RNA_release RNA Release into Cytoplasm Membrane_fusion->RNA_release

Fig. 1: pH-Dependent Mechanism of this compound LNPs

Preclinical Development and Performance

This compound has been extensively evaluated in preclinical models, demonstrating high efficacy for delivering RNA to the liver and, in certain formulations, the spleen.[8]

Comparative Efficacy

Studies have consistently shown that this compound is a potent ionizable lipid, though its performance varies relative to other lipids. In a study comparing LNPs delivering luciferase mRNA, 306Oi10 LNPs produced over 20-fold higher protein expression in the liver than this compound LNPs.[5] However, this compound has also been shown to be over two orders of magnitude more potent for siRNA delivery than the earlier LNP01 formulation.[4] The choice of helper lipid also significantly impacts performance; the combination of this compound with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) has been shown to be particularly effective for mRNA delivery to trophoblasts.[9]

Safety and Tolerability

A key consideration in the development of this compound is its safety profile. Unlike some newer lipids that incorporate biodegradable ester groups, this compound contains no readily degradable chemical groups.[5][10] This lack of degradability can be a source of toxicity, as the lipid may accumulate over time.[10] Studies in pregnant mice have shown that while effective, this compound LNPs can cause elevated levels of liver enzymes, suggesting some hepatotoxicity that might limit its clinical use, especially in applications requiring repeat dosing.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies involving this compound LNPs.

Table 1: LNP Formulation Compositions

Ionizable Lipid Helper Lipid(s) Cholesterol Molar % PEG Lipid Molar % Ionizable Lipid Molar % Helper Lipid Molar % Reference
This compound DOPE 46.5 2.5 (C14-PEG2000) 35 16 [5][12]
This compound DOPE 53.5 1.5 35 10 [12]

| this compound | DOPE | 46.5 | 2.5 (C14-PEG2000) | 35 | 16 |[12] |

Table 2: Physicochemical and In Vivo Performance Data

LNP Formulation (Components) Particle Size (nm) PDI Encapsulation Efficiency (%) Apparent pKa Key In Vivo Result Reference
This compound, DOPE, Cholesterol, C14-PEG2000 102 0.158 43 6.9 EPO mRNA delivery: 7065 ± 513 ng/µL serum EPO [12]
This compound, DOPE, Cholesterol, PEG 130.2 0.064 56.5 6.6 Optimized for SAM delivery [12]
This compound (vs. 306Oi10 and MC3) N/A N/A N/A N/A >20-fold lower luciferase expression in liver vs. 306Oi10 [5]

| this compound (vs. LNP01) | N/A | N/A | N/A | N/A | >100x higher potency for siRNA gene silencing vs. LNP01 |[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common protocols used in the development and evaluation of this compound LNPs.

LNP Formulation Protocol

LNPs are typically formed using a rapid mixing technique to induce nanoprecipitation.

  • Solution Preparation:

    • Lipid Mixture (Organic Phase): this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., C14-PEG2000) are dissolved in 90-100% ethanol (B145695) at specific molar ratios (e.g., 35:16:46.5:2.5).[5][12]

    • RNA Mixture (Aqueous Phase): The RNA (mRNA or siRNA) is diluted in a low pH buffer, such as 10 mM sodium citrate (B86180) or 25 mM acetate buffer (pH 4.0).[5][6]

  • Mixing:

    • Microfluidic Mixing: The organic and aqueous solutions are driven through a microfluidic mixing device (e.g., a T-junction mixer). The flow rate ratio (FRR) is typically controlled at 3:1 (aqueous:ethanolic), with a total flow rate (TFR) between 10-25 mL/min.[6][13] This rapid, controlled mixing ensures the formation of uniform nanoparticles.

    • Hand Mixing: For smaller scale or screening purposes, the ethanolic lipid mixture is rapidly added to the aqueous RNA solution via pipette. The mixture is then pipetted repeatedly or vortexed briefly to ensure mixing.[13]

  • Purification and Concentration: After formation, the LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This is followed by concentration using centrifugal filter units.

G A Prepare Lipid Mix (this compound, DOPE, Chol, PEG) in Ethanol C Rapid Mixing (e.g., Microfluidics) A->C B Prepare RNA Mix in Low pH Buffer (e.g., Citrate pH 4.0) B->C D LNP Self-Assembly (Nanoprecipitation) C->D E Dialysis against PBS (Buffer Exchange & pH Neutralization) D->E F Concentration (e.g., Centrifugal Filtration) E->F G Sterile Filtration & Characterization F->G

Fig. 2: General LNP Formulation Workflow
LNP Characterization

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).

  • RNA Encapsulation Efficiency: Often determined using a fluorescent dye assay (e.g., RiboGreen). The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference indicates the amount of encapsulated RNA.

  • Apparent pKa: The pKa of the ionizable lipid within the LNP is a critical parameter influencing endosomal escape. It is often measured using a TNS (6-(p-toluidinyl)naphthalene-2-sulfonic acid) assay, which fluoresces in a hydrophobic environment.[9]

In Vivo Evaluation
  • Animal Model: Studies frequently use mouse models (e.g., C57BL/6).

  • Administration: LNPs encapsulating the RNA of interest (e.g., luciferase mRNA, erythropoietin mRNA) are administered intravenously (IV) via the tail vein at a specified dose (e.g., 0.01 to 0.75 mg/kg).[4][14]

  • Efficacy Measurement:

    • For reporter genes (e.g., Luciferase): At a set time point (e.g., 6 hours), animals are euthanized, and organs (liver, spleen, lungs, etc.) are harvested. Luminescence is measured using an in vivo imaging system (IVIS) after injecting a luciferin (B1168401) substrate.[14]

    • For secreted proteins (e.g., Erythropoietin): Blood is collected, and serum levels of the protein are quantified using an ELISA kit.[12]

  • Toxicity Assessment: Serum is analyzed for markers of liver damage, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[11]

Conclusion

This compound represents a key milestone in the development of ionizable lipids for RNA delivery. Its high potency, particularly for liver targets, established a new benchmark for performance and has made it an invaluable tool for preclinical research. While its non-degradable nature raises potential toxicity concerns that may limit its direct clinical translation in an era of biodegradable lipids, the study of this compound has provided fundamental insights into the structure-activity relationships that govern LNP efficacy. It continues to serve as a critical positive control, enabling the rigorous evaluation and advancement of next-generation delivery vehicles for RNA therapeutics.

References

An In-depth Technical Guide to the Ionizable Cationic Lipidoid C12-200

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: C12-200 is a branched-chain ionizable cationic lipidoid that has become a benchmark for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2][3] Its efficacy in mediating potent gene silencing and protein expression, particularly in hepatocytes, has established it as a critical component in preclinical research and therapeutic development.[1][2] This guide provides a comprehensive overview of the physical characteristics, experimental protocols, and mechanisms of action of this compound.

Physical and Chemical Characteristics

This compound is a synthetic lipidoid with a unique molecular structure that enables the efficient encapsulation and intracellular delivery of RNA. Its key physical and chemical properties are summarized in the tables below.

Property Value Reference
Chemical Name 1,1'-((2-(4-(2-((2-(bis(2-hydroxydodecyl)amino)ethyl)(2-hydroxydodecyl)amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(dodecan-2-ol)[1]
CAS Number 1220890-25-4[1][2][4]
Molecular Formula C70H145N5O5[1][2][4]
Molecular Weight 1136.96 g/mol [1]
Exact Mass 1136.1246[1]
Appearance Liquid[1]
Purity >90% to ≥95%[1][2][4]
Solubility and Storage Details Reference
Solubility Soluble in Ethanol (B145695), DMSO, DMF[4]
Storage (Short-term) 0 - 4 °C (days to weeks)[1]
Storage (Long-term) -20 °C (months to years)[1][2][4]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.[1][4]
Stability ≥ 2 years if stored properly.[2]

Mechanism of Action: pH-Dependent Ionization and Endosomal Escape

The efficacy of this compound in RNA delivery is primarily attributed to its pH-dependent ionization. At physiological pH (~7.4), this compound is near-neutral, which minimizes non-specific interactions with biological membranes and reduces toxicity.[5] Upon endocytosis of the LNP, the acidic environment of the endosome (pH 5-6.5) leads to the protonation of the amine groups in this compound, resulting in a net positive charge.[3][6] This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the encapsulated RNA into the cytoplasm, a critical step known as endosomal escape.[3][6]

G cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_cell Cell LNP LNP with Neutral this compound Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) This compound becomes protonated Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) This compound is positively charged Early_Endosome->Late_Endosome RNA_Release RNA Release Late_Endosome->RNA_Release Endosomal Escape via Membrane Destabilization Cytoplasm Cytoplasm Translation Translation (for mRNA) or RISC loading (for siRNA) Cytoplasm->Translation RNA_Release->Cytoplasm

Caption: pH-dependent mechanism of this compound mediated endosomal escape.

Experimental Protocols

The following sections detail generalized protocols for the formulation of this compound-based LNPs and their application in in vitro and in vivo settings. These protocols are based on methodologies reported in the literature.[4][7][8]

LNP Formulation

This compound is typically formulated into LNPs along with a phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid. The molar ratios of these components are critical for the efficacy of the LNP. An optimized formulation for mRNA delivery has been reported to be a molar ratio of 35:16:46.5:2.5 for this compound:DOPE:Cholesterol:C14-PEG2000.[4][5]

Materials:

  • This compound in ethanol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) in ethanol

  • Cholesterol in ethanol

  • DMG-PEG2000 or C14-PEG2000 in ethanol

  • mRNA or siRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0)

  • Ethanol (100%)

  • Dialysis buffer (e.g., PBS, pH 7.4)

Protocol (Microfluidic Mixing):

  • Prepare the lipid stock solutions in 100% ethanol.

  • Combine the this compound, DOPE (or DSPC), cholesterol, and PEGylated lipid in a single tube in the desired molar ratios to create the ethanolic lipid mixture.

  • Dilute the RNA cargo in the low pH buffer.

  • Use a microfluidic mixing device (e.g., from Precision Nanosystems) to mix the ethanolic lipid solution with the aqueous RNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The resulting LNP solution is then dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH.

  • The LNPs can be concentrated using centrifugal filters if necessary.

G Lipid_Stocks Prepare Lipid Stock Solutions (this compound, DOPE, Cholesterol, PEG-lipid) in Ethanol Lipid_Mixture Combine Lipids to form Ethanolic Lipid Mixture Lipid_Stocks->Lipid_Mixture RNA_Solution Prepare RNA Solution in Low pH Buffer (e.g., Citrate pH 3.0) Microfluidic_Mixing Microfluidic Mixing (e.g., 3:1 Aqueous:Organic Flow Ratio) RNA_Solution->Microfluidic_Mixing Lipid_Mixture->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) to remove ethanol and raise pH Microfluidic_Mixing->Dialysis Concentration Concentration (Optional) using centrifugal filters Dialysis->Concentration Final_LNPs Characterized LNPs (Size, PDI, Encapsulation Efficiency) Dialysis->Final_LNPs Concentration->Final_LNPs

Caption: Experimental workflow for this compound LNP formulation via microfluidic mixing.
In Vitro Transfection

Materials:

  • This compound LNPs encapsulating reporter mRNA (e.g., Luciferase)

  • Hepatocyte cell line (e.g., HepG2)

  • Complete cell culture medium

  • 96-well plates

  • Luciferase assay reagent

Protocol:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Dilute the this compound LNPs to the desired concentrations in complete cell culture medium.

  • Remove the existing medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity using a plate reader to determine transfection efficiency.[4]

In Vivo Delivery in Mice

Materials:

  • This compound LNPs encapsulating therapeutic or reporter mRNA

  • C57BL/6 mice

  • Sterile PBS

Protocol:

  • Dilute the this compound LNPs in sterile PBS to the desired dose (e.g., 0.1 mg mRNA/kg body weight).[4]

  • Administer the LNP solution to the mice via tail vein injection.[4]

  • At a specified time point post-injection (e.g., 6 hours for protein expression), collect blood samples for analysis of the expressed protein (e.g., by ELISA) or image the whole body for reporter gene expression (e.g., luciferase).[4][7]

  • Tissues of interest (e.g., liver, spleen) can be harvested for further analysis.

Data Presentation

Optimized LNP Formulation Parameters for mRNA Delivery Value Reference
Ionizable Lipid This compound[7][8]
Phospholipid DOPE[7][8]
Molar Ratio (this compound:DOPE:Cholesterol:PEG-lipid) 35:16:46.5:2.5[4][5]
This compound:mRNA Weight Ratio 10:1[4][5]
Typical Physicochemical Properties of Optimized this compound LNPs Value Reference
Hydrodynamic Diameter ~70-130 nm[5]
Polydispersity Index (PDI) < 0.2[5]
mRNA Encapsulation Efficiency ~35-80%[5]
Apparent pKa ~5.3 - 7.1[5]

Conclusion

This compound is a highly effective ionizable lipidoid for the in vivo delivery of RNA therapeutics. Its pH-responsive nature is key to overcoming the endosomal barrier, a major hurdle in intracellular drug delivery. The provided protocols and data offer a foundational guide for researchers and drug development professionals to utilize this compound in their LNP formulations. Further optimization of LNP composition and formulation parameters may be necessary to achieve desired therapeutic outcomes for specific applications.

References

The Architecture of C12-200: A Technical Guide to its Branched-Chain Structure in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of C12-200, a branched-chain ionizable lipidoid pivotal in the formulation of lipid nanoparticles (LNPs) for the delivery of siRNA and mRNA therapeutics. We will delve into its unique structural characteristics, summarize key quantitative data, and provide detailed experimental protocols for the formulation and characterization of this compound-based LNPs.

The Branched-Chain Structure of this compound

This compound is a synthetic, ionizable lipidoid characterized by its highly branched structure, which is fundamental to its efficacy in encapsulating and delivering nucleic acid payloads.[1][2] Its chemical formula is C70H145N5O5, and its CAS number is 1220890-25-4.[1] The structure consists of a polyamine core with multiple tertiary amines and five alkyl chains, contributing to its bulky hydrophobic tails.[3] This unique architecture, with five hydroxyl groups, also allows for further derivatization.[1]

The branched nature of this compound is a key design feature that influences the morphology and stability of the lipid nanoparticles it forms. Unlike linear lipids, the branched tails can create a more fluid and less ordered lipid bilayer, which is thought to facilitate the endosomal escape of the nucleic acid cargo.

Quantitative Data Summary

The performance of this compound in LNP formulations is quantified by several key parameters. The following tables summarize these metrics from various studies.

Table 1: Physicochemical Properties of this compound Lipid Nanoparticles

ParameterValue/RangeNotes
Apparent pKa 5.298 - 7.111The pH at which half of the ionizable lipids are protonated. A key factor for endosomal escape. A specific formulation has a pKa of 6.96.[4]
Particle Size (Diameter) ~80 - 150 nmVaries depending on the formulation and manufacturing process.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution.
siRNA/mRNA Encapsulation Efficiency > 90%High encapsulation efficiency protects the nucleic acid cargo from degradation.
Zeta Potential Near-neutral at physiological pHBecomes positive in the acidic environment of the endosome.

Table 2: In Vivo Efficacy of this compound LNPs

ApplicationEffective DoseOrgan TargetingReference
siRNA-mediated gene silencing (mice) 0.01 mg/kgLiver (hepatocytes)[3]
siRNA-mediated gene silencing (non-human primates) 0.03 mg/kgLiver[3]
mRNA delivery 0.1 - 1.0 mg/kgPrimarily liver and spleen[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the reaction of a polyamine core with an epoxide, as originally described by Love et al.[5] While detailed proprietary synthesis methods can vary, the general approach involves the nucleophilic ring-opening of an epoxide by an amine.

General Synthesis Scheme:

  • Reactants:

    • Polyamine core 200 (1.0 equivalent)

    • 1,2-epoxydodecane (C12 epoxide) (6.0 equivalents)

  • Solvent: Ethanol (B145695)

  • Reaction Conditions: The mixture is stirred at 80°C for 48 hours.

  • Purification: The crude product is typically purified by flash chromatography.

Formulation of this compound Lipid Nanoparticles

This compound LNPs are typically formulated by mixing an ethanolic lipid solution with an aqueous solution containing the nucleic acid payload. Two common methods are rapid hand mixing and microfluidics.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • siRNA or mRNA

  • Ethanol (absolute)

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Example Molar Ratio: this compound : DOPE : Cholesterol : DMG-PEG 2000 = 35 : 16 : 46.5 : 2.5[6]

Protocol using Microfluidics:

  • Prepare Lipid Stock Solutions: Dissolve each lipid (this compound, DOPE, Cholesterol, DMG-PEG 2000) in absolute ethanol to create individual stock solutions. Gentle heating (e.g., 37°C) may be required for complete dissolution.[4]

  • Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio to create the final ethanolic lipid mixture.

  • Prepare Aqueous Nucleic Acid Solution: Dilute the siRNA or mRNA in 50 mM sodium acetate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.

    • Use a microfluidic mixing device (e.g., a NanoAssemblr) to mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[4]

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight to remove ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the LNP solution if necessary using centrifugal filters and sterilize by passing through a 0.22 µm filter.

Characterization of this compound LNPs

3.3.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

3.3.2. Encapsulation Efficiency Determination

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

    • Add the RiboGreen reagent to both sets of samples.

    • Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).

    • The encapsulation efficiency is calculated as: ((Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed) * 100%.

3.3.3. Apparent pKa Determination

  • Technique: 2-(p-Toluidinyl)naphthalene-6-sulfonic acid (TNS) Assay

  • Principle: TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment. As the pH of the LNP solution decreases, the ionizable lipids become protonated, creating a more hydrophobic core that TNS can bind to, resulting in an increase in fluorescence. The pKa is the pH at which 50% of the maximum fluorescence is observed.[7]

  • Procedure:

    • Prepare a series of buffers with a pH range from 3 to 10.

    • Dilute the LNP suspension to a final lipid concentration of approximately 25-50 µM in each of the pH buffers.[8]

    • Add TNS solution to each well to a final concentration of ~5 µM.[8]

    • Incubate for 20 minutes at room temperature, protected from light.[8]

    • Measure the fluorescence intensity (excitation ~320 nm, emission ~450 nm).[7][8]

    • Plot the fluorescence intensity against the pH and fit the data to a sigmoidal curve to determine the pKa.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization Lipid_Stocks Prepare Lipid Stock Solutions (in Ethanol) Mixing Microfluidic Mixing Lipid_Stocks->Mixing NA_Solution Prepare Nucleic Acid Solution (Aqueous Buffer, pH 4.0) NA_Solution->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis Concentration Concentration & Sterilization Dialysis->Concentration

Caption: Workflow for the formulation of this compound lipid nanoparticles.

LNP_Structure cluster_LNP This compound LNP Core Nucleic Acid Core (siRNA/mRNA) Lipid_Bilayer Lipid Components C12_200 This compound (Ionizable Lipid) C12_200->Lipid_Bilayer DOPE DOPE (Helper Lipid) DOPE->Lipid_Bilayer Cholesterol Cholesterol (Structural Lipid) Cholesterol->Lipid_Bilayer PEG_Lipid DMG-PEG (Stealth Lipid) PEG_Lipid->Lipid_Bilayer

Caption: Conceptual structure of a this compound lipid nanoparticle.

Endosomal_Escape Uptake LNP Uptake via Endocytosis Endosome Endosome (pH ~7.4 -> ~5.5) Uptake->Endosome 1 Protonation This compound Protonation (Becomes Positively Charged) Endosome->Protonation 2 Interaction Interaction with Endosomal Membrane Protonation->Interaction 3 Release Nucleic Acid Release into Cytoplasm Interaction->Release 4

Caption: pH-triggered endosomal escape mechanism of this compound LNPs.

References

The Pivotal Role of pKa in C12-200 Mediated Endosomal Escape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective delivery of nucleic acid therapeutics via lipid nanoparticles (LNPs) is critically dependent on the ability of these carriers to escape the endosomal pathway and release their cargo into the cytoplasm. For ionizable lipids such as C12-200, the acid dissociation constant (pKa) is a paramount physicochemical parameter governing this process. This technical guide delves into the significance of this compound's pKa, its impact on endosomal escape, and the experimental methodologies used to characterize these properties. We provide a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to aid researchers in the optimization of LNP-based drug delivery systems.

Introduction: The Endosomal Barrier and the Importance of pKa

Lipid nanoparticles have emerged as a leading platform for the delivery of genetic drugs, including siRNA and mRNA. A major hurdle in the successful intracellular delivery of these macromolecules is their entrapment and subsequent degradation in the endo-lysosomal pathway. The ionizable lipid component of LNPs, such as this compound, is instrumental in overcoming this barrier.

The pKa of an ionizable lipid is the pH at which 50% of its molecules are in their ionized (protonated) state. This property is crucial for the function of LNPs. At the physiological pH of the bloodstream (pH 7.4), ionizable lipids are largely neutral, which minimizes non-specific interactions with biological components and reduces toxicity. However, upon endocytosis, the LNP is trafficked into the progressively acidic environment of the endosome (pH 5.5-6.5). In this acidic milieu, an ionizable lipid with an appropriately tuned pKa will become protonated, acquiring a positive charge. This charge reversal is the trigger for endosomal escape.

The Role of this compound pKa in Endosomal Escape

This compound is a multi-tailed, ionizable lipid that has been widely used as a benchmark in the development of novel ionizable lipids for nucleic acid delivery. The pKa of this compound, and more importantly, the apparent pKa of LNPs formulated with this compound, is a key determinant of their delivery efficiency. An optimized this compound LNP formulation was found to have an apparent pKa of 6.96, which is within the optimal range for endosomal escape.[1][2]

The proposed mechanism for endosomal escape mediated by protonated this compound involves the following steps:

  • Protonation: As the endosome acidifies, the amine groups on the this compound molecules become protonated.

  • Membrane Destabilization: The resulting cationic this compound molecules interact with anionic lipids present in the endosomal membrane. This interaction is thought to disrupt the lipid bilayer of the endosome.

  • Hexagonal Phase Transition: The interaction between the LNP and the endosomal membrane can induce a transition from a bilayer to a non-bilayer hexagonal (HII) phase. This structural rearrangement leads to the destabilization of the endosomal membrane.[3]

  • Cargo Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid cargo to be released into the cytoplasm, where it can exert its therapeutic effect.

The "proton sponge" effect is another proposed mechanism where the buffering capacity of the protonated amines in the LNP leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane.[1]

Quantitative Data: pKa of this compound and Formulations

The apparent pKa of an LNP is influenced by its entire composition, including the ionizable lipid, helper lipids, cholesterol, and PEG-lipids. For this compound based LNPs, it has been shown that a reduction in the molar amount of PEG can lead to an increase in the apparent pKa.

Ionizable Lipid/FormulationApparent pKaReference
(S)-C12-2007.12
Optimized this compound LNP6.96[1][2]
This compound in LNPs (general)Lower pKa values compared to DLin-MC3-DMA[4]

Experimental Protocols

This compound LNP Formulation

A common method for preparing this compound LNPs involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid cargo.

Materials:

  • This compound in ethanol (B145695)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

  • mRNA or siRNA in 50 mM sodium acetate (B1210297) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare an ethanolic lipid mixture containing this compound, DOPE, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 35:16:46.5:2.5).[2]

  • Dilute the nucleic acid cargo to a final concentration of approximately 0.14 mg/mL in 50 mM sodium acetate buffer (pH 4.0).[2]

  • Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a volume ratio of 1:3 (ethanol:aqueous). This can be done via hand-pipetting or using a microfluidic mixing device.

  • Allow the resulting LNP solution to incubate at room temperature for 10 minutes.

  • Dialyze the LNP solution against PBS (pH 7.4) overnight to remove ethanol and raise the pH.

Determination of Apparent pKa using the TNS Assay

The 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) assay is a widely used fluorescence-based method to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits increased fluorescence upon binding to the positively charged surface of protonated LNPs.

Materials:

  • This compound LNPs

  • TNS stock solution (e.g., 150 µM in DMSO)

  • A series of buffers with pH values ranging from 3 to 10 (e.g., containing 10 mM citrate, 10 mM phosphate, 10 mM borate, and 150 mM NaCl)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Dilute the this compound LNP suspension in each of the different pH buffers.

  • Add a small volume of the TNS stock solution to each well containing the diluted LNPs.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.

  • Plot the fluorescence intensity as a function of pH.

  • Fit the data to a sigmoidal dose-response curve. The pH at which the fluorescence is 50% of the maximum fluorescence is the apparent pKa of the LNP.

Galectin-8 Endosomal Escape Assay

This assay relies on the recruitment of the protein galectin-8 to damaged endosomal membranes. Cells are engineered to express a fluorescently tagged galectin-8 (e.g., Gal8-mRuby). Upon LNP-mediated endosomal disruption, galectin-8 binds to glycans on the inner leaflet of the endosomal membrane, resulting in the formation of fluorescent puncta that can be quantified by microscopy.

Materials:

  • Cells stably expressing a fluorescently tagged galectin-8

  • This compound LNPs encapsulating a fluorescently labeled nucleic acid (e.g., Cy5-siRNA)

  • High-content fluorescence microscope

Procedure:

  • Seed the galectin-8 expressing cells in a multi-well plate.

  • Treat the cells with the this compound LNPs.

  • After a desired incubation period (e.g., 6 hours), fix the cells.

  • Stain the cell nuclei (e.g., with Hoechst).

  • Acquire images using a high-content fluorescence microscope.

  • Use image analysis software to identify cells and quantify the number of galectin-8 puncta and internalized LNPs (based on the fluorescent cargo) per cell. The number of galectin-8 puncta serves as a quantitative measure of endosomal escape events.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Early_Endosome->Cytoplasm Endosomal Escape (Protonation of this compound) Late_Endosome->Cytoplasm Endosomal Escape Cargo_Release Nucleic Acid Release Cytoplasm->Cargo_Release

Caption: Mechanism of this compound LNP endosomal escape.

TNS_Assay_Workflow Start Start: Prepare This compound LNPs Dilute Dilute LNPs in buffers of varying pH Start->Dilute Add_TNS Add TNS fluorescent probe Dilute->Add_TNS Incubate Incubate at room temperature Add_TNS->Incubate Measure Measure fluorescence (Ex: 321 nm, Em: 447 nm) Incubate->Measure Plot Plot fluorescence vs. pH Measure->Plot Determine_pKa Determine pKa at 50% max fluorescence Plot->Determine_pKa End End: Apparent pKa value Determine_pKa->End

Caption: Workflow for TNS-based pKa determination.

pKa_Endosomal_Escape_Relationship pKa Apparent pKa of This compound LNP Protonation Protonation in Acidic Endosome pKa->Protonation determines extent of Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Destabilization Membrane Destabilization Membrane_Interaction->Destabilization Escape Endosomal Escape Efficiency Destabilization->Escape directly impacts

Caption: Relationship between pKa and endosomal escape.

Conclusion

The apparent pKa of this compound containing LNPs is a critical design parameter that dictates their ability to overcome the endosomal barrier and deliver their nucleic acid payload to the cytoplasm. A thorough understanding of the relationship between LNP composition, pKa, and endosomal escape is essential for the rational design of potent and safe nanomedicines. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to characterize and optimize their this compound LNP formulations for enhanced therapeutic efficacy. Further research aimed at establishing a more precise quantitative correlation between the pKa of this compound LNPs and endosomal escape efficiency will be invaluable for advancing the field of nucleic acid delivery.

References

Methodological & Application

C12-200 Lipid Nanoparticle Formulation for Enhanced mRNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. Among the various ionizable lipids developed, C12-200 has been widely utilized for its efficiency in encapsulating and delivering mRNA to target cells. This document provides a detailed protocol for the formulation of this compound based LNPs for mRNA delivery, methods for their characterization, and notes on factors influencing their performance. The protocols and data presented are intended to serve as a starting point for researchers to develop and optimize LNP formulations for their specific applications.

Introduction

The therapeutic potential of messenger RNA (mRNA) has been realized with the success of mRNA-based vaccines against COVID-19. The inherent instability and immunogenicity of naked mRNA necessitate a carrier system for effective in vivo delivery. Lipid nanoparticles (LNPs) have proven to be a safe and effective vehicle, protecting the mRNA payload from degradation and facilitating its cellular uptake and endosomal escape.

The key to a successful LNP formulation lies in its composition, particularly the ionizable cationic lipid. This compound is an ionizable lipid that is near-neutral at physiological pH and becomes protonated in the acidic environment of the endosome.[1] This property is crucial for both the encapsulation of negatively charged mRNA during formulation at a low pH and the subsequent release of the mRNA into the cytoplasm following endocytosis.[1] This document outlines a standard protocol for the formulation and characterization of this compound LNPs encapsulating mRNA.

Materials and Reagents

ComponentSupplier ExampleNotes
Lipids
This compoundMedChem ExpressIonizable cationic lipid.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar LipidsHelper lipid.
CholesterolAvanti Polar LipidsStructural lipid.
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG(2000))Avanti Polar LipidsPEGylated lipid for stability.
mRNA
In vitro transcribed mRNA (e.g., encoding Luciferase)Trilink BioTechnologiesWith appropriate capping and tailing.
Buffers and Solvents
Ethanol (B145695) (200 proof, anhydrous)Sigma-AldrichFor lipid stock solutions.
Sodium Acetate (B1210297) Buffer (50 mM, pH 4.0)Thermo Fisher ScientificRNase-free, for mRNA dilution.
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher ScientificRNase-free, for dialysis and final formulation.
Characterization Reagents
Quant-iT RiboGreen RNA Assay KitThermo Fisher ScientificFor mRNA quantification and encapsulation efficiency.
Triton X-100Sigma-AldrichFor lysing LNPs during encapsulation assay.

LNP Formulation Parameters

The following tables summarize common formulation parameters for this compound LNPs. Researchers should note that optimal conditions may vary depending on the specific mRNA cargo and application.

Table 1: Lipid Composition

Lipid ComponentMolar Ratio (%)Purpose
This compound35Ionizable lipid for mRNA complexation and endosomal escape.
DOPE16Helper lipid that aids in membrane fusion and endosomal escape.
Cholesterol46.5Provides structural integrity to the nanoparticle.
DMG-PEG(2000)2.5Stabilizes the LNP and prevents aggregation.

Note: This molar ratio has been shown to be effective for mRNA-based vaccines.[1] Other ratios have also been reported and may require optimization.

Table 2: Formulation and Process Parameters

ParameterValueNotes
Ionizable Lipid:mRNA (w/w) Ratio10:1A common starting point for efficient encapsulation.[1]
Aqueous:Ethanol Volume Ratio3:1Crucial for the self-assembly of LNPs.[1]
mRNA Concentration (Aqueous Phase)~0.14 mg/mLDiluted in 50 mM Sodium Acetate, pH 4.0.[1]
Total Flow Rate (Microfluidics)12 mL/minFor rapid and reproducible mixing.[2]

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG(2000) in 100% ethanol. The concentrations will depend on the desired final volume and batch size. Ensure lipids are fully dissolved, which may require gentle heating at 37°C and vortexing.[1][3] Store at -20°C for up to one week.[1]

  • Ethanolic Lipid Mixture: Combine the individual lipid stock solutions in a single tube to achieve the desired molar ratio (e.g., 35:16:46.5:2.5).[1][2]

  • Aqueous mRNA Solution: Dilute the mRNA stock to the target concentration (e.g., 0.14 mg/mL) in 50 mM sodium acetate buffer (pH 4.0) under RNase-free conditions.[1]

LNP Formulation using Microfluidics

The use of a microfluidic mixing device, such as the NanoAssemblr platform from Precision NanoSystems, is recommended for reproducible LNP formation.[2][3]

  • Prime the microfluidic system with ethanol and the aqueous buffer as per the manufacturer's instructions.

  • Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.

  • Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio (e.g., 3:1 aqueous to ethanol).[1][2]

  • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of mRNA-loaded LNPs.

  • Collect the resulting LNP dispersion.

LNP_Formulation_Workflow cluster_prep 1. Reagent Preparation cluster_mix 2. LNP Assembly cluster_purify 3. Purification & Concentration cluster_char 4. Characterization Lipid_Stocks Prepare Individual Lipid Stocks (in Ethanol) Lipid_Mixture Combine Lipids into Ethanolic Mixture Lipid_Stocks->Lipid_Mixture mRNA_Solution Prepare Aqueous mRNA Solution (pH 4.0 Buffer) Microfluidics Microfluidic Mixing (Aqueous:Ethanol = 3:1) mRNA_Solution->Microfluidics Aqueous Phase Lipid_Mixture->Microfluidics Ethanol Phase Dialysis Dialysis vs. PBS (pH 7.4) to remove Ethanol Microfluidics->Dialysis Concentration Concentration (e.g., Centrifugal Filter) Dialysis->Concentration DLS Size & PDI (DLS) Concentration->DLS Zeta Zeta Potential Concentration->Zeta RiboGreen Encapsulation Efficiency (RiboGreen Assay) Concentration->RiboGreen Final_LNP Sterile-Filtered Final LNP Formulation Concentration->Final_LNP DLS->Final_LNP Zeta->Final_LNP RiboGreen->Final_LNP

Fig. 1: this compound LNP Formulation and Characterization Workflow.
Downstream Processing

  • Buffer Exchange and Ethanol Removal: Immediately after formation, it is recommended to dilute the LNP solution with a neutral buffer like PBS (pH 7.4) to minimize lipid degradation.[1] Subsequently, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using appropriate molecular weight cut-off (MWCO) tubing (e.g., 30 kDa) to remove ethanol and unencapsulated mRNA.[1]

  • Concentration: If necessary, concentrate the LNPs using centrifugal filter units with a suitable MWCO.[1]

  • Sterilization: For in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 µm filter.[1]

  • Storage: Store the final LNP suspension at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

Table 3: Typical Physicochemical Properties of this compound LNPs

ParameterMethodTypical Value
Particle Size (Z-average)Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialLaser Doppler ElectrophoresisNear-neutral at pH 7.4
mRNA Encapsulation EfficiencyRiboGreen Assay> 90%
Particle Size and Polydispersity Index (PDI)
  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Measure the particle size and PDI using a Dynamic Light Scattering (DLS) instrument.

  • A PDI value below 0.2 indicates a homogenous and monodisperse population of nanoparticles.

Zeta Potential
  • Dilute the LNP sample in an appropriate buffer (e.g., PBS).

  • Measure the surface charge using a laser Doppler electrophoresis instrument.

  • The zeta potential should be close to neutral at physiological pH.

mRNA Encapsulation Efficiency

The encapsulation efficiency is determined by quantifying the amount of mRNA protected within the LNPs using the Quant-iT RiboGreen assay.

  • Prepare two sets of LNP samples diluted in TE buffer.

  • To one set of samples, add Triton X-100 (to a final concentration of 1% v/v) to lyse the LNPs and release the encapsulated mRNA.[4] The other set remains untreated.

  • Incubate the samples according to the RiboGreen assay protocol.

  • Measure the fluorescence intensity. The fluorescence from the untreated sample represents unencapsulated mRNA, while the fluorescence from the Triton X-100 treated sample represents the total mRNA.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100

In Vitro and In Vivo Transfection

The efficacy of the formulated this compound LNPs can be assessed by measuring the expression of the delivered mRNA.

  • In Vitro: A549 or HepG2 cells can be treated with the LNPs encapsulating luciferase mRNA.[1][3] Luciferase expression can be quantified 24 hours post-transfection using a luciferase assay system.[1][3]

  • In Vivo: The LNPs can be administered to mice (e.g., C57BL/6 or BALB/c) via intravenous or intramuscular injection.[2][3][5] Reporter protein expression (e.g., luciferase) in various organs can be monitored using an in vivo imaging system (IVIS).[2][5]

Conclusion

This document provides a comprehensive guide for the formulation and characterization of this compound based lipid nanoparticles for mRNA delivery. The provided protocols and parameters serve as a robust starting point for researchers. It is important to emphasize that the optimization of lipid ratios, process parameters, and characterization methods is crucial for developing a potent and safe mRNA delivery system tailored to the specific therapeutic application. The combination of this compound with helper lipids like DOPE has been shown to yield high transfection efficiencies, highlighting the importance of rational LNP design.[6]

References

Application Notes and Protocols: A Step-by-Step Guide to C12-200 LNP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the synthesis of C12-200-based lipid nanoparticles (LNPs), a widely utilized vehicle for the delivery of nucleic acid payloads such as mRNA and siRNA.[1][2][3] The protocols outlined below cover the preparation of reagents, the formulation of LNPs using microfluidics, and essential downstream processing and characterization techniques.

Introduction to this compound LNPs

Lipid nanoparticles are at the forefront of non-viral gene delivery. This compound is an ionizable cationic lipid that is a cornerstone of many LNP formulations due to its high in vivo potency.[1] These LNPs are typically composed of four key components:

  • An ionizable lipid (this compound) that is positively charged at low pH, facilitating encapsulation of negatively charged nucleic acids, and becomes neutral at physiological pH.[4][5]

  • A helper lipid , often a phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in the structural integrity of the nanoparticle and can facilitate endosomal escape.[5][6]

  • Cholesterol , which modulates membrane fluidity and stability.[5][7]

  • A PEGylated lipid (e.g., DMG-PEG(2000)) to control particle size and reduce aggregation, as well as to provide a hydrophilic shield that can increase circulation time.[5][8]

The synthesis process relies on the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo at a low pH. This process, often accomplished using a microfluidic device, leads to the self-assembly of the lipids around the nucleic acid, forming the LNP structure.[4][9][10] Subsequent purification and buffer exchange are critical for preparing the LNPs for in vitro or in vivo applications.

Materials and Reagents

Lipids and Nucleic Acids
ComponentExample ProductSupplier
Ionizable LipidThis compoundEchelon Biosciences, Cayman Chemical
Helper Lipid1,2-dioleoyl-sn-glycero-3-PE (DOPE)Avanti Polar Lipids
Structural LipidCholesterolAvanti Polar Lipids
PEGylated LipidDMG-PEG(2000) or C14-PEG2000Avanti Polar Lipids
Nucleic AcidFirefly Luciferase mRNA, siRNATriLink Biotechnologies, etc.
Solvents and Buffers
ReagentSpecifications
Ethanol200 proof, molecular biology grade
Sodium Citrate Buffer10-50 mM, pH 3.0-4.0, RNase-free
Sodium Acetate Buffer25-50 mM, pH 4.0-5.0, RNase-free
Phosphate-Buffered Saline (PBS)1X, pH 7.4, RNase-free
TE Buffer1X, RNase-free
Triton X-1001% (v/v) solution in TE buffer

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock Solutions : Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG(2000) in 100% ethanol.[4][11] The concentrations will depend on the desired final formulation. Gently warm the solutions to 37°C to ensure complete dissolution of the lipids.[4]

  • Organic Phase (Lipid Mixture) : Combine the individual lipid stock solutions in a single tube to achieve the desired molar ratio. A commonly used molar ratio is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG(2000)).[4][12] Mix thoroughly by pipetting.

  • Aqueous Phase (Nucleic Acid Solution) : Dilute the mRNA or siRNA cargo in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0) to the desired concentration.[4] The final concentration should be determined experimentally, but a starting point is approximately 0.14 mg/mL.[4]

LNP Formulation via Microfluidics

The use of a microfluidic mixing device, such as a staggered herringbone micromixer, is recommended for reproducible and scalable LNP synthesis.[9][10][13]

  • System Setup : Prime the microfluidic system according to the manufacturer's instructions. Load the prepared organic phase (lipids in ethanol) and aqueous phase (nucleic acid in buffer) into separate syringes.

  • Mixing : Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.[4]

  • Flow Rate : The total flow rate (TFR) can be varied to influence particle size, with common ranges being between 4 mL/min and 25 mL/min.[4][14]

  • Collection : Collect the resulting LNP solution from the outlet of the microfluidic chip. Immediately upon collection, it is advisable to dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to minimize lipid degradation in the acidic environment.[4]

LNP_Synthesis_Workflow cluster_prep Phase Preparation cluster_mixing Formulation cluster_processing Downstream Processing cluster_characterization Characterization Aqueous Aqueous Phase (Nucleic Acid in Low pH Buffer) Microfluidic Microfluidic Mixing (e.g., Herringbone Chip) Aqueous->Microfluidic Aqueous Stream Organic Organic Phase (Lipids in Ethanol) Organic->Microfluidic Organic Stream Purification Purification (Dialysis or TFF) Microfluidic->Purification LNP Solution Concentration Concentration (Centrifugal Filtration) Purification->Concentration Sterilization Sterile Filtration (0.22 µm filter) Concentration->Sterilization DLS Size & PDI (DLS) Sterilization->DLS Zeta Zeta Potential Sterilization->Zeta Encapsulation Encapsulation Efficiency (RiboGreen Assay) Sterilization->Encapsulation Endosomal_Escape_Pathway LNP LNP (Neutral Charge at Physiological pH) Endocytosis Endocytosis LNP->Endocytosis Cell Cell Membrane Endosome Early Endosome (Acidic Environment, pH ~6.5) Endocytosis->Endosome Internalization Protonation This compound Protonation (Becomes Positively Charged) Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Interaction with Endosomal Lipids Release Cargo Release (mRNA/siRNA) Destabilization->Release Endosomal Escape Cytoplasm Cytoplasm Release->Cytoplasm

References

Application Notes: C12-200 for In Vivo Delivery of Nucleic Acids to Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C12-200 is a highly effective, branched-chain ionizable lipidoid extensively utilized in the formulation of Lipid Nanoparticles (LNPs) for the systemic in vivo delivery of nucleic acids such as siRNA and mRNA.[1][2][3] Its structure, featuring multiple tertiary amines and five alkyl tails, is designed to be near-neutral at physiological pH and become cationic in the acidic environment of the endosome.[4][5] This property is critical for both encapsulating negatively charged nucleic acid cargo and facilitating its release into the cytoplasm. This compound-based LNPs have demonstrated a strong tropism for the liver, making them a benchmark material for hepatocyte-targeted gene silencing and protein expression studies.[3][6] They are particularly noted for their high potency, achieving significant gene silencing at very low doses.[1][4][7]

Mechanism of Action: Hepatocyte-Targeted Delivery

The journey of a this compound LNP from intravenous injection to cytoplasmic delivery in a hepatocyte is a multi-step process. Upon entering the bloodstream, the LNP, which is stabilized by a PEG-lipid shield, circulates systemically.[8] Serum proteins, particularly Apolipoprotein E (ApoE), adsorb onto the LNP surface.[9][10] This ApoE coating acts as a natural ligand, targeting the LNP to the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes.[8][10]

Following receptor-mediated endocytosis, the LNP is internalized into an endosome.[5] As the endosome matures, its internal pH drops.[7] The acidic environment protonates the tertiary amine groups of the this compound lipidoid, giving it a positive charge.[4][5] This charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the subsequent escape of the LNP's nucleic acid payload into the cell's cytoplasm.[11] Once in the cytoplasm, siRNA can engage the RNA-induced silencing complex (RISC) to mediate gene silencing, or mRNA can be translated by ribosomes to produce a therapeutic protein.

G cluster_blood Bloodstream (pH 7.4) cluster_hepatocyte Hepatocyte cluster_cytoplasm Cytoplasm LNP 1. This compound LNP (IV Injection) LNP_ApoE 2. ApoE Adsorption LNP->LNP_ApoE Binds ApoE ApoE Protein ApoE->LNP_ApoE LDLR 3. LDL Receptor Binding LNP_ApoE->LDLR Targets Endocytosis 4. Receptor-Mediated Endocytosis LDLR->Endocytosis Endosome 5. Endosome (Acidification pH 5-6) Endocytosis->Endosome Protonation 6. This compound Protonation (Becomes Cationic) Endosome->Protonation Escape 7. Endosomal Escape Protonation->Escape Payload siRNA / mRNA Payload Escape->Payload Action 8. Therapeutic Action Payload->Action Silencing Gene Silencing (RISC) Action->Silencing siRNA Translation Protein Translation (Ribosomes) Action->Translation mRNA

Caption: Mechanism of this compound LNP delivery to hepatocytes.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound LNPs for Gene Silencing

This table summarizes the in vivo gene silencing efficiency of this compound LNPs, primarily targeting the Factor VII (FVII) gene in mice, a common benchmark for hepatocyte delivery.

Target GeneAnimal ModelsiRNA Dose (mg/kg)Efficacy (FVII Reduction)ED₅₀ (mg/kg)Citation(s)
Factor VIIMouse0.01-~0.01[4][7]
Factor VIIMouse0.03>90%-[4][12]
Factor VIIMouse0.1~90%-[13]
Factor VIINon-human Primate0.03Significant Silencing-[4]
BCR-ABLMouse (Leukemia Model)1.0 (single dose)60% knockdown in leukemia cells-[7]
Reelin (Reln)Mouse1.0Significant knockdown in HSCs-[14]
Table 2: LNP Formulation & Physicochemical Properties

This table outlines typical formulation parameters and resulting physical characteristics of this compound LNPs.

Ionizable LipidHelper LipidOther ComponentsMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (nm)PDIEncapsulation Efficiency (%)Citation(s)
This compoundDOPECholesterol, C14-PEG200035 : 16 : 46.5 : 2.51020.158~43%[15][16]
This compoundDOPECholesterol, C14-PEG200035 : 10 : 53.5 : 1.5130.20.064~56.5%[15][17]
This compoundDSPCCholesterol, DMG-PEG200050 : 10 : 38.5 : 1.570 - 90< 0.2>90%[16]
This compoundDOPECholesterol, DMG-PEG2kNot specified65 - 135< 0.2Not specified[12]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs with siRNA/mRNA

This protocol describes a standard method for formulating this compound LNPs using microfluidic mixing, which ensures reproducible and scalable production.[5][16][18]

1. Materials & Reagents:

  • Lipids: this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), Cholesterol, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000).

  • Nucleic Acid: siRNA or mRNA targeting the gene of interest.

  • Buffers: 10 mM Sodium Citrate buffer (pH 3.0-4.0), Phosphate-Buffered Saline (PBS, pH 7.4), RNase-free water.

  • Solvent: Anhydrous Ethanol (B145695) (200 proof).

  • Equipment: Microfluidic mixing device (e.g., NanoAssemblr), dialysis tubing (30 kDa MWCO), dynamic light scattering (DLS) instrument.

2. Stock Solution Preparation:

  • Lipid Stock (in Ethanol): Prepare a stock solution of lipids in 100% ethanol. For a molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:PEG), combine the appropriate amounts of each lipid. The final total lipid concentration should be between 10-20 mg/mL.

  • Nucleic Acid Stock (in Aqueous Buffer): Dilute the siRNA/mRNA in 10 mM Sodium Citrate buffer (pH 3.0-4.0) to a concentration of approximately 0.1-0.2 mg/mL.[5] The acidic buffer is crucial for protonating the this compound and facilitating encapsulation.

3. LNP Assembly (Microfluidic Mixing):

  • Set up the microfluidic device according to the manufacturer's instructions.

  • Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.

  • Set the flow rate ratio (FRR) to 3:1 (Aqueous:Ethanolic).[5]

  • Set the total flow rate (TFR) between 4 and 12 mL/min.[19] The rapid mixing of the two streams causes the lipids to precipitate and self-assemble around the nucleic acid, forming LNPs.

  • Collect the resulting milky-white LNP solution.

4. Purification and Buffer Exchange:

  • Immediately after formation, dilute the LNP solution with an equal volume of PBS (pH 7.4) to neutralize the pH.

  • Transfer the LNP solution to a dialysis cassette (30 kDa MWCO).

  • Dialyze against 1000 volumes of sterile PBS (pH 7.4) overnight at 4°C, with at least one buffer change. This removes the ethanol and exchanges the acidic buffer for a physiological buffer.

5. Characterization:

  • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the final LNP formulation using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Use a nucleic acid quantification assay (e.g., RiboGreen assay) to determine the percentage of siRNA/mRNA encapsulated within the LNPs.

G cluster_prep 1. Preparation cluster_mix 2. LNP Assembly cluster_process 3. Processing & QC Lipid Lipid Stock (this compound, DOPE, Chol, PEG) in Ethanol Microfluidics Microfluidic Mixing (3:1 Aqueous:Ethanol) Lipid->Microfluidics NA Nucleic Acid Stock (siRNA/mRNA) in Citrate Buffer pH 3-4 NA->Microfluidics Dialysis Dialysis vs. PBS pH 7.4 (Purification) Microfluidics->Dialysis DLS Characterization (DLS) - Size - PDI Dialysis->DLS RiboGreen Characterization (RiboGreen) - Encapsulation Efficiency Dialysis->RiboGreen Final Sterile Filtered LNPs Ready for In Vivo Use DLS->Final RiboGreen->Final

Caption: Workflow for this compound LNP formulation and quality control.
Protocol 2: In Vivo Evaluation of Hepatocyte Gene Silencing in Mice

This protocol details the steps to assess the efficacy of this compound LNPs in silencing a target gene (e.g., Factor VII) in mouse hepatocytes.

1. Animal Model:

  • Use C57BL/6 mice (6-8 weeks old). House animals in accordance with institutional guidelines.

  • Allow mice to acclimate for at least one week before the experiment.

2. Dosing and Administration:

  • Dilute the purified LNP-siRNA formulation in sterile PBS to the desired final concentration.

  • Administer the formulation via a single intravenous (IV) tail vein injection.

  • Typical doses for potent silencing range from 0.01 to 1.0 mg siRNA per kg of body weight.[4][14]

  • Include a control group receiving LNPs with a non-targeting (scramble) siRNA and a group receiving only PBS.

3. Sample Collection:

  • At a predetermined time point post-injection (typically 48-72 hours), collect blood samples via cardiac puncture or submandibular bleeding.[18]

  • Place blood in serum separator tubes and allow it to clot. Centrifuge to separate the serum and store at -80°C.

  • Following blood collection, euthanize the mice and perfuse the liver with PBS.

  • Harvest the liver, snap-freeze it in liquid nitrogen, and store it at -80°C for subsequent RNA or protein analysis.

4. Endpoint Analysis:

  • Serum Protein Analysis (e.g., FVII):

    • Thaw serum samples on ice.

    • Use a chromogenic assay or ELISA kit to quantify the level of the target protein (e.g., Factor VII) in the serum.

    • Calculate the percentage of protein reduction relative to the PBS control group.

  • Liver mRNA Analysis (qPCR):

    • Extract total RNA from a small piece of the frozen liver tissue using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative mRNA expression levels to determine the degree of target gene knockdown.

5. Safety Assessment (Optional):

  • Analyze serum samples for liver enzyme levels (e.g., ALT, AST) to assess potential hepatotoxicity.[6]

  • Perform histological analysis (e.g., H&E staining) on liver sections to check for signs of tissue damage or inflammation.

LNP Component Relationships

The functionality of a this compound LNP is a result of the synergistic action of its core components. Each lipid plays a distinct and critical role in the delivery process, from circulation stability to intracellular payload release.

G center LNP Core (siRNA/mRNA) C12_200 This compound (Ionizable Lipid) center->C12_200 Encapsulation & Endosomal Escape Helper Helper Lipid (e.g., DOPE) center->Helper LNP Stability & Membrane Fusion Chol Cholesterol center->Chol Structural Integrity & Fluidity Modulation PEG PEG-Lipid center->PEG Steric Shield & Increased Circulation Time

Caption: Functional roles of the core components in a this compound LNP.

References

Application Notes and Protocols for C12-200 Mediated siRNA Delivery in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionizable lipidoid C12-200 is a potent and widely utilized component of lipid nanoparticles (LNPs) for the systemic delivery of small interfering RNA (siRNA) in vivo.[1][2] These application notes provide a comprehensive guide for researchers on the formulation, characterization, and in vivo application of this compound LNPs for siRNA-mediated gene silencing in mouse models. The protocols and data presented are compiled from various studies to ensure a robust starting point for your research. This compound-based LNPs have been shown to primarily target the liver, making them particularly suitable for studying and developing therapies for liver-related diseases.[2][3]

Data Presentation

The following tables summarize quantitative data from various studies on this compound LNP formulations and their in vivo performance.

Table 1: this compound LNP Formulation and Physicochemical Properties

Formulation Components (Molar Ratio)Helper LipidPEG-LipidLipid:siRNA (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound:DOPE:Cholesterol:PEG (35:16:46.5:2.5)DOPEC14-PEG200010:11020.158-5.043[3][4]
This compound:DOPE:Cholesterol:PEG (35:10:53.5:1.5)DOPEDMPE-PEG2000N/A130.20.064N/A56.5[5]
This compound:DSPC:Cholesterol:PEG (50:10:38.5:1.5)DSPCDMG-PEG2000N/A~80-150~0.1-0.3Near-neutral>75[3][6]

N/A: Not available in the cited sources.

Table 2: In Vivo Gene Silencing Efficacy of this compound LNPs in Mice

Target GenesiRNA Dose (mg/kg)Route of AdministrationMouse StrainSilencing EfficacyReference
Factor VII0.01 - 1.0IntravenousC57BL/6>90% at 1.0 mg/kg[7]
Transthyretin (TTR)0.03 - 0.3IntravenousNon-human primatesHigh levels of knockdown[1]
ICAM-20.6IntravenousC57BL/6Significant mRNA reduction[8]
BCR-ABL5.0IntraperitonealNSGReduction of leukemic burden[9]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for siRNA Delivery

This protocol describes the preparation of this compound LNPs using a microfluidic mixing method, which allows for reproducible and scalable production.[7]

Materials:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) or similar PEGylated lipid (in ethanol)

  • siRNA (in 50 mM sodium acetate (B1210297), pH 4.0, RNase-free)

  • Absolute ethanol (B145695) (RNase-free)

  • 50 mM Sodium Acetate buffer, pH 4.0 (RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, helper lipid (DOPE or DSPC), cholesterol, and PEG-lipid in absolute ethanol at appropriate concentrations.

    • Ensure all lipids are fully dissolved. Gentle heating at 37°C with vortexing may be necessary.[10]

  • Prepare Ethanolic Lipid Mixture:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 35:16:46.5:2.5 for this compound:DOPE:Cholesterol:PEG).[11]

    • Mix thoroughly by pipetting.

  • Prepare Aqueous siRNA Solution:

    • Dilute the siRNA stock in 50 mM sodium acetate buffer (pH 4.0) to the desired concentration (e.g., ~0.14 mg/mL). The volume should be 3 times the volume of the ethanolic lipid mixture.[10]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the ethanolic lipid mixture into one syringe and the aqueous siRNA solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanolic) and the total flow rate typically between 10 and 25 mL/min.[10]

    • Initiate the mixing process to form the LNPs.

  • Dialysis and Concentration:

    • Immediately after formation, dilute the LNP solution with an equal volume of PBS (pH 7.4) to neutralize the pH.[10]

    • Transfer the LNP solution to a dialysis cassette and dialyze against 1,000 volumes of PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated siRNA.

    • If necessary, concentrate the LNP solution using a centrifugal filter device with an appropriate molecular weight cut-off (e.g., 30 kDa MWCO).[12]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNP solution at 4°C. For long-term storage, aliquots can be stored at -80°C, but stability should be confirmed.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (Z-average) and PDI of the LNPs.

  • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration.

  • Perform measurements at 25°C. A PDI value below 0.3 is generally considered acceptable for in vivo studies.[5]

2. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry to measure the surface charge (zeta potential) of the LNPs.

  • Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl).

  • A near-neutral or slightly negative zeta potential at physiological pH is expected.[4]

3. siRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to single-stranded nucleic acids (e.g., RiboGreen assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total fluorescence after lysis - Fluorescence before lysis) / Total fluorescence after lysis) x 100%.

Protocol 3: In Vivo Administration and Efficacy Assessment in Mice

Animal Models:

  • Commonly used mouse strains include C57BL/6 and BALB/c.[3] The choice of strain may depend on the specific disease model.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Administration:

  • Dilute the sterile this compound LNP-siRNA formulation in sterile PBS (pH 7.4) to the final desired concentration for injection.

  • For intravenous (IV) administration, restrain the mouse and inject the LNP solution (typically 100-200 µL) into the lateral tail vein using a 29G insulin (B600854) syringe.[13]

  • For intraperitoneal (IP) injection, administer the LNP solution into the lower abdominal cavity.[9]

Efficacy Assessment (Gene Silencing):

  • Sample Collection: At a predetermined time point after administration (e.g., 24, 48, or 72 hours), collect blood via submandibular or cardiac puncture for serum analysis, and harvest tissues (e.g., liver).

  • mRNA Level Analysis (qPCR):

    • Isolate total RNA from the target tissue (e.g., liver).

    • Perform reverse transcription to generate cDNA.

    • Quantify the target mRNA levels using quantitative real-time PCR (qPCR) and normalize to a housekeeping gene (e.g., GAPDH).

  • Protein Level Analysis:

    • For secreted proteins (e.g., Factor VII, TTR), measure the protein concentration in the serum using an ELISA kit.

    • For intracellular proteins, perform a Western blot or immunohistochemistry on tissue lysates.

Protocol 4: Biodistribution and Toxicity Assessment

Biodistribution:

  • Formulation: Prepare this compound LNPs encapsulating a fluorescently labeled siRNA (e.g., Cy5-siRNA) or an mRNA encoding a reporter protein like luciferase.[2][14]

  • Administration: Inject the labeled LNPs into mice as described in Protocol 3.

  • In Vivo Imaging:

    • For luciferase-based tracking, administer luciferin (B1168401) to the mice via intraperitoneal injection 10 minutes before imaging.[12]

    • Image the anesthetized mice at various time points using an in vivo imaging system (IVIS) to monitor the bioluminescence or fluorescence signal.[12][14]

  • Ex Vivo Imaging:

    • At the final time point, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart).

    • Image the organs ex vivo to quantify the signal in each tissue.[14]

Toxicity Assessment:

  • Clinical Observations: Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Serum Chemistry: Collect blood at various time points (e.g., 24, 48, 72 hours) post-injection. Analyze the serum for markers of liver damage, primarily alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[8][15]

  • Histopathology:

    • Harvest the liver and other major organs at the end of the study.

    • Fix the tissues in 4% formaldehyde, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Examine the stained sections for any signs of tissue damage, inflammation, or necrosis.[3]

  • Cytokine Analysis: To assess the acute inflammatory response, measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 at early time points (e.g., 2-6 hours) post-injection using ELISA.[3]

Visualizations

Experimental_Workflow_for_siRNA_Delivery cluster_formulation 1. LNP Formulation & Characterization cluster_invivo 2. In Vivo Mouse Model Studies cluster_analysis 3. Efficacy & Safety Analysis a Lipid Mixing (this compound, Helper, Chol, PEG) c Microfluidic Mixing a->c b siRNA in Aqueous Buffer b->c d Dialysis & Concentration c->d e Characterization (Size, PDI, Zeta, Encapsulation) d->e f IV or IP Administration g Sample Collection (Blood, Tissues) f->g h Gene Silencing (qPCR, ELISA, Western) g->h i Biodistribution (IVIS Imaging) g->i j Toxicity Assessment (ALT/AST, Histology) g->j

Caption: Workflow for this compound LNP-siRNA delivery in mouse models.

LNP_Uptake_and_Action cluster_cell Target Cell (Hepatocyte) endosome Endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape risc RISC Loading cytoplasm->risc siRNA Release cleavage mRNA Cleavage risc->cleavage silencing Gene Silencing cleavage->silencing lnp This compound LNP-siRNA lnp->endosome Endocytosis

Caption: Cellular uptake and mechanism of action for LNP-siRNA.

References

Application Notes and Protocols for C12-200 LNP Preparation Using Microfluidics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The ionizable lipid C12-200 is a well-established component of these formulations, known for its high transfection efficiency. Microfluidics offers a robust, scalable, and reproducible method for LNP manufacturing, providing precise control over particle size and polydispersity.[1][2][3][4][5] This document provides detailed application notes and protocols for the preparation of this compound-based LNPs using microfluidic systems.

Data Presentation

Table 1: Formulation Parameters for this compound LNPs

This table summarizes various reported lipid compositions for this compound LNPs. The molar ratios of the constituent lipids significantly influence the physicochemical properties and biological activity of the resulting nanoparticles.

Ionizable LipidHelper LipidCholesterolPEG LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Reference
This compoundDOPECholesterolC14-PEG200035:16:46.5:2.5[6]
This compoundDOPECholesterolC14-PEG2000Varying weight ratios of this compound:mRNA from 5:1 to 25:1[7]
This compoundDSPCCholesterolDMG-PEG200050:10:38.5:1.5[2][8]
This compoundDOPECholesterolPEGylated LipidNot specified[9]
Table 2: Microfluidic Process Parameters and LNP Characteristics

This table outlines the key microfluidic process parameters and the corresponding physicochemical characteristics of the resulting this compound LNPs. The Total Flow Rate (TFR) and Flow Rate Ratio (FRR) are critical parameters that control LNP self-assembly.[1][3][9][10]

TFR (mL/min)FRR (Aqueous:Organic)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
1.53:174.42 - 90.770.174 - 0.233>85% (for 11 out of 16 formulations)[7]
1.23:1~70 (initially)~0.1 (initially)>80%[8]
10 - 253:1Not specifiedNot specifiedNot specified[11]
10, 55, 1003:1<100<0.2>95%[12]
5 - 203:1Decreased with increasing TFR≤0.25>90%[3]
0.3 - 3.63:1Decreased with increasing TFRDecreased with increasing TFR>80% (for TFR > 0.3)[10]

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions
Protocol 2: Preparation of Aqueous Nucleic Acid Solution
  • Materials: mRNA or other nucleic acid cargo, 10 mM Citrate (B86180) Buffer (pH 3.0-6.0), RNase-free water.

  • Procedure:

    • Dilute the nucleic acid cargo to the desired concentration (e.g., 0.14 mg/mL) in the citrate buffer under RNase-free conditions.[11] The optimal buffer pH and nucleic acid concentration should be determined experimentally.

Protocol 3: Microfluidic Preparation of this compound LNPs
  • Equipment: Microfluidic mixing system (e.g., NanoAssemblr® Benchtop or similar) equipped with a staggered herringbone micromixer.[1]

  • Procedure:

    • Prepare the ethanolic lipid mixture by combining the appropriate volumes of the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of this compound:DSPC:Cholesterol:DMG-PEG2000).[2][8]

    • Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another syringe.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the microfluidic instrument. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[3][8]

    • Initiate the mixing process. The rapid mixing of the two phases within the microfluidic chip will induce the self-assembly of the LNPs.[2]

    • Collect the resulting LNP solution.

Protocol 4: Downstream Processing and Characterization
  • Dialysis/Purification:

    • Immediately after formation, the LNP solution can be diluted in a neutral buffer (e.g., PBS, pH 7.4) to stabilize the particles.[11]

    • Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) overnight using appropriate molecular weight cut-off (MWCO) tubing (e.g., 30 kDa) to remove ethanol and non-encapsulated material.[11]

  • Concentration:

    • If necessary, concentrate the LNP solution using centrifugal filters with an appropriate MWCO.[11]

  • Sterilization:

    • For in vivo applications, sterilize the final LNP formulation by filtering through a 0.22 µm filter.[11]

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the percentage of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay). This involves measuring the fluorescence before and after lysing the LNPs with a detergent like Triton X-100.[6]

    • Zeta Potential: Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

Visualizations

Experimental Workflow for this compound LNP Preparation

LNP_Preparation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_downstream Downstream Processing cluster_characterization Characterization Lipid_Stocks 1. Prepare Lipid Stocks (this compound, DOPE/DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidics 3. Microfluidic Mixing - Set TFR and FRR (e.g., 3:1) - Rapid mixing induces self-assembly Lipid_Stocks->Microfluidics Organic Phase NA_Solution 2. Prepare Nucleic Acid (e.g., mRNA) in Aqueous Buffer (pH 4-6) NA_Solution->Microfluidics Aqueous Phase Purification 4. Dialysis/Purification (e.g., against PBS pH 7.4) Microfluidics->Purification Concentration 5. Concentration (Optional) Purification->Concentration Characterization 6. Physicochemical Characterization Concentration->Characterization DLS Size (DLS) PDI PDI (DLS) EE Encapsulation Efficiency (RiboGreen Assay) Zeta Zeta Potential Characterization->DLS Characterization->PDI Characterization->EE Characterization->Zeta

Caption: Workflow for this compound LNP preparation using microfluidics.

Logical Relationship of Microfluidic Parameters and LNP Properties

LNP_Parameter_Relationship cluster_inputs Input Parameters cluster_outputs LNP Properties cluster_performance In Vitro / In Vivo Performance TFR Total Flow Rate (TFR) Size Particle Size TFR->Size influences PDI Polydispersity (PDI) TFR->PDI influences FRR Flow Rate Ratio (FRR) FRR->Size influences FRR->PDI influences Lipid_Comp Lipid Composition (Molar Ratios) Lipid_Comp->Size Lipid_Comp->PDI EE Encapsulation Efficiency Lipid_Comp->EE Zeta Zeta Potential Lipid_Comp->Zeta NA_Conc Nucleic Acid Concentration NA_Conc->EE Transfection Transfection Efficiency Size->Transfection Biodistribution Biodistribution Size->Biodistribution PDI->Transfection EE->Transfection Zeta->Transfection Toxicity Toxicity Zeta->Toxicity

Caption: Key parameters influencing LNP properties and performance.

References

Application Notes and Protocols: C12-200 in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-200 is a synthetic ionizable lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, particularly messenger RNA (mRNA). Its unique chemical structure allows for efficient encapsulation of negatively charged mRNA molecules and facilitates their delivery into target cells. In the acidic environment of the endosome, this compound becomes protonated, which is believed to promote the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. This mechanism of action makes this compound a valuable tool for various cancer immunotherapy strategies, including the development of mRNA-based cancer vaccines and in vivo generation of Chimeric Antigen Receptor (CAR) T-cells.

These application notes provide an overview of the use of this compound in cancer immunotherapy, along with detailed protocols for the formulation, characterization, and in vivo application of this compound-containing LNPs.

Key Applications of this compound in Cancer Immunotherapy

The primary application of this compound in oncology is as a key component of LNP delivery systems for mRNA-based immunotherapies. These therapies aim to stimulate the patient's own immune system to recognize and eliminate cancer cells.

  • mRNA Cancer Vaccines: this compound based LNPs can encapsulate mRNA encoding tumor-associated antigens (TAAs) or tumor-specific neoantigens. Once administered, these LNPs are taken up by antigen-presenting cells (APCs), such as dendritic cells. The delivered mRNA is then translated into the antigenic protein, which is presented on the surface of the APCs to activate tumor-specific T-cells, leading to a targeted anti-tumor immune response.

  • In Vivo CAR T-Cell Therapy: A groundbreaking application of this compound LNPs is the in vivo generation of CAR T-cells. This approach involves delivering mRNA encoding a chimeric antigen receptor directly to T-cells within the body. This transient expression of the CAR can reduce the manufacturing complexity and potential toxicities associated with traditional ex vivo CAR T-cell therapies.

Data Presentation: Physicochemical Properties of this compound LNPs

The following table summarizes typical physicochemical properties of this compound LNPs formulated for mRNA delivery, as reported in preclinical studies.

ParameterTypical ValueMeasurement Technique
Particle Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at pH 7.4Laser Doppler Electrophoresis
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for mRNA Delivery

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA encoding the antigen of interest

  • Ethanol (B145695) (anhydrous, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol.

    • Combine the lipid stock solutions in a molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000) to create the final lipid mixture in ethanol.[1]

  • Preparation of Aqueous mRNA Solution:

    • Dilute the mRNA in 50 mM sodium acetate (B1210297) buffer (pH 4.0) to a final concentration of approximately 0.14 mg/mL.[1]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol mixture into one syringe and the aqueous mRNA solution into another syringe.

    • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.

  • Purification:

    • Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.[1]

  • Sterilization and Storage:

    • Filter-sterilize the purified LNP solution through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

    • Measure the particle size and PDI using a DLS instrument.

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Electrophoresis

  • Procedure:

    • Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential using a suitable instrument.

    • Perform measurements in triplicate.

3. mRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • To the other set, add PBS (for measuring free, unencapsulated mRNA).

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Protocol 3: In Vivo Antitumor Efficacy Study of a this compound mRNA Vaccine in a B16-OVA Melanoma Model

This protocol is adapted from preclinical studies evaluating mRNA vaccines.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16-OVA melanoma cell line (expressing ovalbumin)

  • This compound LNPs encapsulating OVA mRNA (formulated as per Protocol 1)

  • Control LNPs (e.g., encapsulating irrelevant mRNA or empty)

  • PBS (sterile, for injection)

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inject 1 x 10^5 B16-OVA cells into the flank of each mouse.[1]

  • Treatment Schedule:

    • Allow tumors to establish and become palpable (typically 3-5 days post-inoculation).

    • On day 3, 6, and 10 post-tumor inoculation, administer a subcutaneous injection of the this compound OVA mRNA LNPs (e.g., 10 µg of mRNA per mouse) near the tumor site.[1]

    • Include control groups receiving control LNPs or PBS.

  • Monitoring Tumor Growth and Survival:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

    • Monitor the overall health and survival of the mice.

    • Euthanize mice when tumors reach a predetermined size or if signs of distress are observed, in accordance with animal welfare guidelines.

  • Immunological Analysis (Optional):

    • At the end of the study, or at specific time points, spleens and tumor-draining lymph nodes can be harvested.

    • Isolate lymphocytes and perform flow cytometry to analyze the frequency of OVA-specific CD8+ T-cells using tetramer staining.

    • Analyze cytokine production by restimulating splenocytes with the OVA peptide in vitro.

Visualizations

Signaling_Pathway cluster_0 Lipid Nanoparticle Delivery cluster_1 Antigen Presentation & T-Cell Activation LNP This compound LNP (mRNA cargo) Endosome Endosome LNP->Endosome Endocytosis mRNA_release mRNA Release Endosome->mRNA_release Acidification & Endosomal Escape Cytoplasm Cytoplasm mRNA mRNA mRNA_release->Cytoplasm Ribosome Ribosome mRNA->Ribosome Translation Antigen Tumor Antigen Ribosome->Antigen Proteasome Proteasome Antigen->Proteasome Degradation Peptides Antigenic Peptides Proteasome->Peptides MHC1 MHC Class I Peptides->MHC1 APC Antigen Presenting Cell (e.g., Dendritic Cell) MHC1->APC T_Cell CD8+ T-Cell APC->T_Cell Antigen Presentation Activation T-Cell Activation & Clonal Expansion T_Cell->Activation Tumor_Cell Tumor Cell Activation->Tumor_Cell Recognition Killing Tumor Cell Killing Tumor_Cell->Killing

Caption: this compound LNP-mediated mRNA vaccine signaling pathway for cancer immunotherapy.

Experimental_Workflow cluster_0 LNP Formulation & Characterization cluster_1 In Vivo Antitumor Study Lipid_Mix Prepare Lipid Mix (this compound, DOPE, Cholesterol, PEG) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Solution Prepare mRNA Solution (in acidic buffer) mRNA_Solution->Microfluidics Purification Dialysis & Sterilization Microfluidics->Purification Characterization Characterize LNPs (Size, PDI, Zeta, Encapsulation) Purification->Characterization Tumor_Inoculation Tumor Cell Inoculation (e.g., B16-OVA in C57BL/6 mice) Characterization->Tumor_Inoculation Proceed to in vivo studies Treatment LNP Administration (Subcutaneous) Tumor_Inoculation->Treatment Monitoring Monitor Tumor Growth & Survival Treatment->Monitoring Analysis Immunological Analysis (e.g., Flow Cytometry) Monitoring->Analysis

Caption: Experimental workflow for this compound LNP mRNA vaccine development and testing.

Logical_Relationship C12_200 This compound (Ionizable Lipid) LNP_Formation Lipid Nanoparticle Formation (with mRNA, helper lipids, cholesterol, PEG) C12_200->LNP_Formation is a key component of Cellular_Uptake Cellular Uptake (Endocytosis by APCs) LNP_Formation->Cellular_Uptake enables Endosomal_Escape Endosomal Escape (pH-dependent) Cellular_Uptake->Endosomal_Escape leads to mRNA_Translation mRNA Translation (Antigen Production) Endosomal_Escape->mRNA_Translation facilitates Immune_Activation Anti-Tumor Immune Activation (T-Cell Response) mRNA_Translation->Immune_Activation triggers Therapeutic_Effect Therapeutic Effect (Tumor Regression) Immune_Activation->Therapeutic_Effect results in

Caption: Logical relationship of this compound's role in cancer immunotherapy.

References

Application Notes and Protocols for C12-200 Formulation in Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-200 is a branched-chain ionizable lipidoid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based vaccines, particularly mRNA vaccines.[1][2] Its unique structure allows for efficient encapsulation of negatively charged nucleic acids and facilitates their delivery into target cells.[3][4] Upon endosomal uptake, the ionizable nature of this compound leads to protonation in the acidic environment of the endosome, promoting endosomal escape and the release of the nucleic acid cargo into the cytoplasm.[3] This characteristic is crucial for the subsequent translation of mRNA into the desired antigen, initiating an immune response. Furthermore, this compound containing LNPs have been shown to possess intrinsic adjuvant properties, capable of stimulating innate immune pathways to enhance the overall vaccine efficacy.[5][6]

These application notes provide a comprehensive overview of the formulation, characterization, and in vivo application of this compound-based LNPs for vaccine development. The detailed protocols and structured data are intended to guide researchers in the successful design and implementation of their vaccine research programs.

Data Presentation

Table 1: this compound LNP Formulation Parameters
ParameterRecommended Value/RangeNotes
Lipid Composition This compound, DOPE, Cholesterol, PEG-lipidDOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a commonly used helper lipid.[4][7]
Molar Ratio (this compound:DOPE:Cholesterol:PEG-lipid) 35:16:46.5:2.5This ratio has been shown to be effective for mRNA delivery.[2][7] Ratios can be optimized for specific applications.
Aqueous Buffer 50 mM Sodium Acetate (B1210297), pH 4.0An acidic buffer is used to maintain the positive charge of this compound for efficient mRNA encapsulation.[7]
Organic Solvent Absolute Ethanol (B145695)Lipids are dissolved in ethanol prior to mixing with the aqueous phase.[7]
Aqueous:Ethanol Ratio 3:1 (v/v)This ratio facilitates the self-assembly of LNPs upon mixing.[7]
Ionizable Lipid:Nucleic Acid Ratio 10:1 (w/w)This ratio can be adjusted to optimize encapsulation and delivery.[7]
Table 2: Physicochemical Characterization of this compound LNPs
CharacteristicTypical ValueMethod of Analysis
Particle Size (Diameter) 70 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pHLaser Doppler Electrophoresis
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
Table 3: In Vivo Performance of this compound LNPs (Illustrative Data)
Animal ModelCargoAdministration RoutePrimary Organ of ExpressionNotes
MouseLuciferase mRNAIntravenous (IV)LiverThis compound LNPs demonstrate a strong tropism for the liver following IV administration.[2]
MouseErythropoietin mRNAIntravenous (IV)LiverSignificant protein expression is observed in the liver.[2]
MouseSARS-CoV-2 Spike mRNAIntramuscular (IM)Spleen, Draining Lymph NodesIM administration leads to immune cell activation in lymphoid organs.[8]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles

1. Preparation of Lipid Stock Solutions: a. Prepare individual stock solutions of this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol. b. Ensure complete dissolution of all lipids. Gentle warming at 37°C with intermittent vortexing may be necessary.[7]

2. Preparation of Ethanolic Lipid Mixture: a. In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 35:16:46.5:2.5 for this compound:DOPE:Cholesterol:DMG-PEG 2000).[2][7] b. Mix thoroughly by pipetting. This ethanolic lipid mixture can be stored at -20°C for up to one week.[7]

3. Preparation of Aqueous Nucleic Acid Solution: a. Dilute the mRNA cargo in a 50 mM sodium acetate buffer (pH 4.0) to the desired concentration.[7] This should be performed under RNase-free conditions.

4. LNP Formulation (Microfluidic Mixing): a. Set up a microfluidic mixing device (e.g., with a staggered herringbone micromixer). b. Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another. c. Set the flow rate ratio to 3:1 (aqueous:ethanolic).[7] d. Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs. e. Collect the resulting LNP suspension.

5. LNP Formulation (Manual Mixing): a. Vigorously pipette the ethanolic lipid mixture into the aqueous mRNA solution (maintaining the 3:1 aqueous to ethanol volume ratio).[7] b. Immediately vortex the mixture for 30-60 seconds to ensure rapid and homogenous mixing. c. Allow the LNP suspension to equilibrate at room temperature for 30 minutes.

6. Buffer Exchange and Concentration: a. Dialyze the LNP suspension against phosphate-buffered saline (PBS) pH 7.4 overnight to remove ethanol and exchange the buffer. b. Concentrate the LNPs if necessary using a suitable centrifugal filter device.

7. Sterilization: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute a small aliquot of the LNP suspension in PBS. b. Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the Z-average diameter and PDI.

2. Zeta Potential Measurement: a. Dilute a small aliquot of the LNP suspension in an appropriate low-salt buffer. b. Measure the zeta potential using a laser Doppler electrophoresis instrument.

3. Nucleic Acid Encapsulation Efficiency: a. Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen). b. Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100). c. The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

Protocol 3: In Vivo Evaluation of this compound LNP-based Vaccines

1. Animal Model: a. Select an appropriate animal model (e.g., C57BL/6 mice).

2. Vaccine Administration: a. Administer the this compound LNP vaccine formulation via the desired route (e.g., intramuscular or intravenous injection). b. Include appropriate control groups (e.g., PBS, empty LNPs).

3. Evaluation of Protein Expression (for reporter gene studies): a. For vaccines encoding a reporter protein like luciferase, perform in vivo imaging at various time points post-administration.[2] b. Alternatively, collect tissues of interest, homogenize, and perform an ex vivo assay for the reporter protein.

4. Assessment of Immune Response: a. Collect blood samples at different time points to measure antigen-specific antibody titers (e.g., IgG) by ELISA. b. Isolate splenocytes or cells from draining lymph nodes to analyze T-cell responses (e.g., ELISpot for cytokine secretion, flow cytometry for T-cell activation markers).[8]

Mandatory Visualizations

G cluster_prep Preparation cluster_form Formulation cluster_process Downstream Processing Lipid Stock Solutions Lipid Stock Solutions Ethanolic Lipid Mix Ethanolic Lipid Mix Lipid Stock Solutions->Ethanolic Lipid Mix mRNA Solution mRNA Solution Microfluidic Mixing Microfluidic Mixing mRNA Solution->Microfluidic Mixing Manual Mixing Manual Mixing mRNA Solution->Manual Mixing Ethanolic Lipid Mix->Microfluidic Mixing Ethanolic Lipid Mix->Manual Mixing Buffer Exchange Buffer Exchange Microfluidic Mixing->Buffer Exchange Manual Mixing->Buffer Exchange Concentration Concentration Buffer Exchange->Concentration Sterilization Sterilization Concentration->Sterilization

Caption: Workflow for this compound LNP Formulation.

G cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_translation Antigen Production LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis Protonation Protonation of this compound (Low pH) Endosome->Protonation MembraneDestab Endosomal Membrane Destabilization Protonation->MembraneDestab mRNA_Release mRNA Release into Cytoplasm MembraneDestab->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome Translation Antigen Antigen Ribosome->Antigen

Caption: Intracellular Delivery Mechanism of this compound LNPs.

G cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response LNP This compound LNP APC Antigen Presenting Cell (APC) LNP->APC Uptake TLR4 TLR4 APC->TLR4 Sensing MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Cytokines T_cell T-cell Activation Cytokines->T_cell B_cell B-cell Activation & Antibody Production T_cell->B_cell

Caption: Adjuvant Signaling Pathway of this compound LNPs.

References

Application Note: A Streamlined Protocol for the Encapsulation of self-amplifying RNA (saRNA) with C12-200 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in nucleic acid delivery and vaccine development.

Introduction Self-amplifying RNA (saRNA) represents a promising frontier in nucleic acid therapeutics and vaccinology, offering the potential for high-level protein expression from a low dose.[1] However, its large size and negative charge necessitate an effective delivery vehicle to protect it from degradation and facilitate cellular uptake.[2] Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, famously utilized in the mRNA COVID-19 vaccines.[3]

This application note provides a detailed protocol for the formulation and characterization of saRNA-LNPs using the ionizable aminolipid C12-200. This compound is an established and highly effective ionizable lipid for siRNA and mRNA delivery.[4] Its key feature is a pKa that allows for a near-neutral surface charge at physiological pH, enhancing stability in circulation, and a positive charge in the acidic environment of the endosome, which is crucial for releasing the RNA cargo into the cytoplasm.[5][6] This protocol outlines a reproducible method using microfluidic mixing to generate homogenous LNPs with high encapsulation efficiency.

Materials and Reagents

Reagent/MaterialVendor ExampleNotes
Lipids
This compoundMedChemExpress, Cayman ChemicalIonizable Cationic Lipid
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar LipidsHelper Phospholipid[7]
CholesterolAvanti Polar LipidsStructural Helper Lipid
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar LipidsPEGylated Lipid for Stability
Nucleic Acid
self-amplifying RNA (saRNA)Custom SynthesisPurified, high-integrity saRNA
Buffers & Solvents
Absolute Ethanol (B145695) (200 Proof, RNase-free)Major SupplierFor lipid dissolution
Sodium Acetate or Sodium Citrate Buffer (25-50 mM, pH 4.0)In-house preparationRNase-free aqueous phase buffer[5][8]
Phosphate-Buffered Saline (PBS), pH 7.4Major SupplierRNase-free, for dialysis/storage
Triton X-100Major SupplierFor RNA quantification assay
Quant-iT RiboGreen RNA Assay KitThermo Fisher ScientificFor encapsulation efficiency
Equipment
Microfluidic Mixing SystemNanoAssemblr Ignite™, etc.For controlled LNP formation
Syringe PumpsHarvard ApparatusFor precise flow control
Dynamic Light Scattering (DLS) InstrumentMalvern Zetasizer Nano, etc.For size, PDI, and zeta potential
Fluorescence Plate ReaderMajor SupplierFor RiboGreen assay
Dialysis Cassettes (e.g., 10K MWCO)Thermo Fisher ScientificFor buffer exchange and purification

Quantitative Data Summary

Quantitative parameters are critical for reproducible and effective LNP formulations. The following tables summarize recommended starting parameters and expected physicochemical properties for this compound-based saRNA LNPs.

Table 1: Recommended Formulation Parameters

Parameter Recommended Value/Ratio Rationale & Notes
Lipid Molar Ratio A well-established ratio for potent in vivo delivery.[7]
This compound 50% Primary lipid for RNA encapsulation and endosomal escape.[7]
DOPE 10% Helper lipid that aids in membrane fusion and structural integrity.[4][7]
Cholesterol 38.5% Enhances LNP stability and fluidity.[1][7]
DMG-PEG 2000 1.5% Controls particle size and provides a steric shield to increase circulation time.[6][7]
N:P Ratio ~6 Ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the saRNA backbone. This charge ratio is fundamental for complexation.[8]
Lipid:saRNA Weight Ratio 10:1 to 30:1 Influences encapsulation efficiency and final particle characteristics.[8]
Flow Rate Ratio (Aqueous:Ethanol) 3:1 Standard ratio for microfluidic mixing to ensure rapid and controlled nanoprecipitation.[5][9]

| Total Flow Rate (TFR) | 10-25 mL/min | Can be adjusted to fine-tune particle size. Higher TFRs often lead to smaller particles.[5][10] |

Table 2: Typical Physicochemical Properties of this compound saRNA-LNPs

Characteristic Typical Value Method of Analysis
Hydrodynamic Diameter 90 - 200 nm Dynamic Light Scattering (DLS)[4][11]
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS)[9]
Zeta Potential (at pH 7.4) -10 to +10 mV Laser Doppler Velocimetry (DLS)[2][12]

| Encapsulation Efficiency (EE%) | > 85% | RiboGreen Assay[2][13] |

Experimental Protocols

It is critical to maintain an RNase-free environment throughout the entire process to prevent saRNA degradation.[8]

Protocol 1: saRNA-LNP Formulation via Microfluidics

This protocol details the steps for creating saRNA-LNPs using a microfluidic mixing device.

1. Preparation of Stock Solutions:

  • Ethanolic Lipid Phase:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in absolute ethanol. Gentle heating (37°C) and vortexing may be required for complete dissolution.[5]

    • Combine the individual lipid stocks in a single tube to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration should be between 10-25 mM.[2]

  • Aqueous saRNA Phase:

    • Dilute the saRNA stock in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0) to the desired concentration.[5] The final concentration should be calculated to achieve the target Lipid:saRNA weight ratio when mixed.

2. Microfluidic Mixing:

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the ethanolic lipid mixture into one syringe and the aqueous saRNA solution into another.

  • Set the syringe pumps to a flow rate ratio (FRR) of 3:1 (Aqueous:Ethanol).[9]

  • Set the total flow rate (TFR) to a value between 10-25 mL/min.[5]

  • Initiate the pumps to mix the two phases through the microfluidic chip. The rapid mixing causes nanoprecipitation, forming the LNPs as the polarity of the solvent changes, encapsulating the saRNA which complexes with the protonated this compound at low pH.[6]

  • Collect the LNP solution, which is now in a ~25% ethanol/buffer mixture.

3. Purification and Buffer Exchange:

  • Transfer the collected LNP solution to a dialysis cassette (e.g., 10K MWCO).

  • Perform dialysis against sterile, RNase-free PBS (pH 7.4) at 4°C.

  • Conduct at least two buffer exchanges over 12-24 hours to efficiently remove ethanol and raise the pH to neutral. This deprotonates the this compound, resulting in a near-neutral particle surface charge.

  • Recover the purified LNP solution from the cassette and store at 4°C for short-term use or -80°C for long-term storage.

LNP_Formulation_Workflow LNP Formulation Workflow cluster_prep 1. Stock Preparation cluster_formulation 2. LNP Assembly cluster_purification 3. Purification & QC prep_lipid Prepare Ethanolic Lipid Mix (this compound, DOPE, Chol, PEG) mix Microfluidic Mixing (3:1 Aqueous:Ethanol Ratio) prep_lipid->mix prep_rna Prepare Aqueous saRNA (pH 4.0 Acetate Buffer) prep_rna->mix dialysis Dialysis vs. PBS (pH 7.4) (Removes Ethanol, Raises pH) mix->dialysis characterize Physicochemical Characterization dialysis->characterize

Caption: Workflow for saRNA-LNP formulation.
Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the purified LNP sample in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • A monodisperse sample should have a PDI value below 0.2.[9]

2. Zeta Potential Measurement:

  • Dilute the LNP sample in PBS or a low ionic strength buffer.

  • Measure the surface charge using the same DLS instrument equipped with electrodes.

  • The zeta potential should be near-neutral at pH 7.4.

3. Encapsulation Efficiency (EE%) using RiboGreen Assay:

  • This assay quantifies the amount of saRNA protected inside the LNP versus the total amount of saRNA.[11][14]

  • Sample Preparation:

    • Prepare two sets of diluted LNP samples in a 96-well plate.

    • To one set of wells, add a lysis buffer containing 0.1-2% Triton X-100 to disrupt the LNPs and release all encapsulated saRNA.[4] Incubate for 5-10 minutes.

    • The other set of wells remains untreated to measure the unencapsulated, accessible saRNA.

  • Assay:

    • Add the diluted RiboGreen reagent to all wells. This dye fluoresces upon binding to RNA.

    • Measure fluorescence at an excitation/emission of ~480/520 nm.

    • Create a standard curve using free saRNA of known concentrations to quantify the RNA in each sample.

  • Calculation:

    • EE (%) = [ (Total RNA [with Triton]) - (Free RNA [without Triton]) ] / (Total RNA [with Triton]) * 100

RiboGreen_Assay_Workflow RiboGreen Assay Logic start Purified LNP Sample split Split Sample into Two Aliquots start->split untreated Aliquot 1: No Treatment split->untreated Measures Free RNA treated Aliquot 2: Add Triton X-100 to Lyse LNPs split->treated Measures Total RNA measure_free Add RiboGreen Dye & Measure Fluorescence (F_free) untreated->measure_free calc Calculate EE%: ((F_total - F_free) / F_total) * 100 measure_free->calc measure_total Add RiboGreen Dye & Measure Fluorescence (F_total) treated->measure_total measure_total->calc

Caption: Logic for determining encapsulation efficiency.

Mechanism of Action: Cellular Delivery

The success of this compound LNPs hinges on their pH-responsive nature, which facilitates the delivery of saRNA into the cell cytoplasm where it can be translated.

  • Uptake: LNPs are internalized by cells, primarily through endocytosis.[5]

  • Acidification: Inside the cell, the endosome matures and its internal pH drops.

  • Protonation: The tertiary amine of the this compound lipid becomes protonated (positively charged) in this acidic environment.[5][6]

  • Endosomal Escape: The now-cationic LNP interacts with anionic lipids in the endosomal membrane, leading to membrane disruption and the release of the saRNA payload into the cytoplasm.[3]

  • Amplification & Translation: Once in the cytoplasm, the saRNA is translated by ribosomes to produce both the protein of interest and its own replication machinery, leading to amplified protein expression.[1]

LNP_Uptake_Pathway Cellular Uptake and Endosomal Escape lnp saRNA-LNP (Neutral Surface @ pH 7.4) endocytosis Endocytosis lnp->endocytosis 1. Uptake cell Cell Membrane endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (Acidic, pH ~5.5) This compound becomes protonated (+) endosome->late_endosome 2. Acidification escape Endosomal Escape late_endosome->escape 3. Release sarna saRNA released escape->sarna cytoplasm Cytoplasm translation Translation & Amplification sarna->translation 4. Action protein Protein of Interest translation->protein

Caption: pH-dependent mechanism of this compound LNP action.

References

Application Notes and Protocols for C12-200-Based Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid C12-200, in combination with the helper lipids 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol, and a polyethylene (B3416737) glycol (PEG)-lipid conjugate for the delivery of nucleic acid payloads such as mRNA and siRNA.

Introduction to this compound Based LNPs

Lipid nanoparticles are at the forefront of non-viral gene delivery, enabling the clinical translation of RNA therapeutics. A common and effective LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (this compound): This lipid is crucial for encapsulating negatively charged nucleic acids and facilitating their release from the endosome into the cytoplasm. At acidic pH within the endosome, this compound becomes protonated, interacting with the endosomal membrane and promoting cargo release.[1][2]

  • Helper Phospholipid (DOPE): DOPE is a fusogenic lipid that enhances the transfection efficiency of the LNP formulation.[1][3][4] Its cone-shaped structure is thought to facilitate the disruption of the endosomal membrane, thereby aiding in the cytoplasmic delivery of the nucleic acid payload.[1]

  • Cholesterol: As a structural "helper" lipid, cholesterol plays a vital role in the stability and integrity of the nanoparticle.[1][3][4] It regulates the fluidity of the lipid bilayer, which can influence the biodistribution and efficacy of the LNP.[3]

  • PEG-Lipid: The inclusion of a PEGylated lipid serves to prevent the aggregation of nanoparticles and enhance their stability during storage.[4][5] It also helps to prolong the circulation time in vivo by reducing clearance by the mononuclear phagocyte system.[6] The molar percentage of the PEG-lipid can influence the overall size and the apparent pKa of the LNP.[5][6]

Molar Ratios of this compound, DOPE, Cholesterol, and PEG

The precise molar ratio of the lipid components is a critical parameter that dictates the physicochemical properties and biological performance of the resulting LNPs. Below is a summary of commonly used molar ratios for this compound-based LNP formulations.

Formulation IDThis compound (mol%)DOPE (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Primary ApplicationReference(s)
LNP-A10351053.51.5mRNA Delivery[5]
LNP-A14 / Standard351646.52.5mRNA & siRNA Delivery[5][7][8][9][10]
General Range25-4510-22-1.5-3.5mRNA Delivery[5]
Variable PEG401050-XX (0.1-10)mRNA Delivery[11]

Experimental Protocols

Materials and Reagents
  • Ionizable Lipid: this compound

  • Helper Lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol

  • PEG-Lipid: e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) or C14-PEG2000

  • Nucleic Acid Cargo (mRNA or siRNA)

  • Ethanol (B145695) (Absolute, RNase-free)

  • Aqueous Buffer: e.g., 10 mM Sodium Citrate Buffer (pH 3.0) or 50 mM Sodium Acetate (pH 4.0)

  • Dialysis System: e.g., Dialysis cassettes (10 kDa MWCO) or similar

  • Phosphate-Buffered Saline (PBS), pH 7.4

Stock Solution Preparation
  • Prepare individual stock solutions of this compound, DOPE, cholesterol, and the PEG-lipid in absolute ethanol.

  • Gentle heating (e.g., at 37°C) and vortexing may be necessary to ensure complete dissolution of the lipids.

  • Bring all stock solutions to room temperature before use.

Lipid Nanoparticle Formulation

Two common methods for LNP formulation at the laboratory scale are microfluidic mixing and manual (hand) mixing.

This method allows for precise control over the mixing process, resulting in LNPs with a narrow size distribution.

  • Lipid Phase Preparation: Combine the ethanolic stock solutions of this compound, DOPE, cholesterol, and PEG-lipid in a single tube at the desired molar ratio (e.g., 35:16:46.5:2.5). Mix thoroughly by pipetting.

  • Aqueous Phase Preparation: Dilute the nucleic acid cargo (e.g., mRNA) in the chosen aqueous buffer (e.g., 10 mM sodium citrate, pH 3.0). The final concentration will depend on the desired lipid-to-mRNA weight ratio (a common starting point is 10:1).[7]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., from Precision NanoSystems).

    • Load the lipid-ethanol mixture and the aqueous nucleic acid solution into separate syringes.

    • Pump the two solutions through the microfluidic device at a specific flow rate ratio, typically 1:3 (ethanol:aqueous). The total flow rate can be varied (e.g., 4 mL/min to 12 mL/min).[7]

  • Purification:

    • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) for at least 1 hour, with multiple buffer changes, to remove ethanol and unencapsulated nucleic acids.[7]

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage: Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

This method is a simpler alternative for rapid, small-scale LNP preparation.

  • Lipid and Aqueous Phase Preparation: Prepare the lipid-ethanol mixture and the aqueous nucleic acid solution as described in the microfluidic mixing protocol (steps 1 and 2).

  • Rapid Mixing:

    • Rapidly add the ethanolic lipid mixture to the aqueous nucleic acid solution while vortexing or pipetting vigorously. A common volume ratio is 1:3 (ethanol:aqueous).[10]

    • Continue mixing for approximately 15 seconds.

    • Allow the mixture to stand undisturbed for about 10 minutes.[10]

  • Purification and Storage: Follow the same purification and storage steps as outlined for the microfluidic mixing protocol.

Visualization of Experimental Workflow

LNP_Formulation_Workflow cluster_lipid_prep Lipid Phase Preparation cluster_aqueous_prep Aqueous Phase Preparation cluster_formulation Formulation cluster_purification Purification & Storage C12_200 This compound Stock Lipid_Mix Lipid Mixture in Ethanol C12_200->Lipid_Mix DOPE DOPE Stock DOPE->Lipid_Mix Chol Cholesterol Stock Chol->Lipid_Mix PEG PEG-Lipid Stock PEG->Lipid_Mix Mixing Rapid Mixing Lipid_Mix->Mixing NA Nucleic Acid (mRNA/siRNA) NA_Solution Nucleic Acid Solution NA->NA_Solution Buffer Aqueous Buffer (e.g., Citrate pH 3.0) Buffer->NA_Solution NA_Solution->Mixing Microfluidics Microfluidics Mixing->Microfluidics Method Manual Manual Pipetting Mixing->Manual Method LNPs_raw Raw LNP Suspension Dialysis Dialysis vs. PBS LNPs_raw->Dialysis Filtering Sterile Filtration Dialysis->Filtering Final_LNPs Purified LNPs Filtering->Final_LNPs Storage Storage (4°C or -80°C) Final_LNPs->Storage

Caption: Workflow for this compound based LNP formulation.

Logical Relationship of LNP Components and Function

LNP_Component_Function cluster_components LNP Components cluster_functions Key Functions cluster_outcome Therapeutic Outcome C12_200 This compound (Ionizable Lipid) Encapsulation Nucleic Acid Encapsulation C12_200->Encapsulation Endosomal_Escape Endosomal Escape C12_200->Endosomal_Escape DOPE DOPE (Helper Lipid) Membrane_Fusion Membrane Fusion DOPE->Membrane_Fusion Chol Cholesterol (Structural Lipid) Stability Structural Stability Chol->Stability PEG PEG-Lipid (Stealth Lipid) Stealth Prolonged Circulation PEG->Stealth Delivery Efficient Cytoplasmic Delivery of Payload Endosomal_Escape->Delivery Membrane_Fusion->Delivery Stability->Delivery supports Stealth->Delivery supports

Caption: Relationship between LNP components and their functions.

References

Application Notes and Protocols for Intravenous Administration of C12-200 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-200 is an ionizable lipidoid that has become a cornerstone in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] Its branched-tail structure is a key feature that contributes to the potent in vivo delivery of RNA.[1][3] When formulated into LNPs, this compound is near-neutral at physiological pH and becomes cationic in the acidic environment of the endosome, a property crucial for the efficient encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm. This document provides detailed application notes and protocols for the intravenous (IV) administration of this compound LNPs, intended to guide researchers in their preclinical studies.

Applications

This compound LNPs are versatile platforms for a range of therapeutic applications, primarily leveraging their efficient delivery of nucleic acids to target cells, especially hepatocytes in the liver, following intravenous administration.[4][5]

Key applications include:

  • Gene Silencing: Delivery of siRNA to downregulate the expression of specific genes. This compound LNPs have demonstrated high potency for siRNA-directed gene silencing in the liver, with effects observed at doses below 0.01 mg/kg in mice.[3]

  • Protein Replacement Therapy: Delivery of mRNA to express therapeutic proteins. This is particularly relevant for liver-expressed proteins, where this compound LNPs can induce significant protein expression.[4][6]

  • Gene Editing: Co-delivery of Cas9 mRNA and single guide RNA (sgRNA) for in vivo gene editing applications.[4]

  • Vaccines: While many LNP-based vaccines are administered intramuscularly, intravenous administration of this compound LNPs can be explored for specific vaccine applications targeting the liver or spleen.[7][8]

  • Placental Delivery: Studies have explored the use of this compound LNPs for mRNA delivery to the placenta in pregnant mice, suggesting potential for treating placental dysfunction.[9]

Data Presentation

Table 1: Exemplary this compound LNP Formulations for Intravenous Administration
Ionizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Reference
This compoundDOPECholesterolC14-PEG200035:16:46.5:2.5[4]
This compoundDOPECholesterolDMG-PEG(2000)35:10:53.5:1.5[9]
This compoundDOPECholesterolDMG-PEG50:38.5:1.35:10[10]
This compoundDOPECholesterolC14-PEG200035:16:46.5:2.5[7]
Table 2: Physicochemical Properties of this compound LNPs
PropertyTypical ValueMethod of MeasurementReference
Hydrodynamic Diameter100 - 150 nmDynamic Light Scattering (DLS)[11][12]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[13]
mRNA Encapsulation Efficiency> 75%RiboGreen Assay[12][14]
Zeta PotentialNear-neutral at pH 7.4Laser Doppler Electrophoresis[11]
Apparent pKa~6.3 - 6.9TNS Assay[7][9]
Table 3: In Vivo Administration Parameters and Biodistribution
ParameterDetailsReference
Animal ModelMice (e.g., C57BL/6, CD1)[4][9]
Administration RouteIntravenous (tail vein injection)[4][15]
Dosage (mRNA)0.1 - 0.75 mg/kg[4][8][15]
Primary Target OrganLiver[4][8]
Other Organs with UptakeSpleen, Lungs[8]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, which offers reproducible and scalable production.[16][17]

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • mRNA or siRNA cargo

  • Ethanol (B145695) (100%, molecular biology grade)

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, sterile)

  • Microfluidic mixing device and syringe pumps

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG in 100% ethanol to create individual stock solutions. The concentrations should be calculated to achieve the desired molar ratio (e.g., 35:16:46.5:2.5).[4]

  • Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.

  • Prepare Aqueous Nucleic Acid Solution: Dilute the mRNA or siRNA cargo in 50 mM sodium acetate buffer (pH 4.0) to a concentration of approximately 0.14 mg/mL.[11]

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid mixture in ethanol into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio of the aqueous to the ethanolic phase to 3:1.[11]

    • Pump the two solutions through the microfluidic device, where they will rapidly mix, leading to LNP self-assembly.

  • Dilution and Buffer Exchange:

    • Immediately dilute the LNP solution with an equal volume of PBS (pH 7.4) to neutralize the pH and stabilize the LNPs.[11]

    • Perform dialysis against sterile PBS (pH 7.4) overnight using appropriate molecular weight cut-off (MWCO) tubing (e.g., 30 kDa) to remove ethanol and unencapsulated nucleic acids.[11]

  • Sterilization and Storage:

    • Filter-sterilize the final LNP formulation through a 0.22 µm filter.[11]

    • Store the LNPs at 4°C for short-term use (up to one week) or at -80°C with a cryoprotectant for long-term storage.[11]

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and PDI of the LNPs.[11]

  • Dilute the LNP sample in PBS to an appropriate concentration.

  • Perform the measurement according to the instrument's protocol. A PDI value below 0.2 is generally considered acceptable for in vivo applications.[13]

2. Encapsulation Efficiency (EE) Measurement:

  • Use a fluorescent dye-based assay, such as the RiboGreen assay, to quantify the amount of encapsulated nucleic acid.[14]

  • Prepare two sets of LNP samples. In one set, lyse the LNPs with a detergent (e.g., 1% Triton X-100) to release the encapsulated nucleic acid. The other set remains intact.

  • Measure the fluorescence of both sets after adding the RiboGreen reagent.

  • The EE is calculated as: EE (%) = (Total RNA - Free RNA) / Total RNA * 100.

Protocol 3: In Vivo Intravenous Administration in Mice

Materials:

  • This compound LNP formulation

  • Sterile PBS (pH 7.4)

  • Appropriate mouse strain (e.g., C57BL/6)

  • Insulin syringes (29-31G)

  • Restraining device

Procedure:

  • Dose Preparation: Dilute the this compound LNP formulation in sterile PBS to achieve the desired final dose of nucleic acid (e.g., 0.1 mg/kg) in a total injection volume of 100 µL.[15]

  • Animal Handling: Acclimatize the mice to the laboratory conditions. Handle the animals gently to minimize stress.

  • Intravenous Injection:

    • Restrain the mouse using an appropriate method.

    • Warm the tail gently to dilate the lateral tail veins.

    • Wipe the tail with 70% ethanol.

    • Carefully insert the needle (bevel up) into one of the lateral tail veins.

    • Slowly inject the 100 µL of the LNP solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Monitor the animals for any adverse reactions post-injection.

  • Biodistribution and Efficacy Analysis: At the desired time point (e.g., 6-24 hours post-injection), euthanize the animals and harvest organs of interest (liver, spleen, etc.) for analysis of protein expression (e.g., via IVIS imaging for luciferase reporter) or gene knockdown.[4][8]

Visualization of Workflows and Pathways

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipid_Stocks Lipid Stock Solutions (this compound, DOPE, Chol, PEG-Lipid in Ethanol) Mixing Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid_Stocks->Mixing NA_Solution Nucleic Acid Solution (mRNA/siRNA in Acetate Buffer pH 4.0) NA_Solution->Mixing Dialysis Dialysis vs. PBS pH 7.4 Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Storage Storage (4°C or -80°C) Sterilization->Storage

Caption: Workflow for this compound LNP Formulation.

LNP_In_Vivo_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Dose_Prep Dose Preparation (Dilution in Sterile PBS) IV_Injection Intravenous Injection (Tail Vein) Dose_Prep->IV_Injection Monitoring Post-Injection Monitoring IV_Injection->Monitoring Harvest Organ Harvest (Liver, Spleen, etc.) Monitoring->Harvest Analysis Efficacy/Biodistribution Analysis Harvest->Analysis

Caption: Workflow for In Vivo IV Administration.

LNP_Cellular_Uptake_and_Release cluster_extracellular Extracellular Space (Bloodstream) cluster_cellular Target Cell (e.g., Hepatocyte) LNP_IV This compound LNP (IV Administered) Protein_Corona Protein Corona Formation (ApoE Adsorption) LNP_IV->Protein_Corona Receptor_Binding Binding to LDLR Protein_Corona->Receptor_Binding ApoE-LDLR Interaction Endocytosis Endocytosis Receptor_Binding->Endocytosis Endosome Endosome (Acidification) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape This compound Protonation Cytosol Cytoplasm Endosomal_Escape->Cytosol Translation mRNA Translation -> Protein Cytosol->Translation RISC siRNA -> RISC -> mRNA cleavage Cytosol->RISC

Caption: Cellular Uptake and Cargo Release.

Safety and Toxicity Considerations

While this compound LNPs are generally well-tolerated at therapeutic doses, it is important to consider potential toxicity.[4] Ionizable lipids can activate innate immune pathways, such as Toll-like receptors (TLRs), potentially leading to the production of pro-inflammatory cytokines.[18] High doses may lead to elevated liver enzymes (ALT, AST), indicating transient liver toxicity.[18][19] Therefore, it is crucial to perform dose-escalation studies to determine the maximum tolerated dose and to monitor for signs of toxicity in animal studies. The inclusion of biodegradable components or modifications to the lipid structure are ongoing areas of research to further improve the safety profile of LNPs.[18]

References

Application Notes and Protocols for C12-200 in mRNA-Based Protein Replacement Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-200 is a branched-chain ionizable cationic lipidoid that has emerged as a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, particularly messenger RNA (mRNA).[1][2][3][4][5] In the context of protein replacement therapy, this compound-formulated LNPs serve as a potent vehicle to deliver mRNA encoding a specific protein to target cells, enabling the cells to synthesize the therapeutic protein in vivo.[5][6] This approach holds significant promise for treating a variety of genetic and acquired diseases characterized by deficient or non-functional proteins.[7]

These application notes provide a comprehensive overview of the use of this compound in LNP formulations for mRNA-based protein replacement therapy research. Detailed protocols for LNP formulation, characterization, and in vitro and in vivo evaluation are presented to guide researchers in this field.

This compound Lipid Nanoparticle Technology

This compound is a multi-tailed ionizable lipid that is a critical component for ensuring high encapsulation efficiency of mRNA and facilitating its delivery into cells.[8] The ionizable nature of this compound is central to its function. At a low pH, such as during the LNP formulation process, this compound is positively charged, allowing for effective complexation with the negatively charged mRNA backbone.[] At physiological pH (around 7.4), this compound is nearly neutral, which reduces toxicity and non-specific interactions in the bloodstream.[10] Upon cellular uptake and entry into the acidic environment of the endosome, this compound becomes protonated again, which is believed to trigger the disruption of the endosomal membrane and release of the mRNA cargo into the cytoplasm for translation.[1][11]

This compound-containing LNPs have been shown to primarily target the liver, making them particularly suitable for therapies requiring protein expression in hepatocytes.[2][4] However, formulation adjustments can influence biodistribution, with some studies showing potential for delivery to other tissues like the spleen.[12][13]

Data Presentation: this compound LNP Formulation and Performance

The following tables summarize quantitative data from various studies on this compound LNP formulations and their performance in delivering mRNA for protein expression.

Table 1: Exemplary this compound LNP Formulations

Ionizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Reference
This compoundDOPECholesterolC14-PEG200035:16:46.5:2.5[10]
This compoundDOPECholesterolPEG35:10:53.5:1.5[6]
This compoundDSPCCholesterolDMG-PEG200050:10:38.5:1.5 (siRNA formulation)[14]
This compoundDOPECholesterolC14-PEG2000Optimized for EPO mRNA: 10:1 this compound:mRNA weight ratio, 35% this compound, 16% DOPE, 46.5% cholesterol, and 2.5% C14-PEG2000[15]

Table 2: In Vivo Performance of this compound LNPs for Protein Expression

Therapeutic Protein (mRNA)Animal ModelLNP Formulation (Molar Ratio)DosePrimary Organ of ExpressionFold Increase in Protein ExpressionReference
Erythropoietin (EPO)MiceOptimized this compound:DOPE:Chol:PEG15 µg mRNA/mouseLiver7-fold increase vs. original siRNA formulation[15]
Placental Growth Factor (PlGF)Pregnant MiceThis compound:DOPE:Chol:PEG (35:10:53.5:1.5)Not specifiedPlacentaHigh transfection efficiency[6]
LuciferaseMiceThis compound:DOPE:Chol:C14-PEG2000 (35:16:46.5:2.5)0.5 mg/kgLiverLower than 306Oi10 and MC3[14]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for mRNA Delivery

This protocol describes the formulation of this compound LNPs encapsulating mRNA using the microfluidic mixing method, which allows for reproducible and scalable production.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) or similar PEGylated lipid

  • mRNA encoding the protein of interest

  • Ethanol (B145695) (100%, molecular biology grade)

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DOPE/DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol to prepare individual stock solutions.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (e.g., 35:16:46.5:2.5) to create the final lipid mixture in ethanol.

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration (e.g., 0.14 mg/mL) in 50 mM sodium acetate buffer (pH 4.0).

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe. c. Set the flow rate ratio to 3:1 (aqueous:ethanolic) and the total flow rate to a suitable value (e.g., 12 mL/min). d. Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of LNPs encapsulating the mRNA.

  • Dialysis/Purification: a. Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa). b. Alternatively, use tangential flow filtration for larger scale preparations.

  • Sterilization and Storage: a. Filter-sterilize the final LNP formulation through a 0.22 µm filter. b. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. For cryopreservation, the addition of a cryoprotectant like sucrose (B13894) may be necessary.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.

  • Dilute the LNP sample in PBS to an appropriate concentration.

  • Perform the measurement at 25°C. Aim for a particle size of 80-150 nm and a PDI below 0.2 for optimal in vivo performance.

2. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.

  • Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl).

  • A slightly negative or neutral zeta potential at physiological pH is desirable to minimize non-specific interactions.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total fluorescence - Free fluorescence) / Total fluorescence) * 100%.

Protocol 3: In Vitro Evaluation of Protein Expression

Materials:

  • Target cell line (e.g., HepG2 for liver-targeted delivery)

  • Cell culture medium and supplements

  • This compound LNPs encapsulating reporter mRNA (e.g., Luciferase or GFP)

  • Plate reader for luminescence or fluorescence detection

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • LNP Treatment: Dilute the this compound LNPs to various concentrations in cell culture medium and add to the cells. Include a negative control (untreated cells).

  • Incubation: Incubate the cells for a desired period (e.g., 24-48 hours) to allow for LNP uptake, mRNA release, and protein expression.

  • Quantification of Protein Expression:

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. Normalize the luminescence signal to the total protein content.

    • For GFP: Measure the GFP fluorescence directly using a fluorescence microscope or a plate reader.

  • Data Analysis: Plot the protein expression levels against the LNP concentration to determine the dose-response relationship.

Protocol 4: In Vivo Evaluation of Protein Replacement Therapy

Materials:

  • Animal model (e.g., mice)

  • This compound LNPs encapsulating therapeutic mRNA (e.g., Erythropoietin - EPO)

  • Sterile syringes and needles for intravenous (IV) injection

  • Blood collection supplies

  • ELISA kit for the therapeutic protein

  • Tissue homogenization buffer and equipment

Procedure:

  • Animal Dosing: Administer the this compound LNPs to the animals via IV injection (e.g., tail vein) at the desired mRNA dose. Include a control group receiving a vehicle control (e.g., PBS).

  • Sample Collection:

    • Collect blood samples at different time points post-injection (e.g., 6, 24, 48 hours) to measure the concentration of the secreted therapeutic protein in the serum.

    • At the end of the study, euthanize the animals and harvest relevant organs (e.g., liver, spleen, lungs) for biodistribution and protein expression analysis.

  • Protein Quantification:

    • Serum Protein: Use an ELISA kit to quantify the concentration of the therapeutic protein in the collected serum samples.

    • Tissue Protein: Homogenize the harvested organs, and quantify the protein of interest in the tissue lysates using ELISA or Western blotting.

  • Biodistribution (Optional): To determine the tissue distribution of the LNPs, mRNA can be labeled with a fluorescent dye (e.g., Cy5) and its fluorescence can be measured in homogenized tissues.

  • Data Analysis: Analyze the pharmacokinetic profile of the therapeutic protein in the serum and its expression levels in different tissues.

Mandatory Visualizations

G cluster_0 Cellular Uptake cluster_1 Cytoplasmic Events LNP LNP Endosome Endosome LNP->Endosome Endocytosis Late Endosome Late Endosome Endosome->Late Endosome Maturation mRNA mRNA Endosome->mRNA Endosomal Escape (pH-mediated) Lysosome Lysosome Late Endosome->Lysosome Fusion Ribosome Ribosome mRNA->Ribosome Therapeutic Protein Therapeutic Protein Ribosome->Therapeutic Protein Translation

Caption: Cellular uptake and mRNA translation pathway.

G cluster_0 Lipid Phase (Ethanol) cluster_1 Aqueous Phase (Buffer) This compound This compound Microfluidic Mixer Microfluidic Mixer This compound->Microfluidic Mixer Helper Lipid Helper Lipid Helper Lipid->Microfluidic Mixer Cholesterol Cholesterol Cholesterol->Microfluidic Mixer PEG-Lipid PEG-Lipid PEG-Lipid->Microfluidic Mixer mRNA mRNA mRNA->Microfluidic Mixer LNP Formulation LNP Formulation Microfluidic Mixer->LNP Formulation Self-Assembly

Caption: LNP formulation via microfluidic mixing.

G Start Start LNP Formulation LNP Formulation Start->LNP Formulation Characterization Characterization LNP Formulation->Characterization Size, PDI, Zeta, Encapsulation In Vitro Studies In Vitro Studies Characterization->In Vitro Studies Protein Expression, Cytotoxicity In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Promising Candidates Data Analysis Data Analysis In Vivo Studies->Data Analysis Efficacy, PK/PD, Biodistribution End End Data Analysis->End

Caption: Experimental workflow for LNP research.

References

Application Notes and Protocols for the Characterization of C12-200 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential methods for characterizing C12-200 lipid nanoparticles (LNPs), a widely used class of non-viral vectors for nucleic acid delivery. The following sections detail the critical quality attributes of this compound LNPs and provide step-by-step protocols for their assessment, from initial physicochemical analysis to in vivo evaluation.

Physicochemical Characterization of this compound LNPs

The physical and chemical properties of this compound LNPs are fundamental to their function, influencing their stability, encapsulation efficiency, and biological interactions. Key parameters include particle size, polydispersity index (PDI), zeta potential, and morphology.

Data Presentation: Physicochemical Properties

The following table summarizes typical physicochemical properties of this compound LNPs from various studies, showcasing the impact of formulation parameters such as the molar ratio of components and the nature of the nucleic acid cargo.

Formulation (Molar Ratio this compound:Helper Lipid:Cholesterol:PEG-Lipid)Nucleic Acid CargoAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
35:16:46.5:2.5 (DOPE as helper)mRNA76.160.098-92.3[1]
35:16:46.5:2.5 (DOPE as helper)b-mRNA74.42 - 90.770.174 - 0.2330 to -20>85
35:10:53.5:1.5 (DOPE as helper)mRNA92.4 - 164.00.120 - 0.317-8.52 to 19.45-
Not SpecifiedsiRNA~80~0.1->95

Note: The helper lipid is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) unless otherwise specified. The PEG-lipid is often DMG-PEG2000 or a similar variant.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates the typical workflow for the initial physicochemical characterization of newly formulated this compound LNPs.

G cluster_0 LNP Formulation cluster_1 Physicochemical Characterization Formulation This compound LNP Formulation DLS Size (DLS) PDI Formulation->DLS Zeta Zeta Potential Formulation->Zeta CryoTEM Morphology (Cryo-TEM) Formulation->CryoTEM Analysis Data Analysis & Quality Assessment DLS->Analysis Zeta->Analysis CryoTEM->Analysis

Caption: Workflow for the physicochemical characterization of this compound LNPs.

Protocols for Physicochemical Characterization

Objective: To determine the hydrodynamic diameter and size distribution of this compound LNPs.

Materials:

  • This compound LNP suspension

  • Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Sample Preparation: Dilute the this compound LNP suspension in filtered PBS to a suitable concentration. The optimal concentration should be determined empirically to ensure a stable and accurate measurement, but a 1:100 dilution is a good starting point.

  • Instrument Setup:

    • Set the instrument to measure at a backscatter angle of 173°.

    • Select the appropriate material and dispersant properties in the software (e.g., lipid and water).

    • Set the equilibration time to 120 seconds.

  • Measurement:

    • Transfer the diluted LNP sample to a cuvette, ensuring no air bubbles are present.

    • Place the cuvette in the instrument.

    • Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.

  • Data Analysis:

    • The software will report the Z-average diameter and the Polydispersity Index (PDI).

    • A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous LNP population.

Objective: To determine the surface charge of this compound LNPs.

Materials:

  • This compound LNP suspension

  • 10 mM NaCl solution, filtered through a 0.22 µm filter

  • Zeta potential analyzer with disposable folded capillary cells

Procedure:

  • Sample Preparation: Dilute the this compound LNP suspension in 10 mM NaCl solution. A low ionic strength buffer is used to ensure sufficient particle mobility for an accurate measurement.

  • Instrument Setup:

    • Set the instrument to perform electrophoretic light scattering (ELS) measurements.

    • Select the appropriate dispersant properties in the software.

  • Measurement:

    • Carefully inject the diluted sample into the folded capillary cell, avoiding bubble formation.

    • Place the cell in the instrument.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The instrument will report the zeta potential in millivolts (mV).

    • Near-neutral zeta potential at physiological pH is typical for LNPs designed for in vivo applications to minimize non-specific interactions.

Objective: To visualize the morphology and internal structure of this compound LNPs.

Materials:

  • This compound LNP suspension

  • TEM grids (e.g., lacey carbon)

  • Vitrification apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

  • Cryo-transmission electron microscope

Procedure:

  • Grid Preparation: Glow-discharge the TEM grids to make them hydrophilic.

  • Sample Application and Vitrification:

    • Inside the vitrification apparatus, apply 3-4 µL of the LNP suspension to the grid.

    • Blot the grid to remove excess liquid, leaving a thin film.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Imaging:

    • Transfer the vitrified grid to the cryo-TEM under cryogenic conditions.

    • Acquire images at various magnifications to observe the overall particle population and individual LNP structures.

  • Data Analysis:

    • Analyze the images to assess particle shape (typically spherical), size distribution, and the presence of any aggregates or impurities.

    • The internal structure, such as an electron-dense core indicative of nucleic acid encapsulation, can also be observed.[2]

Nucleic Acid Encapsulation Efficiency

Determining the percentage of the nucleic acid payload successfully encapsulated within the LNPs is a critical step in quality control and for accurate dosing.

Data Presentation: Encapsulation Efficiency
Formulation (Molar Ratio this compound:Helper Lipid:Cholesterol:PEG-Lipid)Nucleic Acid CargoEncapsulation Efficiency (%)Reference
35:16:46.5:2.5 (DOPE as helper)mRNA92.3[1]
Not SpecifiedsiRNA>95
35:16:46.5:2.5 (DOPE as helper)b-mRNA>85

Experimental Workflow for Encapsulation Efficiency

G cluster_0 Sample Preparation cluster_1 Quant-iT RiboGreen Assay cluster_2 Calculation LNP_Sample This compound LNP Sample Intact_LNP Intact LNPs (No Detergent) LNP_Sample->Intact_LNP Lysed_LNP Lysed LNPs (+ Triton X-100) LNP_Sample->Lysed_LNP RiboGreen Add RiboGreen Reagent Intact_LNP->RiboGreen Lysed_LNP->RiboGreen Fluorescence Measure Fluorescence (Ex: 480 nm, Em: 520 nm) RiboGreen->Fluorescence Calculation Calculate Encapsulation Efficiency Fluorescence->Calculation

Caption: Workflow for determining nucleic acid encapsulation efficiency.

Protocol 4: Quant-iT RiboGreen Assay for mRNA Encapsulation Efficiency

Objective: To quantify the amount of mRNA encapsulated within this compound LNPs.

Materials:

  • This compound LNP suspension encapsulating mRNA

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% (v/v) Triton X-100 in TE buffer

  • Nuclease-free water

  • Black 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of mRNA standards of known concentrations (e.g., 0 to 1000 ng/mL) in TE buffer.

  • Sample Preparation:

    • In a 96-well plate, prepare two sets of dilutions for each LNP sample in duplicate or triplicate:

      • Total mRNA (Lysed LNPs): Dilute the LNP sample in TE buffer containing 0.5% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA.

      • Free mRNA (Intact LNPs): Dilute the LNP sample in TE buffer without detergent.

  • RiboGreen Assay:

    • Prepare the RiboGreen working solution by diluting the stock reagent 1:200 in TE buffer (protect from light).

    • Add an equal volume of the RiboGreen working solution to all standard and sample wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Subtract the fluorescence of the blank from all readings.

    • Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and "Free mRNA" samples.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vitro Characterization

In vitro assays are crucial for assessing the biological activity of this compound LNPs in a controlled cellular environment before proceeding to more complex and costly in vivo studies.

Data Presentation: In Vitro Transfection Efficiency
Cell LineReporter GeneTransfection EfficiencyReference
HepG2Luciferase mRNADose-dependent increase in bioluminescence[1]
BeWoLuciferase mRNAHigh transfection efficiency
HEK293, HeLa, THP-1Luciferase mRNAVaried, with this compound showing lower expression than SM-102 and ALC-0315 in some cases

Experimental Workflow for In Vitro Characterization

G cluster_0 Cell Culture & Treatment cluster_1 Functional Assays Cell_Seeding Seed Cells in 96-well Plate LNP_Treatment Treat Cells with this compound LNPs Cell_Seeding->LNP_Treatment Luciferase_Assay Luciferase Assay (Protein Expression) LNP_Treatment->Luciferase_Assay Cell_Uptake Cellular Uptake Assay (Flow Cytometry) LNP_Treatment->Cell_Uptake Toxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) LNP_Treatment->Toxicity_Assay Data_Analysis Data Analysis & Interpretation Luciferase_Assay->Data_Analysis Cell_Uptake->Data_Analysis Toxicity_Assay->Data_Analysis

Caption: General workflow for the in vitro characterization of this compound LNPs.

Protocol 5: In Vitro Transfection Efficiency using a Luciferase Reporter Assay

Objective: To assess the ability of this compound LNPs to deliver functional mRNA into cells, resulting in protein expression.

Materials:

  • This compound LNPs encapsulating luciferase mRNA

  • Relevant cell line (e.g., HepG2, HEK293T)

  • Complete cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight at 37°C and 5% CO₂.

  • LNP Treatment:

    • Prepare serial dilutions of the this compound LNPs in complete cell culture medium to achieve the desired final mRNA concentrations (e.g., 10-1000 ng/well).

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Include appropriate controls: untreated cells and cells treated with a commercial transfection reagent.

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Remove the culture medium from the wells.

    • Add the luciferase assay reagent to each well and mix gently.

    • Incubate for 5-10 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Express the results as Relative Light Units (RLU).

    • Plot the RLU as a function of mRNA concentration to determine the dose-response relationship.

In Vivo Characterization

Animal studies are essential to evaluate the biodistribution, efficacy, and safety of this compound LNPs in a whole-organism context.

Data Presentation: In Vivo Biodistribution
Animal ModelRoute of AdministrationPrimary Organs of AccumulationReporterReference
MiceIntravenousLiver, SpleenLuciferase mRNA[3][4]
MiceIntramuscularMuscle (injection site), Liver, SpleenLuciferase mRNA

Experimental Workflow for In Vivo Characterization

G cluster_0 Animal Dosing cluster_1 In Vivo Imaging & Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) LNP_Injection Administer this compound LNPs (e.g., IV, IM) Animal_Model->LNP_Injection IVIS_Imaging In Vivo Imaging (IVIS) (Bioluminescence) LNP_Injection->IVIS_Imaging Tolerability Tolerability Assessment (Body Weight, Cytokines) LNP_Injection->Tolerability Organ_Harvest Organ Harvest & Ex Vivo Imaging IVIS_Imaging->Organ_Harvest Data_Analysis Data Analysis & Efficacy/Safety Evaluation Organ_Harvest->Data_Analysis Tolerability->Data_Analysis

Caption: Workflow for the in vivo characterization of this compound LNPs.

Protocol 6: In Vivo Biodistribution and Efficacy in Mice

Objective: To determine the tissue distribution and protein expression from this compound LNPs following systemic administration in mice.

Materials:

  • This compound LNPs encapsulating luciferase mRNA

  • 6-8 week old C57BL/6 mice

  • D-luciferin substrate

  • In Vivo Imaging System (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Dosing:

    • Administer the this compound LNPs to mice via the desired route (e.g., intravenous tail vein injection). The dose will depend on the specific study, but a typical range is 0.1-1.0 mg/kg of mRNA.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Administer D-luciferin via intraperitoneal injection.

    • After a 10-15 minute incubation, image the mice using an IVIS to detect bioluminescence.

  • Ex Vivo Imaging:

    • At the final time point, euthanize the mice.

    • Harvest key organs (liver, spleen, lungs, heart, kidneys, etc.).

    • Incubate the organs in a solution of D-luciferin and image them ex vivo using the IVIS.

  • Data Analysis:

    • Quantify the bioluminescent signal from the whole body and individual organs using the analysis software.

    • Express the data as total flux (photons/second) to compare the relative expression levels in different tissues.

Stability Assessment

The stability of this compound LNPs under various storage conditions is a critical parameter for their development as therapeutic products.

Protocol 7: LNP Stability Testing

Objective: To evaluate the physical stability of this compound LNPs over time at different temperatures.

Materials:

  • This compound LNP suspension

  • Storage containers (e.g., sterile vials)

  • Incubators/refrigerators set at desired temperatures (e.g., 4°C, 25°C, -20°C, -80°C)

  • DLS instrument

Procedure:

  • Sample Aliquoting and Storage:

    • Aliquot the LNP suspension into multiple vials to avoid repeated freeze-thaw cycles of the same sample.

    • Store the vials at the different temperatures to be tested.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Measure the particle size and PDI using the DLS protocol described above.

  • Data Analysis:

    • Plot the Z-average diameter and PDI as a function of time for each storage condition.

    • Significant changes in size or PDI may indicate aggregation or degradation of the LNPs.[5][6]

These protocols provide a foundational framework for the comprehensive characterization of this compound LNPs. For each specific application and formulation, optimization of these methods may be necessary.

References

Troubleshooting & Optimization

C12-200 LNP Transfection Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the transfection efficiency of C12-200 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound LNP-mediated transfection experiments.

Issue 1: Low Transfection Efficiency

Potential Cause Recommended Solution
Suboptimal LNP Formulation - Lipid Ratios: The molar ratios of the four lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) are critical.[1][2] An optimized formulation for mRNA delivery was found to be a molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMPE-PEG2000).[3][4] - Helper Lipid Choice: The selection of the helper lipid significantly impacts transfection efficiency. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) has been shown to be more effective than 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) for this compound LNPs, as it promotes endosomal escape.[1][3][5] - Lipid to mRNA Ratio: Increasing the ionizable lipid to mRNA weight ratio can enhance transfection. A 10:1 weight ratio is a good starting point.[1][4][6]
Inadequate N:P Ratio The ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid (N:P ratio) affects encapsulation and transfection. This ratio needs to be optimized for your specific nucleic acid cargo.[7]
Poor Nucleic Acid Quality Ensure the mRNA or siRNA is of high purity, intact, and free of endotoxins.[8] The integrity can be verified by electrophoresis.[8]
Inefficient Cellular Uptake - Cell Density: Optimal cell density at the time of transfection is crucial. A concentration of 0.5 to 1 million cells/mL is often recommended.[8] - Cell Type and State: Transfection efficiency is highly cell-type dependent.[9] For immune cells, activation prior to transfection can increase uptake.[8]
Suboptimal LNP Physicochemical Properties - Size and Polydispersity: LNPs should ideally have a diameter between 70-200 nm with a low polydispersity index (PDI < 0.2) for efficient cellular uptake.[10] - Zeta Potential: The surface charge of LNPs, which is pH-dependent, influences their interaction with cells. Near-neutral zeta potential at physiological pH is typical for ionizable LNPs.[9]
Ineffective Endosomal Escape The ionizable lipid this compound facilitates endosomal escape by becoming protonated in the acidic environment of the endosome.[6][9] The inclusion of fusogenic helper lipids like DOPE further enhances this process.[5][10]

Issue 2: High Cytotoxicity

Potential Cause Recommended Solution
Excessive LNP Dose Reduce the concentration of LNPs applied to the cells. Perform a dose-response experiment to determine the optimal concentration that balances high transfection efficiency with low toxicity.[8][11]
Toxicity of LNP Components While this compound is a widely used ionizable lipid, high concentrations of any lipid component can be toxic.[12] Ensure the final LNP solution is sufficiently diluted in culture medium.
Extended Incubation Time Shorten the incubation time of the LNPs with the cells. For some cell types, a 4-6 hour incubation is sufficient, after which the medium can be replaced.[8]

Issue 3: LNP Instability and Aggregation

Potential Cause Recommended Solution
Improper Storage Conditions - Temperature: For short-term storage (up to one week), 4°C is recommended.[6] For longer-term storage, freezing at -80°C is necessary.[6][13] - Cryoprotectants: When freezing LNPs, the addition of a cryoprotectant such as 8-12% sucrose (B13894) can help maintain stability.[6]
Inappropriate Buffer After formulation in an acidic buffer (e.g., sodium acetate (B1210297), pH 4.0), it is crucial to dialyze or dilute the LNPs into a neutral buffer like PBS (pH 7.4) to prevent lipid degradation.[6]
Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles as this can lead to LNP aggregation and a decrease in transfection efficiency.[13] Aliquot LNPs into single-use volumes before freezing.

Quantitative Data Summary

Table 1: Optimized this compound LNP Formulation Parameters for mRNA Delivery

ParameterRecommended ValueReference(s)
Lipid Molar Ratio
This compound (Ionizable Lipid)35%[3][4]
DOPE (Helper Lipid)16%[1][3]
Cholesterol46.5% - 53.5%[3]
DMG-PEG(2000) or DMPE-PEG(2000)1.5% - 2.5%[1][3]
Lipid:mRNA Weight Ratio 10:1 to 25:1[4][5][6]
Aqueous:Ethanol (B145695) Volume Ratio 3:1[6]

Table 2: Physicochemical Characteristics of Optimized this compound LNPs

CharacteristicTypical RangeReference(s)
Particle Size (Diameter) 70 - 200 nm[10]
Polydispersity Index (PDI) < 0.2[10]
Encapsulation Efficiency > 80%[9]
Apparent pKa ~6.3 - 6.96[3][6]

Experimental Protocols

Protocol 1: this compound LNP Formulation by Microfluidic Mixing

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, DOPE, Cholesterol, and DMG-PEG(2000) individually in 100% ethanol to prepare stock solutions.[4]

    • Gently warm the solutions to 37°C to ensure complete dissolution.[6]

  • Preparation of Ethanolic Lipid Mixture:

    • Combine the individual lipid stock solutions in a single tube to achieve the desired molar ratio (e.g., 35:16:46.5:2.5).[4]

  • Preparation of Aqueous Nucleic Acid Solution:

    • Dilute the mRNA cargo in a low pH buffer, such as 50 mM sodium acetate (pH 4.0), to the desired concentration.[6]

  • Microfluidic Mixing:

    • Load the ethanolic lipid mixture and the aqueous mRNA solution into separate syringes.

    • Use a microfluidic mixing device to combine the two solutions at a specific flow rate ratio (FRR), typically 3:1 (aqueous:ethanol).[6] The total flow rate (TFR) can range from 10 to 25 mL/min.[6]

  • Downstream Processing:

    • Immediately after formulation, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4).[6]

    • Dialyze the LNP solution against PBS (pH 7.4) overnight using appropriate molecular weight cut-off (MWCO) tubing (e.g., 30 kDa) to remove ethanol and unencapsulated material.[6]

    • The LNPs can be concentrated using centrifugal filters if necessary.[6]

    • For sterile applications, filter the final LNP solution through a 0.22 µm filter.[6]

Protocol 2: Characterization of this compound LNPs

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the average particle size and PDI.[6][14]

  • Zeta Potential Measurement:

    • Measure the surface charge of the LNPs using laser Doppler electrophoresis.[6][14]

  • Encapsulation Efficiency Determination:

    • Use a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay.[15]

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).[15] The difference in fluorescence corresponds to the amount of encapsulated nucleic acid.

Visual Guides

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_processing Downstream Processing cluster_characterization Characterization LipidStocks Lipid Stock Solutions (in Ethanol) Mixing Microfluidic Mixing LipidStocks->Mixing Ethanolic Phase mRNA_Solution mRNA Solution (in Acidic Buffer) mRNA_Solution->Mixing Aqueous Phase Dilution Dilution (Neutral Buffer) Mixing->Dilution Dialysis Dialysis (vs. PBS) Dilution->Dialysis Concentration Concentration (Optional) Dialysis->Concentration Sterilization Sterile Filtration (0.22 µm) Concentration->Sterilization Size_PDI Size & PDI (DLS) Sterilization->Size_PDI Zeta Zeta Potential Sterilization->Zeta EE Encapsulation Efficiency Sterilization->EE

Caption: this compound LNP formulation and characterization workflow.

Transfection_Troubleshooting cluster_formulation Formulation Issues cluster_protocol Protocol Issues cluster_properties LNP Property Issues cluster_solutions Solutions Start Low Transfection Efficiency LipidRatio Suboptimal Lipid Ratios? Start->LipidRatio HelperLipid Incorrect Helper Lipid? Start->HelperLipid NPRatio Poor N:P Ratio? Start->NPRatio CellDensity Incorrect Cell Density? Start->CellDensity CellState Cell State (e.g., not activated)? Start->CellState SizePDI Size >200nm or PDI >0.2? Start->SizePDI OptimizeRatios Optimize Molar & Weight Ratios LipidRatio->OptimizeRatios UseDOPE Use DOPE instead of DSPC HelperLipid->UseDOPE TitrateNP Titrate N:P Ratio NPRatio->TitrateNP OptimizeCells Optimize Cell Seeding Density CellDensity->OptimizeCells ActivateCells Activate Immune Cells CellState->ActivateCells CheckSize Re-formulate or Filter SizePDI->CheckSize

References

Technical Support Center: C12-200 Lipid Nanoparticle (LNP) Stability and Shelf-Life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and characterization of C12-200 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound LNPs to ensure long-term stability?

A1: For short-term storage (days to weeks), this compound LNPs are best kept at 4°C.[1][2][3] For long-term storage (months), freezing at -20°C or -80°C is recommended, although this requires the addition of a cryoprotectant to prevent aggregation upon thawing.[2][4] Lyophilization (freeze-drying) can also be an effective strategy for long-term stability, even at ambient temperatures.[5][6][7][8] It is crucial to avoid repeated freeze-thaw cycles, which can compromise LNP integrity.[4] Storing LNPs in single-use aliquots is a recommended practice.

Q2: What are the common signs of this compound LNP instability?

A2: The most common indicators of LNP instability include an increase in particle size and polydispersity index (PDI), which suggests aggregation.[9][10] A decrease in mRNA encapsulation efficiency, indicating leakage of the genetic payload, is another critical sign of instability.[5][6] Furthermore, a reduction in in-vitro or in-vivo transfection efficiency points to a loss of biological activity.[11] Visual signs such as cloudiness or precipitation in the LNP solution can also indicate aggregation.

Q3: How does the choice of buffer affect the stability of this compound LNPs?

A3: The buffer composition can significantly impact LNP stability, especially during freeze-thawing and lyophilization. While phosphate-buffered saline (PBS) is commonly used, some studies suggest that Tris-based buffers may offer better stability for this compound LNPs, particularly during lyophilization.[5][6] It has been observed that a sufficiently high ionizable lipid to mRNA weight ratio and the use of phosphate (B84403) or Tris buffers are necessary to prevent the leakage of encapsulated mRNA during the freeze-drying process.[5][6][7] The pH of the storage buffer is also a consideration, with a neutral pH generally recommended for the final formulation.[4]

Q4: Can cryoprotectants improve the stability of frozen this compound LNPs?

A4: Yes, cryoprotectants such as sucrose (B13894) or trehalose (B1683222) are highly recommended when freezing this compound LNPs.[4][8] These sugars help to prevent aggregation and fusion of nanoparticles during the freezing and thawing process by forming a protective glassy matrix. The addition of a cryoprotectant is crucial for maintaining the physical and functional integrity of the LNPs after a freeze-thaw cycle.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Increased Particle Size and/or PDI LNP aggregation due to improper storage temperature, freeze-thaw cycles, or mechanical stress.Store LNPs at recommended temperatures (4°C for short-term, -20°C to -80°C with cryoprotectant for long-term). Avoid repeated freeze-thaw cycles by aliquoting. Handle LNPs gently, avoiding vigorous vortexing or shaking.[4][10] If PDI is consistently high (>0.2), consider optimizing the formulation or purification process.[12]
Decreased mRNA Encapsulation Efficiency Leakage of mRNA from the LNPs, potentially caused by suboptimal formulation (e.g., low lipid:mRNA ratio) or degradation of lipid components.Ensure an optimal lipid-to-mRNA ratio during formulation. Store LNPs at appropriate temperatures to minimize lipid degradation. Use a reliable method like the RiboGreen assay to accurately measure encapsulation efficiency.[11][13][14]
Low or Inconsistent Transfection Efficiency Loss of LNP functionality due to instability, mRNA degradation, or issues with the in-vitro assay.Confirm LNP stability by measuring size, PDI, and encapsulation efficiency before transfection. Use high-quality, intact mRNA for encapsulation. Optimize the in-vitro transfection protocol, including cell seeding density and LNP dosage.[11][15]
LNP Aggregation After Thawing Formation of ice crystals during freezing leading to LNP fusion.Add a cryoprotectant (e.g., sucrose, trehalose) to the LNP suspension before freezing.[4][8] Thaw the LNPs quickly at room temperature and gently mix by inversion before use.
Phase Separation or Precipitation Significant LNP aggregation or fusion.Discard the sample. Review the formulation and storage protocols to identify the cause. Consider using a different buffer or adding stabilizers.

Experimental Protocols

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Measurement

Objective: To measure the hydrodynamic diameter and size distribution of this compound LNPs.

Methodology:

  • Sample Preparation: Dilute the LNP formulation in a suitable buffer (e.g., 1X PBS) to an appropriate concentration for DLS measurement. A 100-fold dilution is often a good starting point.[13][16]

  • Instrument Setup:

    • Set the instrument parameters for the LNP sample (e.g., refractive index: ~1.49, absorbance: ~0.01) and the dispersant (e.g., for PBS: viscosity: ~0.8880 cP, refractive index: ~1.330).[13]

    • Equilibrate the instrument to the desired measurement temperature (typically 25°C).

  • Measurement:

    • Transfer the diluted LNP sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.

  • Data Analysis: The software will generate a report with the Z-average particle size and the polydispersity index (PDI). A PDI value below 0.2 is generally considered acceptable for LNP formulations.[12]

Zeta Potential Measurement

Objective: To determine the surface charge of this compound LNPs.

Methodology:

  • Sample Preparation: Dilute the LNP sample in an appropriate low-salt buffer, such as 10 mM NaCl or a diluted PBS solution. High salt concentrations can mask the true zeta potential.

  • Instrument Setup:

    • Use a folded capillary cell for the measurement.

    • Set the instrument parameters as per the manufacturer's guidelines.

  • Measurement:

    • Inject the diluted sample into the capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

  • Data Analysis: The instrument's software will calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.

RiboGreen Assay for mRNA Encapsulation Efficiency

Objective: To quantify the amount of mRNA encapsulated within the this compound LNPs.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the RiboGreen reagent by diluting the stock solution (typically 1:1000) in an appropriate buffer (e.g., 1X PBS or TE buffer).

    • Prepare a lysis buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs.

  • Standard Curve:

    • Prepare a series of known concentrations of the same mRNA used in the LNP formulation to create a standard curve.

  • Sample Measurement:

    • In a 96-well plate, add the LNP sample.

    • Measure the fluorescence of the intact LNPs with the RiboGreen reagent. This represents the amount of free (unencapsulated) mRNA.

    • Add the lysis buffer to the wells to disrupt the LNPs and release the encapsulated mRNA.

    • Measure the fluorescence again. This represents the total amount of mRNA.

  • Calculation:

    • Use the standard curve to determine the concentration of free and total mRNA.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vitro Transfection Efficiency Assay

Objective: To assess the biological activity of the this compound LNPs by measuring the expression of a reporter protein.

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HEK293T, HeLa, or HepG2) in a 96-well plate and allow the cells to adhere overnight.[15]

  • LNP Treatment:

    • Dilute the this compound LNPs containing mRNA encoding a reporter gene (e.g., luciferase or GFP) in complete cell culture medium to the desired final concentration.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Reporter Gene Assay:

    • For Luciferase: Lyse the cells and add a luciferase assay reagent. Measure the luminescence using a plate reader.

    • For GFP: Analyze the cells for GFP expression using fluorescence microscopy or flow cytometry.

  • Data Analysis: Quantify the reporter protein expression and compare it to control groups (e.g., untreated cells or cells treated with a known standard).

Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment cluster_functional Functional Assay Formulation This compound LNP Formulation DLS DLS (Size & PDI) Formulation->DLS Zeta Zeta Potential Formulation->Zeta RiboGreen Encapsulation Efficiency Formulation->RiboGreen Storage Storage Conditions (4°C, -20°C, -80°C) Formulation->Storage Timepoints Time-Point Analysis Storage->Timepoints Timepoints->DLS Timepoints->Zeta Timepoints->RiboGreen Transfection In Vitro Transfection Timepoints->Transfection Reporter Reporter Gene Expression Transfection->Reporter

Caption: Experimental workflow for this compound LNP stability assessment.

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm LNP_neutral This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP_neutral->Endocytosis Protonation This compound Protonation (Becomes Positively Charged) Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction mRNA_Release mRNA Release Membrane_Interaction->mRNA_Release Endosomal Escape Endocytosis->Protonation

Caption: pH-dependent mechanism of this compound LNP endosomal escape.

References

C12-200 Lipid Nanoparticle Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C12-200 lipid nanoparticles (LNPs). The information is presented in a question-and-answer format to directly address common issues, particularly aggregation, encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound LNP formulation shows a significant increase in particle size and polydispersity index (PDI). What are the potential causes and solutions?

A1: An increase in particle size and PDI is a primary indicator of LNP aggregation. Several factors during and after formulation can contribute to this issue. Here are the common causes and recommended troubleshooting steps:

  • Suboptimal Lipid Ratios: The molar ratio of the lipid components (this compound, helper lipid, cholesterol, and PEG-lipid) is critical for LNP stability. An insufficient amount of PEG-lipid can lead to reduced steric hindrance, promoting particle aggregation.[1][2][3]

    • Solution: Systematically optimize the molar percentage of each lipid component. It has been shown that even a small amount of PEG-lipid (as low as 0.5 mol%) can result in stable and homogenous LNPs.[2] Conversely, formulations completely lacking PEG-lipids have been shown to be unstable and polydisperse.[2]

  • Inadequate Mixing during Formulation: The rapid and homogenous mixing of the lipid-ethanol phase with the aqueous nucleic acid phase is crucial for forming small, uniform LNPs.

    • Solution: For manual mixing, ensure rapid and consistent injection of the ethanol (B145695) phase into the aqueous phase with immediate and thorough mixing.[4][5] For more reproducible results, consider using a microfluidics-based system, which offers precise control over mixing and generally yields smaller, less polydisperse LNPs.[6]

  • Incorrect pH of Buffers: The pH of the aqueous buffer used for nucleic acid dilution and the final suspension buffer can impact LNP stability.[1][7]

    • Solution: Ensure the aqueous buffer for nucleic acid encapsulation is acidic (e.g., sodium acetate (B1210297), pH 4.0) to facilitate the ionization of this compound and efficient cargo loading.[5] Post-formulation, dialyze or buffer-exchange into a neutral pH buffer (e.g., PBS, pH 7.4) for storage and in vitro/in vivo applications.[5] Drastic pH changes during freezing and thawing of certain buffers, like PBS, can also induce aggregation.[1]

  • Improper Storage Conditions: Temperature is a critical factor in maintaining LNP stability. Freeze-thaw cycles, in particular, can induce aggregation.[1][8][9]

    • Solution: For short-term storage (up to one week), refrigeration at 4°C is often suitable.[5] For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended. To prevent aggregation during freezing, consider adding a cryoprotectant such as sucrose (B13894) or trehalose.[8][9][10] Lyophilization (freeze-drying) with a lyoprotectant is another option for long-term stability.[8][9][10]

Q2: What are the expected physicochemical properties of this compound LNPs?

A2: The size, PDI, and zeta potential of this compound LNPs can vary depending on the formulation parameters. Below are tables summarizing these properties from different studies to provide a comparative overview.

Table 1: Physicochemical Properties of this compound LNPs with Varying Lipid Compositions

Ionizable LipidHelper LipidMolar Ratio (this compound:Helper:Cholesterol:PEG)Hydrodynamic Diameter (nm)PDIZeta Potential (mV)Reference
This compoundDOPE35:10:53.5:1.5~120< 0.20Near-neutral[11]
This compoundDOPE35:16:46.5:2.5~100< 0.20Near-neutral[11]
This compoundDSPC50:10:38.5:1.5~80-100< 0.15Near-neutral[12]
This compoundDOPE50:10:38.5:1.5~120< 0.20Near-neutral[4]

Table 2: Stability of this compound LNPs under Different Storage Conditions

Storage TemperatureDurationChange in Hydrodynamic DiameterChange in PDIIn Vitro ActivityReference
2-8°C11 weeksMinimalMinimalLargely unchanged[13]
25°C11 weeksMinimalMinimalLargely unchanged[13]
40°C9 weeksMinimalMinimalNot specified[13]
-20°C (without cryoprotectant)Multiple freeze-thaw cyclesIncrease, aggregation observedIncreaseLoss of efficacy[8][9]
-20°C (with cryoprotectant)Multiple freeze-thaw cyclesStableStableRetained[8][9]

Experimental Protocols

1. This compound LNP Formulation via Manual Mixing

This protocol is adapted from publicly available information and should be optimized for specific applications.[4][5]

  • Materials:

    • This compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), Cholesterol, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

    • Absolute ethanol

    • mRNA or siRNA cargo

    • 50 mM Sodium Acetate buffer, pH 4.0 (RNase-free)

    • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

    • Dialysis tubing (e.g., 30 kDa MWCO)

  • Procedure:

    • Prepare Lipid Stock Solutions: Dissolve individual lipids in absolute ethanol to desired concentrations. Heating to 37°C with vortexing may be necessary for complete dissolution.

    • Prepare Ethanolic Lipid Mixture: Combine the appropriate volumes of the lipid stock solutions to achieve the desired molar ratio (e.g., this compound:DOPE:Cholesterol:DMG-PEG2000 at 50:10:38.5:1.5).

    • Prepare Aqueous Nucleic Acid Solution: Dilute the nucleic acid cargo in 50 mM sodium acetate buffer (pH 4.0).

    • LNP Formation: Rapidly inject one volume of the ethanolic lipid mixture into three volumes of the aqueous nucleic acid solution while vortexing or rapidly pipetting for 15-30 seconds.

    • Incubation: Allow the LNP solution to incubate at room temperature for 10-15 minutes.

    • Purification and Buffer Exchange: Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

    • Sterilization and Storage: Filter-sterilize the final LNP solution through a 0.22 µm filter if required. Store at 4°C for short-term use or add a cryoprotectant and store at -80°C for long-term use.

2. Characterization of this compound LNPs

  • Dynamic Light Scattering (DLS) for Size and PDI:

    • Dilute the LNP suspension in PBS (pH 7.4) to an appropriate concentration.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument. Measurements are typically taken at a 173° detection angle.

  • Zeta Potential Measurement:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.[14]

    • Measure the zeta potential using an electrophoretic light scattering (ELS) instrument.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipid_Stocks Prepare Lipid Stock Solutions (in Ethanol) Mixing Rapid Mixing (Ethanol:Aqueous = 1:3) Lipid_Stocks->Mixing NA_Solution Prepare Nucleic Acid Solution (Aqueous Buffer, pH 4.0) NA_Solution->Mixing Incubation Incubation (Room Temperature) Mixing->Incubation Dialysis Dialysis / Buffer Exchange (to PBS, pH 7.4) Incubation->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Storage Storage (4°C or -80°C) Sterilization->Storage

Caption: Experimental workflow for this compound LNP formulation and processing.

LNP_Stability_Factors cluster_formulation Formulation Parameters cluster_storage Post-Formulation Handling LNP_Stability This compound LNP Stability (Low Aggregation) Lipid_Ratio Optimized Lipid Ratios (esp. PEG-Lipid) Lipid_Ratio->LNP_Stability influences Mixing_Method Rapid & Homogenous Mixing (e.g., Microfluidics) Mixing_Method->LNP_Stability influences Aqueous_Buffer_pH Acidic Aqueous Buffer (pH ~4.0) Aqueous_Buffer_pH->LNP_Stability influences Storage_Buffer Neutral Storage Buffer (pH ~7.4) Storage_Buffer->LNP_Stability influences Temperature Appropriate Temperature (4°C or -80°C) Temperature->LNP_Stability influences Cryoprotectant Use of Cryoprotectants (for freezing) Cryoprotectant->LNP_Stability influences

Caption: Key factors influencing the stability of this compound LNPs.

References

C12-200 LNP Technical Support Center: Enhancing mRNA Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-200 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing mRNA encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of mRNA encapsulation in this compound LNPs?

A1: The encapsulation of negatively charged mRNA into LNPs is primarily driven by the electrostatic interaction with the ionizable cationic lipid, this compound. This process is highly dependent on the pH of the formulation buffer. At an acidic pH (typically around 4.0), the amine groups on this compound become protonated, leading to a positive charge that attracts and complexes with the anionic phosphate (B84403) backbone of the mRNA.[1][2] This interaction, combined with the hydrophobic and hydrophilic interactions of all lipid components during rapid mixing of an aqueous mRNA solution with a lipid-ethanol solution, leads to the self-assembly of LNPs with the mRNA encapsulated within the core.[3][4]

Q2: What are the critical factors influencing mRNA encapsulation efficiency in this compound LNPs?

A2: Several critical factors influence mRNA encapsulation efficiency. These can be broadly categorized into formulation components and process parameters.

  • Formulation Components:

    • Lipid Composition and Molar Ratios: The relative amounts of the ionizable lipid (this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid are crucial.[3][5]

    • N/P Ratio: The molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA significantly impacts encapsulation.[6][7]

    • Aqueous Buffer Composition: The pH and ionic strength of the buffer used to dissolve the mRNA are critical for the initial complexation.[3][8]

  • Process Parameters:

    • Mixing Method: The method used to mix the aqueous and ethanol (B145695) phases (e.g., manual pipetting vs. microfluidics) affects the rate of nanoprecipitation and encapsulation.[3][4][9]

    • Flow Rate: In microfluidic systems, the total flow rate and the flow rate ratio (FRR) of the aqueous to the organic phase are key parameters.[4][8][10]

    • Ethanol Concentration: The final ethanol concentration after mixing influences lipid solubility and LNP formation.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound LNPs and provides systematic steps to improve mRNA encapsulation efficiency.

Issue 1: Low mRNA Encapsulation Efficiency (<80%)

Low encapsulation efficiency is a frequent challenge. The following steps can help diagnose and resolve the issue.

Step 1: Verify and Optimize Formulation Components

The composition of your LNP formulation is the first area to scrutinize.

  • Lipid Molar Ratios: Ensure the molar ratios of your lipid components are within the optimal range. For this compound based LNPs, a common starting point is a molar ratio of ionizable lipid:helper lipid:cholesterol:PEG-lipid around 35:16:46.5:2.5.[2][10]

  • N/P Ratio: This is a critical parameter. An insufficient amount of ionizable lipid will result in incomplete mRNA complexation. Typical N/P ratios for effective encapsulation range from 3 to 6.[7] You may need to perform an optimization experiment to find the ideal ratio for your specific mRNA and formulation.

  • PEG-Lipid Percentage: While essential for stability, an excessively high molar percentage of PEG-lipid can hinder mRNA encapsulation.[13][14] Studies have shown that a PEG-lipid molar content exceeding 3.0% can significantly reduce encapsulation efficiency.[13]

Workflow for Optimizing Formulation Components

cluster_formulation Formulation Optimization start Start with Low Encapsulation check_lipids Verify Lipid Molar Ratios (e.g., 35:16:46.5:2.5) start->check_lipids optimize_np Optimize N/P Ratio (Titrate from 3 to 6) check_lipids->optimize_np check_peg Adjust PEG-Lipid % (Ensure ≤ 3.0%) optimize_np->check_peg evaluate_ee Measure Encapsulation Efficiency check_peg->evaluate_ee success High Encapsulation Achieved evaluate_ee->success >90% troubleshoot_process Proceed to Process Troubleshooting evaluate_ee->troubleshoot_process <90%

Caption: A logical workflow for troubleshooting low mRNA encapsulation by optimizing formulation components.

Step 2: Evaluate and Adjust Process Parameters

The physical process of LNP formation is equally important.

  • Aqueous Phase pH: The pH of the mRNA-containing buffer must be acidic to ensure the protonation of this compound. A pH of 4.0 is commonly used.[2][8] If the pH is too high, the encapsulation efficiency will be drastically reduced.

  • Mixing Technique: Microfluidic mixing generally provides more reproducible and higher encapsulation efficiencies compared to manual methods due to rapid and controlled mixing.[3][9] If using microfluidics, ensure the device is functioning correctly and there are no blockages.

  • Flow Rate Ratio (FRR): When using a microfluidic device, the ratio of the aqueous phase flow rate to the ethanol phase flow rate is critical. An FRR of 3:1 (aqueous:ethanol) is a common starting point.[2][10] Higher FRRs can lead to a more rapid dilution of ethanol, which can improve encapsulation, though excessively high ratios may decrease reproducibility.[8]

Table 1: Key Formulation and Process Parameters for this compound LNPs

ParameterRecommended Range/ValueRationaleCitations
Lipid Molar Ratios
This compound35-50 mol%Primary ionizable lipid for mRNA complexation.[3][15]
Helper Lipid (e.g., DOPE)10-20 mol%Facilitates membrane fusion and endosomal escape.[3][15]
Cholesterol38.5-46.5 mol%Enhances LNP integrity and membrane fluidity.[3][16]
PEG-Lipid1.5-3.0 mol%Controls particle size and provides stability; excess can hinder encapsulation.[13][14][16]
Ratios & Buffers
N/P Ratio3 - 6Ensures sufficient positive charge to complex with all mRNA.[6][7][17]
Lipid:mRNA (w/w) Ratio~10:1A common starting point for efficient encapsulation.[3][18]
Aqueous Buffer pH3.0 - 4.0Ensures protonation of this compound for electrostatic interaction with mRNA.[2][8]
Microfluidic Parameters
Flow Rate Ratio (Aqueous:Ethanol)3:1A widely used ratio for effective nanoprecipitation.[2][10]
Total Flow Rate4 - 12 mL/minHigher flow rates can lead to smaller, more uniform particles.[4][10]

Issue 2: Poor Reproducibility and High Polydispersity Index (PDI)

Inconsistent results and a high PDI often point to issues with the mixing process.

  • Manual vs. Microfluidic Mixing: Manual mixing is inherently less reproducible than automated microfluidic methods.[3] Switching to a microfluidic system can significantly improve consistency.

  • Flow Stability: In microfluidic systems, ensure that the pumps are calibrated and delivering a stable, pulse-free flow. Fluctuations in flow can lead to variations in particle size and encapsulation.

  • Ethanol Removal: After formation, residual ethanol should be removed promptly via methods like dialysis or tangential flow filtration, as its presence can destabilize the LNPs over time.[11][12]

Experimental Workflow for LNP Formulation and Characterization

cluster_workflow LNP Formulation & Analysis Workflow prep_aqueous Prepare Aqueous Phase (mRNA in pH 4.0 Buffer) mixing Rapid Mixing (Microfluidics, FRR 3:1) prep_aqueous->mixing prep_organic Prepare Organic Phase (Lipids in Ethanol) prep_organic->mixing dialysis Dialysis / TFF (Remove Ethanol, Buffer Exchange to PBS) mixing->dialysis characterization Characterization dialysis->characterization dls Size & PDI (DLS) characterization->dls QC zeta Zeta Potential characterization->zeta QC ribogreen Encapsulation Efficiency (RiboGreen Assay) characterization->ribogreen QC

Caption: Standard experimental workflow for the formulation and quality control of mRNA-LNPs.

Detailed Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol provides a starting point for formulating this compound LNPs encapsulating mRNA.

  • Preparation of Solutions:

    • Aqueous Phase: Dissolve your mRNA in a 10-50 mM sodium acetate (B1210297) or citrate (B86180) buffer at pH 4.0 to a desired concentration (e.g., 0.14 mg/mL).[2] Ensure all buffers are prepared under RNase-free conditions.

    • Organic Phase: Prepare a stock solution of the lipid mixture (e.g., this compound, DOPE, cholesterol, and DMG-PEG2000) in 100% ethanol. A typical molar ratio is 35:16:46.5:2.5.[2][9][10] The total lipid concentration will depend on the desired final LNP concentration and the N/P ratio.

  • Microfluidic Mixing:

    • Load the aqueous phase and the organic phase into separate syringes.

    • Set up the microfluidic mixing device (e.g., NanoAssemblr™) with the appropriate microfluidic cartridge.

    • Set the flow rate ratio to 3:1 (aqueous:organic) and the total flow rate to a value between 4 and 12 mL/min.[10]

    • Initiate the mixing process to generate the LNP suspension.

  • Downstream Processing:

    • Immediately after formation, dilute the LNP solution with a neutral buffer like PBS (pH 7.4) to reduce the ethanol concentration and stabilize the particles.[2]

    • Perform dialysis against PBS (pH 7.4) using appropriate molecular weight cut-off (MWCO) tubing (e.g., 30 kDa) to remove residual ethanol and exchange the buffer.[2]

    • If necessary, concentrate the LNP solution using centrifugal filters with the appropriate MWCO.

Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay

This is a common fluorescence-based method to determine encapsulation efficiency.[8][19]

  • Prepare Standards: Create a standard curve of your free mRNA in the same buffer as your final LNP formulation (e.g., PBS) at known concentrations.

  • Prepare LNP Samples:

    • Sample A (Free mRNA): Dilute an aliquot of your LNP suspension in buffer to a concentration that falls within the range of your standard curve.

    • Sample B (Total mRNA): Dilute another aliquot of your LNP suspension to the same degree as Sample A, but add a surfactant like 0.5% Triton X-100 to lyse the LNPs and release all encapsulated mRNA.

  • RiboGreen Assay:

    • Add the RiboGreen reagent to your standards and samples (A and B) according to the manufacturer's protocol.

    • Incubate in the dark to allow the dye to bind to the mRNA.

    • Measure the fluorescence intensity using a plate reader.

  • Calculation:

    • Use the standard curve to determine the mRNA concentration in Sample A (free mRNA) and Sample B (total mRNA).

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [ (Total mRNA - Free mRNA) / Total mRNA ] x 100

Alternative, more advanced methods for quantifying encapsulation efficiency include anion-exchange high-performance liquid chromatography (AEX-HPLC) and ion-pair reversed-phase HPLC (IP-RP-HPLC).[20][21][22] These methods can provide more detailed information about free versus encapsulated mRNA.

References

Technical Support Center: C12-200 In Vivo Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C12-200 lipid nanoparticle (LNP) formulations for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with this compound LNP formulations in vivo?

A1: The primary toxicity concerns with this compound formulations are related to their accumulation in the liver and spleen, which can lead to hepatotoxicity and immunostimulatory effects.[1][2] In vivo studies have shown that this compound containing LNPs can induce the production of pro-inflammatory cytokines such as TNF-α and IFN-γ.[3][4] This can result in elevated levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage.[1]

Q2: How can I reduce the in vivo toxicity of my this compound formulation?

A2: Several strategies can be employed to mitigate the toxicity of this compound formulations:

  • Optimize Lipid Composition: The molar ratio of the lipid components significantly impacts both the efficacy and toxicity of the formulation. Replacing the phospholipid DSPC with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) has been shown to increase potency and can influence the toxicity profile.[5][6][7] Additionally, reducing the molar percentage of PEGylated lipids may enhance delivery efficiency and alter the biodistribution, potentially reducing off-target toxicity.[5]

  • Modify the Ionizable Lipid: Introducing ester bonds into the lipid structure can increase its biodegradability, leading to non-toxic metabolites and reduced toxicity.[8]

  • Alternative Delivery Systems: Hybrid nanoparticles, created by fusing LNPs with extracellular vesicles (EVs), have shown promise in reducing cytotoxicity while maintaining high transfection efficiency.[9][10]

  • mRNA Modifications: Utilizing modified mRNA, such as with pseudouridine (B1679824) (m1ψ), can reduce the innate immunogenicity of the mRNA cargo itself, thereby lowering the overall inflammatory response.[11]

Q3: My this compound formulation is showing high levels of inflammatory cytokines. What could be the cause and how can I address it?

A3: High levels of inflammatory cytokines are often due to the immunostimulatory nature of the this compound lipid itself, which can be recognized by the innate immune system.[1][4] This can trigger signaling cascades that result in the production of cytokines like IL-1, IL-6, IL-12, IFNα, and IFNγ.[4] To address this, consider the following:

  • Review Formulation Composition: As mentioned in Q2, optimizing the lipid ratios and components can modulate the immune response.

  • mRNA Purity: Ensure the purity of your mRNA cargo. Contaminants from the in vitro transcription process, such as double-stranded RNA, can be potent activators of the immune system.

  • Alternative Ionizable Lipids: If reducing the inflammatory response is critical, exploring other ionizable lipids with a lower intrinsic immunogenicity may be necessary.

Q4: Can changing the helper lipid in my this compound formulation impact toxicity?

A4: Yes, the choice of helper lipid is crucial. For instance, incorporating DOPE instead of DSPC has been demonstrated to enhance the potency of this compound LNPs for mRNA delivery by up to 7-fold.[6][12] This increased efficiency may allow for the use of a lower overall dose, thereby reducing dose-dependent toxicity. The fusogenic properties of DOPE can also influence the intracellular trafficking and endosomal escape of the LNPs, which can affect both efficacy and the cellular stress response.[5][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High Liver Enzyme Levels (ALT/AST) - High dose of LNP administered.- Suboptimal formulation leading to liver accumulation and toxicity.[1]- Perform a dose-response study to determine the minimum effective dose.- Optimize the LNP formulation by varying the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid.[6][8]- Consider replacing DSPC with DOPE as the helper lipid.[5][7]
Significant Pro-inflammatory Cytokine Production - Intrinsic immunostimulatory properties of this compound.[3][4]- Contaminants in the mRNA preparation.- Evaluate alternative ionizable lipids with lower immunogenicity.- Ensure high purity of the mRNA cargo, free from dsRNA and other contaminants.- Incorporate modified nucleotides (e.g., m1ψ) into the mRNA to reduce its immunogenicity.[11]
Low Transfection Efficiency In Vivo - Poor endosomal escape.- Suboptimal LNP formulation.- Increase the fusogenicity of the LNP by incorporating DOPE.[5][13]- Optimize the ionizable lipid to mRNA weight ratio.[6]- Adjust the PEG-lipid content to balance circulation time and cellular uptake.[5]
Particle Aggregation - Improper formulation procedure.- Incorrect buffer conditions.- Ensure rapid mixing of the lipid and aqueous phases during formulation.[14]- Use a suitable buffer, such as sodium acetate (B1210297) at pH 4.0, for the aqueous phase during formulation, followed by dialysis into a neutral buffer like PBS.[14]

Quantitative Data Summary

Table 1: Impact of Formulation Optimization on this compound LNP Potency

Formulation Parameter Initial Formulation Optimized Formulation Fold Increase in Potency Reference
Helper LipidDSPCDOPE7[6][7][12]
Ionizable Lipid:mRNA (w:w)LowerHigher7[6]

Table 2: Effect of mRNA Modification on Protein Expression and Immunogenicity with this compound LNPs

mRNA Modification Fold Increase in Protein Expression (vs. unmodified) Reduction in Innate Immunogenicity (SEAP levels) Reference
m1ψ2.630%[11]

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol provides a general method for formulating this compound LNPs using a microfluidic device.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA cargo

  • Ethanol (B145695) (absolute, RNase-free)

  • Sodium Acetate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in absolute ethanol to create individual stock solutions.

  • Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions to achieve the desired molar ratio (e.g., a starting point could be 35:16:46.5:2.5 for this compound:DOPE:Cholesterol:DMG-PEG 2000).[14]

  • Prepare Aqueous mRNA Solution: Dilute the mRNA cargo in 50 mM sodium acetate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set the flow rate ratio on the microfluidic device, typically 3:1 (aqueous:ethanolic).[14]

    • Load the ethanolic lipid mixture and the aqueous mRNA solution into their respective syringes.

    • Initiate the flow to rapidly mix the two phases, leading to LNP self-assembly.

  • Dialysis: Immediately following formation, dialyze the LNP solution against PBS (pH 7.4) overnight to remove ethanol and exchange the buffer.

  • Characterization: Characterize the resulting LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: In Vivo Toxicity Assessment in a Murine Model

This protocol outlines a general workflow for evaluating the in vivo toxicity of this compound LNP formulations.

Animal Model:

  • Typically, C57BL/6 or BALB/c mice are used.

Procedure:

  • LNP Administration: Administer the LNP formulation to mice via the desired route (e.g., intravenous injection). Include a control group receiving PBS.

  • Monitoring: Monitor the animals for any adverse clinical signs.

  • Sample Collection: At predetermined time points (e.g., 24 and 72 hours post-injection), collect blood samples via cardiac puncture for serum chemistry analysis.

  • Organ Harvesting: Euthanize the animals and harvest major organs, particularly the liver and spleen.

  • Biochemical Analysis: Analyze serum for levels of ALT and AST to assess hepatotoxicity.

  • Cytokine Analysis: Use ELISA or a multiplex assay to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) in the serum.

  • Histopathology: Fix a portion of the harvested organs in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to examine for any pathological changes.[4]

Visualizations

Signaling_Pathway cluster_0 LNP-Cell Interaction cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis TLR Toll-like Receptors (TLR3, 7, 8) Endosome->TLR mRNA Recognition MyD88 MyD88/TRIF Adaptor Proteins TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation MyD88->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6) NFkB->Cytokines IRFs->Cytokines Toxicity Hepatotoxicity (Elevated ALT/AST) Cytokines->Toxicity

Caption: Signaling pathway of this compound LNP-induced inflammation.

Experimental_Workflow Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (Size, PDI, Encapsulation) Formulation->Characterization Administration 3. In Vivo Administration (Murine Model) Characterization->Administration Monitoring 4. Sample Collection (Blood, Organs) Administration->Monitoring Analysis 5. Toxicity Assessment (Biochemistry, Cytokines, Histopathology) Monitoring->Analysis Data 6. Data Analysis & Interpretation Analysis->Data Troubleshooting_Logic Start High In Vivo Toxicity Observed Check_Dose Is the dose optimized? Start->Check_Dose Check_Formulation Is the formulation optimized? Check_Dose->Check_Formulation Yes Action_Dose Perform Dose-Response Study Check_Dose->Action_Dose No Check_mRNA Is the mRNA modified/purified? Check_Formulation->Check_mRNA Yes Action_Formulation Optimize Lipid Ratios (e.g., use DOPE, vary PEG) Check_Formulation->Action_Formulation No Action_mRNA Use Modified mRNA (m1ψ) Ensure High Purity Check_mRNA->Action_mRNA No Consider_Alternatives Consider Alternative Ionizable Lipids or Delivery Systems Check_mRNA->Consider_Alternatives Yes

References

effect of PEG molar ratio on C12-200 LNP performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies concerning the impact of the Polyethylene Glycol (PEG) molar ratio on the performance of C12-200 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PEGylated lipids in this compound LNP formulations?

A1: PEGylated lipids are crucial components in LNP formulations, typically constituting a small molar percentage (~1.5 mol%) of the total lipids.[1] Their primary functions include:

  • Controlling Particle Size: The inclusion of PEG-lipids helps manage the final size of the LNPs during formation.[1][2]

  • Preventing Aggregation: The PEG layer provides steric hindrance, which prevents the nanoparticles from clumping together, enhancing their stability both in storage and in biological systems.[2]

  • Prolonging Circulation: In vivo, the hydrophilic PEG shield reduces opsonization (the process of being marked for destruction by the immune system), which can decrease clearance by the kidneys and the mononuclear phagocyte system (MPS), thereby extending the LNP's circulation time in the bloodstream.[1][2]

Q2: How does changing the PEG molar ratio generally affect the physicochemical properties of this compound LNPs?

A2: The molar ratio of PEG-lipids significantly influences the key characteristics of this compound LNPs. Generally, as the PEG molar ratio increases:

  • Particle Size (Hydrodynamic Diameter): Tends to decrease. One study on this compound-based LNPs showed a size reduction from 173.9 nm at 1 mol% PEG to 109.1 nm at 5 mol% PEG.[3]

  • Polydispersity Index (PDI): May increase slightly, suggesting a broader size distribution and less homogeneity at higher PEG concentrations.[2][3]

  • Encapsulation Efficiency (EE%): Often decreases, particularly at higher molar fractions. While EE% can remain high (e.g., >90%), a downward trend is often observed as the PEG ratio increases.[2][3] This may be due to the PEG shield interfering with the electrostatic interaction between the ionizable lipid and the nucleic acid cargo.[4]

  • Surface Charge (Zeta Potential): Tends to become slightly more neutral or negative as the PEG density increases.[3]

  • Apparent pKa: Tends to decrease. A reduction in the PEG molar amount has been shown to increase the apparent pKa of this compound LNPs, which can correlate with improved transfection efficiency.[5]

Q3: Is there an optimal PEG molar ratio for this compound LNPs?

A3: The "optimal" PEG molar ratio is application-dependent and represents a trade-off between various performance metrics. For instance, a lower PEG ratio might be preferred for higher encapsulation efficiency and better cellular uptake, while a higher ratio might be necessary for improved stability and longer in vivo circulation.[4][6] Studies have shown a bell-shaped relationship where a moderate amount of PEG-lipid (e.g., 1.5 mol%) can yield the best performance for in vitro transfection, whereas a different amount (e.g., 5 mol%) might be superior for in vivo applications.[4][6] Therefore, the optimal ratio must be determined experimentally based on the specific goals of the study.

Q4: How does PEG molar ratio influence the in vitro versus in vivo performance of this compound LNPs?

A4: The differing environments of cell culture versus a living organism explain the different optimal PEG ratios.

  • In Vitro : A lower PEG molar ratio (e.g., 1.5 mol%) often leads to higher transfection efficiency.[4][6] This is because a less dense PEG shield allows for greater interaction with the cell membrane and potentially enhanced cellular uptake.[4][6]

  • In Vivo : A higher PEG molar ratio (e.g., 5 mol%) may result in the highest transgene expression.[4][6] The denser PEG shield improves the LNP's stability in the bloodstream, prevents rapid clearance, and allows it to reach the target tissue more effectively. This improved bioavailability can outweigh the reduced cellular entry efficiency seen in vitro.[4][6]

Troubleshooting Guide

Q1: My this compound LNPs are too large or are aggregating. Could the PEG molar ratio be the issue?

A1: Yes, an insufficient PEG molar ratio is a common cause of large or aggregated LNPs. The PEG layer provides a steric barrier that prevents particles from fusing during formation and storage.

  • Recommendation: Try incrementally increasing the molar percentage of the PEG-lipid in your formulation. Even small adjustments can have a significant impact on size and stability. Conversely, an excessive amount of certain PEG-lipids can also sometimes lead to instability, so optimization is key.[2]

Q2: My mRNA encapsulation efficiency is low. How can I improve it by adjusting the PEG molar ratio?

A2: High concentrations of PEG-lipids can interfere with nucleic acid encapsulation. The dense, hydrated PEG layer can shield the positive charge of the ionizable this compound lipid, weakening the electrostatic interactions required to complex with the negatively charged mRNA backbone.[4]

  • Recommendation: If you are using a high molar ratio of PEG-lipid, try reducing it. Studies have shown that encapsulation efficiency generally increases with a lower PEG-lipid fraction.[2][3] For example, one study noted a drop from 98.2% EE at 1 mol% PEG to 94.8% at 5 mol% PEG.[3]

Q3: I'm seeing good in vitro transfection, but poor in vivo efficacy. Could my PEG molar ratio be the cause?

A3: This is a classic problem that often points to the PEG molar ratio. Your formulation may be optimized for cellular uptake but lacks stability in systemic circulation.

  • Explanation: A low PEG molar ratio, which works well in vitro, can lead to rapid clearance of LNPs from the bloodstream in vivo. The particles may be sequestered by the mononuclear phagocyte system before they can reach the target organ.

  • Recommendation: Increase the PEG molar ratio in your formulation to enhance systemic stability and circulation time. A formulation with 5% DMG-PEG2000 has been shown to result in higher transgene expression in vivo compared to a 1.5% formulation that was optimal in vitro.[4][6]

Q4: My LNP characterization results (Size, PDI) are inconsistent between batches. How can the PEG lipid component contribute to this?

A4: Inconsistent LNP characteristics can stem from several factors related to the PEG-lipid:

  • Lipid Quality: Ensure the PEG-lipid has not degraded. Store it according to the manufacturer's instructions.

  • Solubility: PEG-lipids, especially those with long saturated acyl chains, can be difficult to dissolve completely in ethanol (B145695). Incomplete dissolution will lead to an incorrect molar ratio in the final formulation. Gentle heating (e.g., to 37°C) and vortexing may be required.[7]

  • Mixing Process: The method and speed of mixing the lipid-ethanol phase with the aqueous-mRNA phase are critical. Inconsistent mixing can lead to batch-to-batch variability in particle size and PDI.

Data Summary

Table 1: Effect of Increasing DMPE-PEG2k Molar Ratio on this compound LNP Physicochemical Properties

PEG Molar Ratio Hydrodynamic Diameter (nm) PDI Surface Charge (mV) Encapsulation Efficiency (EE%)
1.0% 173.9 0.060 -2.84 98.2%
5.0% 109.1 0.146 -4.11 94.8%

(Data adapted from a study on this compound-based LNPs[3])

Table 2: Optimal DMG-PEG2000 Molar Ratio for In Vitro vs. In Vivo Performance

Application Optimal PEG Molar Ratio Primary Reason
In Vitro Transfection 1.5% Maximizes cellular internalization and uptake.[4][6]

| In Vivo Gene Expression | 5.0% | Improves systemic circulation and stability, leading to better bioavailability.[4][6] |

Experimental Protocols

1. Example Protocol for this compound LNP Formulation (Hand Mixing Method)

This protocol is adapted from established methods for preparing this compound LNPs.[7] Users should optimize ratios for their specific application.

  • Materials:

    • This compound Ionizable Lipid

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or DSPC (helper lipid)

    • Cholesterol

    • DMG-PEG(2000) or other PEGylated lipid

    • mRNA (or other nucleic acid)

    • Absolute Ethanol (200 proof)

    • Aqueous Buffer (e.g., 50 mM sodium acetate, pH 4.0), RNase-free

    • Dialysis device (e.g., Slide-A-Lyzer, 3.5K MWCO)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Procedure:

    • Prepare Lipid Stock Solutions: Dissolve each lipid (this compound, DOPE, Cholesterol, DMG-PEG) individually in absolute ethanol to a known concentration (e.g., 10-25 mg/mL). Gentle heating and vortexing may be necessary to ensure complete dissolution.[7]

    • Prepare Ethanolic Lipid Mixture: In a single sterile tube, combine the lipid stock solutions to achieve a desired molar ratio (e.g., this compound:DOPE:Cholesterol:DMG-PEG of 35:16:46.5:2.5).[7]

    • Prepare Aqueous Nucleic Acid Solution: Dilute the mRNA cargo in the aqueous buffer to the desired concentration. The final formulation is often targeted to have an aqueous:ethanol volume ratio of 3:1.[7]

    • LNP Formation (Rapid Mixing): Rapidly add 1 volume of the ethanolic lipid mixture to 3 volumes of the aqueous mRNA solution while vortexing or by rapid pipetting. The solution should turn milky, indicating nanoparticle formation.

    • Dialysis: To remove ethanol and raise the pH, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 2 hours, with one buffer change.[5]

    • Sterilization and Storage: Sterile-filter the final LNP solution through a 0.22 µm filter. Store at 4°C for short-term use (up to one week).[7] For longer-term storage, consider adding a cryoprotectant and storing at -80°C after flash-freezing.

2. Key LNP Characterization Methods

  • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the LNPs using electrophoretic light scattering, typically with the same instrument as DLS.

  • Encapsulation Efficiency (EE%): Quantify the amount of encapsulated mRNA using a fluorescent dye assay (e.g., RiboGreen®). Measure the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).

    • EE% = [(Total RNA) - (Free RNA)] / (Total RNA) * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation & Purification cluster_analysis Characterization & Use A 1. Prepare Lipid Stock Solutions (in Ethanol) C 3. Combine Stocks into Final Lipid Mixture A->C B 2. Prepare Aqueous Nucleic Acid Solution (e.g., Acetate Buffer) D 4. Rapid Mixing (Aqueous + Ethanol Phases) at 3:1 Ratio B->D C->D E 5. Dialysis vs. PBS (Buffer Exchange) D->E F 6. Sterile Filtration (0.22 µm) E->F G 7. Physicochemical Analysis (DLS, Zeta, EE%) F->G H 8. In Vitro / In Vivo Experiments G->H

Caption: Workflow for this compound LNP formulation, purification, and analysis.

PEG_Ratio_Effects center PEG Molar Ratio low_peg Low (e.g., 1.5%) center->low_peg high_peg High (e.g., 5%) center->high_peg size_inc Larger Size low_peg->size_inc pdi_dec Lower PDI low_peg->pdi_dec ee_inc Higher EE% low_peg->ee_inc invitro Better In Vitro Uptake low_peg->invitro invivo_poor Poor In Vivo Stability low_peg->invivo_poor size_dec Smaller Size high_peg->size_dec pdi_inc Higher PDI high_peg->pdi_inc ee_dec Lower EE% high_peg->ee_dec invitro_poor Poorer In Vitro Uptake high_peg->invitro_poor invivo Better In Vivo Stability high_peg->invivo

Caption: Impact of low vs. high PEG molar ratio on LNP properties.

Troubleshooting_Tree start Problem Observed q1 High PDI or Aggregation? start->q1 Check Property q2 Low Encapsulation Efficiency? q1->q2 No a1 Action: Increase PEG Ratio for Steric Stability q1->a1 Yes q3 Good In Vitro, Poor In Vivo? q2->q3 No a2 Action: Decrease PEG Ratio to Reduce Interference q2->a2 Yes a3 Action: Increase PEG Ratio for Circulation Time q3->a3 Yes end Re-formulate & Re-characterize q3->end No/ Other Issue a1->end a2->end a3->end

Caption: Decision tree for troubleshooting this compound LNP issues via PEG ratio.

References

C12-200 Formulation Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing C12-200 lipid nanoparticle (LNP) formulations using Design of Experiments (DoE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is a well-regarded ionizable cationic lipid utilized in the formulation of lipid nanoparticles for the delivery of therapeutic nucleic acids, such as siRNA and mRNA.[1][2] Its popularity stems from its demonstrated high potency in vivo at low doses, leading to its frequent use as a benchmark for comparison when developing new ionizable lipids.[1] The ionizable nature of this compound is crucial for its function. At an acidic pH (during formulation), it is positively charged, which facilitates the encapsulation of negatively charged nucleic acids. At physiological pH, it is near-neutral, and in the acidic environment of the endosome, it becomes protonated, which is believed to aid in the release of the payload into the cytoplasm.

Q2: What are the critical quality attributes (CQAs) to consider when optimizing this compound LNP formulations?

A2: The primary critical quality attributes (CQAs) for this compound LNP formulations are particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[3][4][5] These parameters significantly influence the stability, safety, and efficacy of the formulation.[3][6]

Critical Quality AttributeDescriptionTypical Target ValuesImpact on Performance
Particle Size The mean hydrodynamic diameter of the nanoparticles.< 200 nm[4]Affects cellular uptake, biodistribution, and circulation time.[6]
Polydispersity Index (PDI) A measure of the uniformity of the particle size distribution.< 0.3 (ideally < 0.2)[4]A lower PDI indicates a more homogenous formulation, which is crucial for consistent therapeutic performance and reduced toxicity.[6]
Zeta Potential Indicates the surface charge of the nanoparticles.~20
Encapsulation Efficiency The percentage of the nucleic acid payload successfully encapsulated within the LNPs.> 80%[4]Directly impacts the potency and required dosage of the therapeutic.[5]

Q3: What is Design of Experiments (DoE) and how is it applied to this compound LNP formulation?

A3: Design of Experiments (DoE) is a statistical methodology that allows for the systematic and efficient investigation of multiple formulation and process variables simultaneously.[3][7] For this compound LNP formulations, DoE approaches like definitive screening designs and fractional factorial designs are employed to understand the impact of factors such as lipid ratios, lipid-to-mRNA weight ratio, and process parameters on the aforementioned CQAs.[7][8][9] This allows for the identification of optimal formulation compositions and manufacturing processes with a reduced number of experiments compared to one-variable-at-a-time approaches.[3][8]

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (<80%)

  • Possible Cause: Suboptimal ratio of ionizable lipid (this compound) to nucleic acid.

  • Troubleshooting Steps:

    • Vary the this compound:mRNA weight ratio. Studies have shown that increasing this ratio can improve encapsulation efficiency due to better complexation between the positively charged lipid and the negatively charged mRNA.[8]

    • Ensure appropriate pH of the aqueous phase. An acidic buffer (e.g., citrate (B86180) buffer pH 3-4) is necessary to ensure this compound is sufficiently protonated to interact with the nucleic acid.[2][10]

    • Optimize the mixing process. The method and speed of mixing the lipid-ethanol phase with the aqueous nucleic acid phase can impact encapsulation. Microfluidic mixing is a common and reproducible method.[11][12]

Issue 2: High Polydispersity Index (PDI > 0.3)

  • Possible Cause: Poor formulation stability leading to aggregation, or suboptimal lipid composition.

  • Troubleshooting Steps:

    • Adjust the lipid composition. The molar ratios of the helper phospholipid and cholesterol can influence the uniformity of the LNPs.[13]

    • Optimize the PEG-lipid concentration. The amount of PEGylated lipid can affect particle size and PDI. A reduction in the molar amount of PEG has been correlated with an increase in apparent pKa, which can influence delivery efficiency.[2]

    • Evaluate the manufacturing process. Consistent and rapid mixing, such as that achieved with microfluidics, can help produce LNPs with a narrow size distribution.[14] The total flow rate and flow rate ratio are critical process parameters to control.[11]

Issue 3: Poor in vivo Efficacy Despite Good in vitro Results

  • Possible Cause: The LNP formulation is not optimized for the specific nucleic acid payload or target tissue. There can be discrepancies between in vitro and in vivo performance.[10]

  • Troubleshooting Steps:

    • Optimize the helper phospholipid. For mRNA delivery, the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) has been shown to significantly increase potency compared to formulations with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).[8][9]

    • Conduct a DoE to optimize lipid ratios for in vivo performance. The optimal formulation for in vitro transfection may not be the same as for in vivo delivery. A systematic in vivo screen using DoE can identify the best-performing formulations.[8]

    • Characterize LNP stability in biological fluids. The interaction of LNPs with plasma components can affect their stability and biodistribution.[15]

Issue 4: LNP Aggregation During Storage

  • Possible Cause: Insufficient surface charge or degradation of formulation components.

  • Troubleshooting Steps:

    • Ensure adequate zeta potential. A sufficiently high absolute zeta potential helps prevent particle aggregation.[4]

    • Optimize storage conditions. LNPs are often stored at 4°C for short-term use or frozen at -80°C with a cryoprotectant for long-term stability.[12][16] The stability of this compound LNPs has been shown to be maintained for several weeks under refrigerated conditions.[16]

    • Investigate lipid degradation. Use analytical techniques like HPLC to assess the purity and degradation of lipid components over time.[17][18]

Experimental Protocols & Methodologies

1. General LNP Formulation Protocol using Microfluidics

This protocol provides a general method for preparing this compound LNPs. The specific lipid ratios and flow rates should be optimized based on the experimental design.

  • Materials:

    • Ionizable lipid: this compound in ethanol (B145695)

    • Helper phospholipid: DOPE or DSPC in ethanol

    • Cholesterol in ethanol

    • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

    • Nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)[12]

  • Procedure:

    • Prepare the lipid mixture by combining the individual lipid stock solutions in ethanol at the desired molar ratios. An example of an optimized ratio for mRNA delivery is this compound:DOPE:Cholesterol:PEG-lipid at 35:16:46.5:2.5 mol%.[13][15]

    • Prepare the aqueous solution by diluting the nucleic acid to the target concentration in the acidic buffer. The ionizable lipid:nucleic acid weight ratio is a critical parameter to optimize, with a ratio of 10:1 being a common starting point.[2][12]

    • Set up a microfluidic mixing device.

    • Load the lipid-ethanol mixture into one syringe and the aqueous nucleic acid solution into another.

    • Pump the two solutions through the microfluidic device at a specific total flow rate (TFR) and flow rate ratio (FRR), typically 3:1 (aqueous:ethanolic).[12]

    • The rapid mixing within the microfluidic channels induces the self-assembly of the LNPs.

    • Immediately after formation, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the particles.[12]

    • Dialyze the LNP solution against PBS to remove ethanol and non-encapsulated nucleic acid.[12]

    • Sterile filter the final LNP formulation through a 0.22 µm filter.[12]

2. Key Analytical Methods for LNP Characterization

Analytical MethodParameter MeasuredBrief Description
Dynamic Light Scattering (DLS) Particle Size, PDIMeasures fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.[17][19]
Zeta Potential Measurement Zeta PotentialMeasures the electrophoretic mobility of particles in an electric field to determine their surface charge.[20]
Ribogreen Assay Encapsulation EfficiencyA fluorescent dye that selectively binds to nucleic acids is used to quantify the amount of unencapsulated material. The difference between the total and unencapsulated nucleic acid gives the encapsulated amount.
High-Performance Liquid Chromatography (HPLC) Lipid Composition and PuritySeparates and quantifies the individual lipid components in the formulation, allowing for the verification of molar ratios and the detection of degradation products.[17][18]

Visualizing Experimental Workflows

DoE_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Optimization Define_CQAs Define Critical Quality Attributes (CQAs) (Size, PDI, EE%) Identify_Factors Identify Formulation & Process Factors (Lipid Ratios, TFR, FRR) Define_CQAs->Identify_Factors Select_DoE Select DoE Design (e.g., Definitive Screening) Identify_Factors->Select_DoE Formulate_LNPs Formulate LNP Library (Microfluidic Mixing) Select_DoE->Formulate_LNPs Characterize_LNPs Characterize LNPs (DLS, RiboGreen, etc.) Formulate_LNPs->Characterize_LNPs Analyze_Data Statistical Analysis of DoE Results (Identify Significant Factors) Characterize_LNPs->Analyze_Data Model_Response Develop Predictive Models Analyze_Data->Model_Response Optimize_Formulation Identify Optimal Formulation & Process Parameters Model_Response->Optimize_Formulation Validate_Optimized Validate Optimized Formulation Optimize_Formulation->Validate_Optimized

Caption: Workflow for this compound LNP optimization using Design of Experiments (DoE).

LNP_Formation_Troubleshooting Start LNP Formulation Start Mixing Microfluidic Mixing (Aqueous + Ethanolic Phases) Start->Mixing Characterization Characterize CQAs (Size, PDI, EE%) Mixing->Characterization CQAs_Met CQAs Met? Characterization->CQAs_Met Low_EE Low Encapsulation Efficiency CQAs_Met->Low_EE No (EE%) High_PDI High PDI CQAs_Met->High_PDI No (PDI) End Optimized Formulation CQAs_Met->End Yes Optimize_Ratio Adjust this compound:mRNA Ratio & Buffer pH Low_EE->Optimize_Ratio Optimize_Lipids Adjust Helper Lipid & PEG-Lipid Ratios High_PDI->Optimize_Lipids Optimize_Ratio->Mixing Optimize_Lipids->Mixing

Caption: Troubleshooting logic for common this compound LNP formulation issues.

References

Technical Support Center: C12-200 LNP Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the challenges encountered when scaling up the production of C12-200 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes (CQAs) to monitor when scaling up this compound LNP production?

A1: The most critical quality attributes to monitor during the scale-up of this compound LNP production are particle size, polydispersity index (PDI), encapsulation efficiency, and batch-to-batch consistency.[1][2] Maintaining these attributes within a narrow range is crucial for the final product's stability, safety, and efficacy.

Q2: How does the transition from small-scale to large-scale manufacturing methods affect this compound LNP characteristics?

A2: The transition from small-scale (e.g., pipette mixing or lab-scale microfluidics) to large-scale manufacturing (e.g., T-junction mixing or parallelized microfluidics) can significantly impact LNP characteristics.[3][4] Different mixing dynamics can alter particle size and uniformity. Therefore, process parameters must be carefully optimized at each scale to ensure consistent product quality.

Q3: What are the typical lipid molar ratios used in this compound LNP formulations?

A3: A common molar ratio for this compound LNP formulations, particularly for mRNA delivery, is a combination of an ionizable lipid (this compound), a helper lipid (such as DOPE or DSPC), cholesterol, and a PEGylated lipid (like DMG-PEG 2000).[5] For example, a formulation might consist of this compound, DOPE, cholesterol, and DMG-PEG at molar ratios of 35:16:46.5:2.5, respectively.[5]

Q4: What is the role of each lipid component in the this compound LNP formulation?

A4: Each lipid in the formulation plays a crucial role. This compound is the ionizable cationic lipid responsible for encapsulating the nucleic acid payload and facilitating its endosomal escape.[6] Helper lipids like DOPE contribute to the structural integrity of the LNP and can enhance endosomal escape.[5] Cholesterol also provides stability to the nanoparticle structure.[7] The PEGylated lipid helps control particle size during formation and provides a hydrophilic shield that reduces aggregation and prolongs circulation time in vivo.[7]

Q5: What purification methods are suitable for large-scale this compound LNP production?

A5: Tangential flow filtration (TFF) is a widely used and scalable method for purifying LNPs.[7][8][9] TFF allows for the efficient removal of ethanol (B145695), unencapsulated nucleic acids, and other process-related impurities. It also enables buffer exchange and concentration of the final LNP suspension.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Increased Particle Size and PDI upon Scale-Up Inefficient mixing at a larger scale. Inappropriate flow rate ratio (FRR) or total flow rate (TFR).Optimize mixing parameters for the large-scale system. This may involve adjusting the TFR and FRR. For microfluidic systems, higher TFRs generally lead to smaller particles.[10] Ensure the geometry of the mixing apparatus is suitable for the intended scale.
Low Encapsulation Efficiency Suboptimal lipid-to-payload ratio. pH of the aqueous buffer is not optimal for nucleic acid complexation with this compound. Inefficient mixing leading to poor nanoparticle formation.Optimize the nitrogen-to-phosphate (N/P) ratio. Ensure the aqueous buffer containing the nucleic acid is at an acidic pH (e.g., pH 4.0) to protonate the this compound for efficient encapsulation. Improve mixing efficiency by adjusting flow rates or using a more advanced mixing technology.
Batch-to-Batch Inconsistency Variations in raw material quality. Inconsistent process parameters (e.g., temperature, flow rates, mixing times). Fouling or clogging of microfluidic channels over time.Implement rigorous quality control for all raw materials, including lipids and the nucleic acid payload.[7] Automate the manufacturing process to ensure precise control over all parameters. For microfluidic systems, implement a robust cleaning and maintenance protocol to prevent fouling.[4]
LNP Aggregation During or After Purification Incomplete removal of ethanol. Suboptimal buffer conditions in the final formulation. Insufficient PEGylated lipid on the LNP surface.Ensure complete buffer exchange during tangential flow filtration to remove all residual ethanol. Optimize the pH and ionic strength of the final storage buffer. Re-evaluate the molar percentage of the PEGylated lipid in the formulation to ensure adequate surface coverage.
Product Loss During Tangential Flow Filtration (TFF) Inappropriate membrane molecular weight cut-off (MWCO). Excessive transmembrane pressure (TMP) causing particle deformation or disruption.Select a TFF membrane with an appropriate MWCO that retains the LNPs while allowing impurities to pass through (e.g., 100-300 kDa).[9] Optimize the TFF process by controlling the cross-flow rate and TMP to minimize shear stress on the nanoparticles.

Data Presentation

Table 1: Effect of Total Flow Rate on this compound LNP Characteristics (siRNA loaded)

Total Flow Rate (mL/min)Average Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
0.8~80< 0.2> 90%
4.7~75< 0.2> 90%
18.0~70< 0.2> 90%

Data synthesized from a study by Ma et al. (2024).

Table 2: Representative this compound LNP Characteristics at Different Production Scales

Production ScaleFlow RateAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Lab Scale10-25 mL/min70 - 100< 0.2> 85%
Large Scale17 L/hSub-100< 0.2> 85%

Data synthesized from various sources, including Cayman Chemical and Mitchell Lab publications.[3]

Experimental Protocols

Representative Large-Scale this compound LNP Production Protocol (Microfluidics)

1. Reagent Preparation:

  • Lipid Stock Solution (in Ethanol): Prepare a stock solution containing this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and DMG-PEG 2000 at a molar ratio of 35:16:46.5:2.5. The final lipid concentration in ethanol should be optimized for the specific microfluidic system.

  • Aqueous Nucleic Acid Solution: Dissolve the mRNA or siRNA payload in a 50 mM sodium acetate (B1210297) buffer at pH 4.0. The concentration of the nucleic acid should be determined based on the desired final payload-to-lipid ratio.

2. LNP Formulation using a Parallelized Microfluidic System:

  • Set up a parallelized microfluidic device (e.g., a system capable of handling high throughput).

  • The system should be connected to reservoirs for the lipid-ethanol solution and the aqueous nucleic acid solution.

  • Pump the two solutions into the microfluidic mixer at a flow rate ratio of 3:1 (aqueous:ethanolic).[3]

  • The total flow rate should be ramped up to the desired large-scale production rate (e.g., 17 L/h).[3]

  • The rapid mixing within the microchannels will induce the self-assembly of the this compound LNPs.

3. Downstream Processing (Purification and Concentration):

  • The output from the microfluidic system is typically diluted with a neutral buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.

  • Utilize a tangential flow filtration (TFF) system for purification and concentration.

  • Perform diafiltration against a suitable storage buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acids.

  • Concentrate the LNP suspension to the desired final concentration.

4. Sterile Filtration:

  • Filter the final LNP suspension through a 0.22 µm sterile filter.

5. Characterization:

  • Particle Size and PDI: Measure using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determine using a RiboGreen assay or a similar fluorescence-based method.

Mandatory Visualizations

LNP_Scale_Up_Workflow This compound LNP Production and Scale-Up Workflow cluster_prep Preparation cluster_formulation Formulation cluster_downstream Downstream Processing cluster_qc Quality Control prep_lipids Prepare Lipid Stock (this compound, DOPE, Cholesterol, PEG-Lipid) in Ethanol lab_scale Lab-Scale Formulation (e.g., Single Microfluidic Chip) prep_lipids->lab_scale prep_na Prepare Nucleic Acid (mRNA/siRNA) in Acidic Buffer (pH 4) prep_na->lab_scale scale_up Scale-Up (e.g., Parallelized Microfluidics) lab_scale->scale_up Process Optimization purification Purification (Tangential Flow Filtration) scale_up->purification concentration Concentration purification->concentration sterile_filtration Sterile Filtration concentration->sterile_filtration characterization Characterization (Size, PDI, Encapsulation) sterile_filtration->characterization

Caption: this compound LNP Production and Scale-Up Workflow.

Troubleshooting_Logic Troubleshooting Logic for this compound LNP Scale-Up cluster_size Size/PDI Issues cluster_ee Encapsulation Issues cluster_consistency Consistency Issues start Unacceptable LNP Characteristics (e.g., Large Size, High PDI, Low EE) check_mixing Review Mixing Parameters (TFR, FRR) start->check_mixing check_ph Verify Aqueous Buffer pH start->check_ph check_process Validate Process Parameter Control start->check_process check_lipids Assess Lipid Quality and Ratios check_mixing->check_lipids If parameters are optimal solution Re-run and Characterize check_lipids->solution Adjust as needed check_ratio Optimize N/P Ratio check_ph->check_ratio If pH is correct check_ratio->solution Adjust as needed check_system Inspect System for Fouling check_process->check_system If parameters are consistent check_system->solution Clean/Maintain

Caption: Troubleshooting Logic for this compound LNP Scale-Up.

Endosomal_Escape Mechanism of LNP Endosomal Escape cluster_mechanism Escape Mechanism lnp_uptake LNP Uptake via Endocytosis early_endosome Early Endosome (pH ~6.2-6.8) lnp_uptake->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome Fusion protonation This compound Protonation in Acidic Environment late_endosome->protonation escape Endosomal Escape release mRNA Release into Cytoplasm escape->release interaction Interaction with Endosomal Membrane Lipids protonation->interaction destabilization Membrane Destabilization and Fusion interaction->destabilization destabilization->escape

Caption: Mechanism of LNP Endosomal Escape.

References

Technical Support Center: Mitigating Inflammatory Responses from C12-200 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inflammatory responses associated with C12-200 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are this compound LNPs and why are they used?

A1: this compound is an ionizable lipid that is a key component of lipid nanoparticles (LNPs) used for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][2] In an acidic environment, like that of an endosome, this compound becomes positively charged, which is crucial for encapsulating negatively charged nucleic acids and facilitating their escape into the cytoplasm.[1] this compound containing LNPs have been evaluated in numerous preclinical studies for various applications.[1][2]

Q2: What causes the inflammatory response to this compound LNPs?

A2: The inflammatory response to this compound LNPs is a complex process that can be initiated by several factors. The ionizable lipids themselves, including this compound, can activate innate immune pathways, such as Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines.[3] Additionally, the overall LNP formulation, including the helper lipids and PEGylated lipids, can contribute to immunogenicity.[4][5][6] For instance, PEGylated lipids, while enhancing stability and circulation time, can also trigger the production of anti-PEG antibodies and complement activation, leading to hypersensitivity reactions.[5][6][7][8]

Q3: What are the common indicators of an inflammatory response in experiments?

A3: Common indicators of an inflammatory response to LNPs in preclinical models include:

  • Elevated pro-inflammatory cytokines: Increased levels of cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Macrophage Inflammatory Protein 2 (MIP-2) in serum or tissue homogenates.[9][10]

  • Leukocyte infiltration: Accumulation of immune cells, particularly neutrophils, at the site of injection.[11]

  • Clinical signs in animal models: Symptoms such as fever, lethargy, or weight loss.[12]

Q4: What are the general strategies to mitigate the immunogenicity of LNPs?

A4: Several strategies can be employed to reduce the inflammatory potential of LNPs:

  • Modification of LNP components: This includes optimizing the ionizable lipid, altering the helper lipid composition, and modifying the PEG-lipid.[4][12]

  • Formulation optimization: Adjusting the molar ratios of the lipid components, as well as the size and surface charge of the LNPs, can influence their immunogenicity.[3][13]

  • Co-administration of anti-inflammatory agents: Incorporating anti-inflammatory drugs, such as dexamethasone (B1670325), into the LNP formulation or administering them separately can help suppress the immune response.[14]

  • Purification: Rigorous purification of LNPs to remove contaminants and residual solvents is crucial for minimizing toxicity and inflammatory reactions.[15]

Troubleshooting Guide

Problem 1: High in vivo inflammatory cytokine levels after this compound LNP administration.

Possible Causes:

  • Inherent immunogenicity of the this compound lipid.

  • Suboptimal formulation leading to instability or undesirable physicochemical properties.

  • Contaminants from the synthesis or formulation process.

  • Pre-existing inflammatory conditions in the animal model.[9][10]

Solutions:

  • Optimize LNP Formulation:

    • Vary Helper Lipid Composition: The choice of helper lipid can significantly impact the stability and inflammatory profile of LNPs.[16][17][18] Consider replacing standard phospholipids (B1166683) like DSPC with alternatives such as DOPE, which may alter the LNP's properties and subsequent immune response.[1]

    • Adjust PEG-Lipid Content: The molar percentage and chain length of the PEG-lipid can be modified. Reducing the PEG molar ratio or using shorter PEG chains has been shown to potentially modulate the immune response.[12] However, this may also affect circulation time, so a balance must be struck.

    • Incorporate Anti-inflammatory Components: Partial substitution of cholesterol with an anti-inflammatory agent like dexamethasone in the LNP formulation has been demonstrated to reduce TNF-α production.[14][19]

  • Refine Experimental Protocol:

    • Route of Administration: The route of administration can influence the magnitude of the immune response. For example, intramuscular injections may be less immunogenic for repeated dosing compared to intravenous injections.[20]

    • Dosing Regimen: Consider adjusting the dose and frequency of administration. Lower, less frequent doses may elicit a weaker inflammatory response.

  • Ensure High Purity of LNPs:

    • Purification Method: Employ robust purification techniques such as tangential flow filtration (TFF), dialysis, or size exclusion chromatography to remove residual solvents (e.g., ethanol), free lipids, and other potential contaminants that can contribute to inflammation.[15]

Problem 2: Unexpectedly low protein expression accompanied by a strong inflammatory response.

Possible Causes:

  • Inflammation-induced suppression of mRNA translation.[14]

  • Rapid clearance of LNPs by the immune system.

  • Poor endosomal escape of the mRNA cargo.

Solutions:

  • Mitigate Inflammatory Response (as in Problem 1): Reducing the initial inflammatory cascade is crucial, as inflammation itself can inhibit protein expression.[14] Implementing the formulation and protocol optimizations described above is the first step.

  • Enhance Endosomal Escape:

    • Optimize Ionizable Lipid to Helper Lipid Ratio: The ratio between this compound and the helper lipid is critical for efficient endosomal escape. A systematic optimization of this ratio may improve mRNA delivery to the cytoplasm.

    • Incorporate Fusogenic Helper Lipids: Lipids like DOPE are known to adopt a non-bilayer hexagonal II phase, which can promote the destabilization of the endosomal membrane and facilitate the release of the nucleic acid cargo.[17][18]

  • Characterize LNP Physicochemical Properties:

    • Verify LNP Size and Polydispersity: Ensure that the LNPs are within the desired size range (typically 80-150 nm) and have a low polydispersity index (PDI). Variations in size can affect biodistribution and immunogenicity.[21]

    • Determine Zeta Potential and pKa: These parameters are crucial for understanding the LNP's interaction with cells and its ability to escape the endosome. The apparent pKa of the LNP should be in a range that allows for effective endosomal release (typically between 6.0 and 6.5).

Quantitative Data Summary

Table 1: Effect of LNP Formulation on Inflammatory Cytokine Production

LNP FormulationKey ModificationCytokine MeasuredFold Change vs. ControlReference
C10D0 LNPStandard CholesterolTNF-α~2.6-fold increase[19]
C9D1 LNP10% Dexamethasone substitutionTNF-α~1.2-fold increase[19]

Experimental Protocols

Protocol 1: Quantification of Inflammatory Cytokines by ELISA

This protocol outlines the general steps for measuring cytokine levels in serum from animal models treated with this compound LNPs.

Materials:

  • Blood collection tubes

  • Centrifuge

  • Commercially available ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6)

  • Microplate reader

  • Serum samples from treated and control animals

Procedure:

  • Sample Collection: Collect blood from animals at a predetermined time point after LNP administration (e.g., 2-6 hours).

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding serum samples and standards to the wells.

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 2: In Vivo Model of LNP-Induced Inflammation

This protocol describes a general workflow for assessing the inflammatory response to this compound LNPs in a mouse model.

Materials:

  • This compound LNP formulations

  • Control vehicle (e.g., saline)

  • Laboratory mice (e.g., C57BL/6)

  • Equipment for intravenous or intramuscular injections

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • LNP Administration: Administer the this compound LNP formulation to the treatment group and the control vehicle to the control group via the desired route (e.g., tail vein injection for systemic delivery).

  • Monitoring: Observe the animals for any clinical signs of inflammation.

  • Sample Collection: At selected time points post-injection, collect blood for serum cytokine analysis and/or tissues (e.g., liver, spleen, injection site muscle) for histological analysis or to prepare tissue homogenates.

  • Analysis:

    • Perform ELISA on serum samples as described in Protocol 1.

    • Process tissue samples for histology to assess leukocyte infiltration.

    • Prepare tissue homogenates to measure local cytokine levels.

Visualizations

G cluster_0 This compound LNP Interaction with Immune Cell LNP This compound LNP Endosome Endosomal Uptake LNP->Endosome TLR Toll-like Receptor (TLR) Activation Endosome->TLR Signaling MyD88-dependent Signaling Cascade TLR->Signaling NFkB NF-κB Activation Signaling->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Signaling pathway of this compound LNP-induced inflammation.

G cluster_1 Experimental Workflow for Mitigation Strategy Start Start: Hypothesis (e.g., Dexamethasone reduces inflammation) Formulation LNP Formulation: 1. Standard this compound LNP 2. This compound LNP + Dexamethasone Start->Formulation Administration In Vivo Administration (Mouse Model) Formulation->Administration Sample Sample Collection (Serum, Tissues) Administration->Sample Analysis Analysis: - Cytokine ELISA - Histology Sample->Analysis Result Compare Results: Standard vs. Dexamethasone LNP Analysis->Result Conclusion Conclusion on Mitigation Efficacy Result->Conclusion

Caption: Workflow for testing an LNP inflammation mitigation strategy.

G cluster_2 Troubleshooting Logic: High Inflammation Problem Problem: High In Vivo Inflammation Cause1 Potential Cause 1: Suboptimal Formulation Problem->Cause1 Cause2 Potential Cause 2: Contaminants Problem->Cause2 Cause3 Potential Cause 3: Inherent Immunogenicity Problem->Cause3 Solution1a Solution: Vary Helper Lipids Cause1->Solution1a Solution1b Solution: Adjust PEG-Lipid Cause1->Solution1b Solution2 Solution: Improve Purification (TFF) Cause2->Solution2 Solution3 Solution: Incorporate Anti-inflammatory Drugs Cause3->Solution3

Caption: Troubleshooting guide for high this compound LNP-induced inflammation.

References

C12-200 Nanoparticle Endosomal Escape: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the endosomal escape of C12-200 lipid nanoparticles (LNPs) in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at intracellular delivery using this compound LNPs.

Issue 1: Low Transfection Efficiency or Suboptimal Gene Silencing

Possible Cause: Inefficient endosomal escape is a primary bottleneck for the therapeutic efficacy of LNPs, with a significant portion of nanoparticles potentially becoming trapped in endo-lysosomal compartments.[1]

Troubleshooting Steps:

  • Optimize Helper Lipid Composition: The choice of phospholipid can significantly impact endosomal escape. Consider replacing more rigid phospholipids (B1166683) like DSPC with those that have a tendency to form non-bilayer structures, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).[2][3] LNPs formulated with DOPE have been shown to have enhanced fusogenic properties, which can facilitate the disruption of the endosomal membrane.[2]

  • Evaluate Ionizable Lipid to mRNA Ratio: The molar ratio of the ionizable lipid (this compound) to the mRNA payload is critical for efficient endosomal escape.[4] An optimal ratio ensures proper encapsulation and facilitates the interaction with the endosomal membrane upon protonation. It is recommended to experimentally determine the optimal ratio for your specific application.

  • Assess Nanoparticle Stability: this compound LNPs have demonstrated good stability, maintaining in vitro activity for extended periods when stored at 2-8°C and 25°C.[5][6] However, improper storage or multiple freeze-thaw cycles can lead to aggregation and reduced efficacy.[7] Ensure LNPs are stored under appropriate conditions and consider using cryoprotectants like trehalose (B1683222) or sucrose (B13894) if lyophilization is necessary.[7]

  • Characterize Physicochemical Properties: Verify the size, polydispersity index (PDI), and zeta potential of your this compound LNP formulation. Suboptimal characteristics can affect cellular uptake and subsequent endosomal escape.

Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments

Possible Cause: There can be a discrepancy between in vitro and in vivo performance of LNPs.[8] Factors such as protein corona formation in biological fluids and interactions with different cell types in a complex in vivo environment can influence LNP behavior and delivery efficiency.

Troubleshooting Steps:

  • Re-evaluate Formulation for In Vivo Application: While this compound has been considered a benchmark for liver-targeted delivery, its in vivo expression levels might be lower compared to other ionizable lipids like ALC-0315 and SM-102 in some studies.[8][9][10] Depending on the target organ and application, screening different ionizable lipids or modifying the LNP formulation may be necessary.

  • Consider the Route of Administration: The method of administration can significantly impact the biodistribution and efficacy of LNPs. Intravenous injection is common for liver targeting.[11]

  • Analyze Biodistribution: Perform studies to determine the localization of your this compound LNPs in the target tissue or organ. This can help identify if poor accumulation at the target site is the cause of low in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of endosomal escape for this compound LNPs?

A1: The endosomal escape of this compound LNPs is primarily driven by the protonation of the ionizable lipid this compound in the acidic environment of the late endosome (pH 5.5-6.3).[12][13] this compound is neutral at physiological pH (~7.4), which provides stability in circulation.[12] Inside the endosome, the amine groups of this compound become protonated, leading to a positive charge. This charge facilitates interaction with negatively charged lipids in the endosomal membrane, causing membrane destabilization and the formation of a non-lamellar, hexagonal (HII) phase.[9] This structural transition ultimately leads to the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.[9] The multi-tail structure of this compound is thought to enhance this process.[14]

Q2: How can I optimize the formulation of my this compound LNPs for better endosomal escape?

A2: To optimize your this compound LNP formulation, consider the following:

  • Helper Lipid: Incorporating DOPE as the helper lipid has been shown to improve mRNA delivery both in vitro and in vivo compared to DSPC.[2][3]

  • Cholesterol and its Analogs: Cholesterol is crucial for the structural integrity of the LNP.[12] Some studies suggest that replacing cholesterol with its analogs, like β-sitosterol, can increase endosomal perturbation events.[15]

  • PEG-Lipid Content: The amount of PEGylated lipid can influence the pKa of the LNP. Reducing the PEG molar amount can increase the apparent pKa.[3] While PEGylation enhances circulation time, a higher molar ratio can sometimes lead to lower transfection efficiency.[16]

Q3: What are the key physicochemical parameters to monitor for my this compound LNPs?

A3: Consistent characterization of your LNPs is crucial. Key parameters include:

  • Size: Typically in the range of 70-100 nm for systemic delivery.[8]

  • Polydispersity Index (PDI): A PDI below 0.2 indicates a homogenous population of nanoparticles.

  • Zeta Potential: Should be near-neutral at physiological pH.[8]

  • Encapsulation Efficiency: High encapsulation efficiency ensures a sufficient amount of payload is delivered.

  • pKa: The apparent pKa of the ionizable lipid is a critical factor, with an optimal range often cited between 6.2 and 6.5 for efficient in vivo delivery to hepatocytes.[13][17]

Q4: Are there any known toxicity concerns with this compound?

A4: Ionizable lipids, including this compound, can have immunostimulatory effects.[12][18] They can activate Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines.[12] Metabolites of ionizable lipids may also induce liver toxicity.[12] It is important to perform thorough toxicity studies for any new LNP formulation.

Quantitative Data Summary

Table 1: In Vitro Transfection Efficiency of LNPs with Different Ionizable Lipids

Ionizable Lipid Cell Line Relative Protein Expression (Compared to this compound) Reference
This compound HEK293, HeLa Baseline [10]
SM-102 HEK293, HeLa Significantly higher [10]
ALC-0315 HEK293, HeLa No significant difference [10]

| MC3 | HEK293, HeLa | No significant difference |[10] |

Note: This table summarizes findings from a specific study and relative performance may vary depending on the experimental conditions.

Key Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol is adapted for the formulation of this compound LNPs encapsulating mRNA.[11]

Materials:

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol to achieve the desired concentrations.

  • Prepare Organic Phase: Mix the lipid stock solutions in an appropriate molar ratio (e.g., 35:16:46.5:2.5 of ionizable lipid:helper lipid:cholesterol:lipid-PEG).[11]

  • Prepare Aqueous Phase: Dilute the mRNA to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing:

    • Load the organic phase into one syringe and the aqueous phase into another.

    • Set the flow rate ratio on the microfluidic device (e.g., 3:1 aqueous to organic).

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification: Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

  • Characterization: Measure the particle size, PDI, zeta potential, and encapsulation efficiency of the purified LNPs.

Protocol 2: In Vitro Transfection Efficiency Assay

This protocol describes a method to assess the transfection efficiency of this compound LNPs in a cell line like HepG2.[11]

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound LNPs encapsulating a reporter mRNA (e.g., firefly luciferase)

  • 96-well cell culture plates

  • Lysis buffer

  • Luciferase assay reagent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Allow cells to adhere overnight.

  • LNP Treatment:

    • Dilute the this compound LNPs in complete cell culture medium to achieve the desired final concentrations of mRNA (e.g., 5 ng, 10 ng, 20 ng per well).

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Lysis and Luminescence Measurement:

    • Remove the medium containing the LNPs.

    • Add lysis buffer to each well and incubate for a few minutes to lyse the cells.

    • Add the luciferase assay reagent to each well.

    • Measure the bioluminescence using a plate reader.

  • Data Analysis: Quantify the luminescent signal as a measure of protein expression and, consequently, transfection efficiency.

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Intracellular LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion mRNA_Release mRNA Release Late_Endosome->mRNA_Release Protonation of this compound Membrane Destabilization Cytoplasm Cytoplasm Translation Translation (Protein Production) Cytoplasm->Translation mRNA_Release->Cytoplasm

Caption: this compound LNP endosomal escape pathway.

LNP_Formulation_Workflow cluster_preparation Preparation cluster_process Processing cluster_analysis Analysis Lipids Lipids in Ethanol (this compound, DOPE, Chol, PEG) Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA mRNA in Aqueous Buffer (e.g., Citrate Buffer pH 3.0) mRNA->Microfluidics Purification Dialysis (vs. PBS pH 7.4) Microfluidics->Purification Characterization Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Purification->Characterization Functional_Assay In Vitro / In Vivo Transfection Assay Characterization->Functional_Assay

Caption: this compound LNP formulation and testing workflow.

References

Validation & Comparative

A Head-to-Head Comparison of C12-200 and DLin-MC3-DMA for In Vivo mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of non-viral vectors for in vivo mRNA delivery, the selection of the optimal ionizable lipid is a critical determinant of therapeutic success. Among the numerous candidates, C12-200 and DLin-MC3-DMA have emerged as prominent players, each with a distinct profile of efficacy and safety. This guide provides an objective comparison of these two leading ionizable lipids, supported by experimental data, to inform the rational design of lipid nanoparticle (LNP) formulations for in vivo mRNA delivery.

This comparison guide delves into the performance metrics of this compound and DLin-MC3-DMA, presenting a synthesis of preclinical data. Key aspects including in vivo protein expression, formulation parameters, and toxicity profiles are summarized to provide a comprehensive overview for the scientific community.

Performance Comparison: this compound vs. DLin-MC3-DMA

Experimental evidence from head-to-head studies reveals significant differences in the in vivo performance of this compound and DLin-MC3-DMA. Following intravenous administration of LNPs encapsulating luciferase mRNA in mice, DLin-MC3-DMA has demonstrated superior protein expression levels compared to this compound.[1]

One study directly comparing the two lipids for the delivery of firefly luciferase mRNA at a dose of 0.5 mg/kg in mice showed that LNPs formulated with a novel branched-tail lipid outperformed both benchmarks, with DLin-MC3-DMA LNPs inducing over 3-fold higher total organ expression than a benchmark and over 20-fold higher expression than this compound.[1] The majority of the protein expression for both lipids was observed in the liver.[1]

In a different research context focusing on placental mRNA delivery, LNPs formulated with this compound and the phospholipid DOPE showed high transfection efficiency in vitro.[2] In this particular study, LNPs prepared with DLin-MC3-DMA did not yield high luciferase expression.[2] This highlights that the optimal choice of ionizable lipid can be application- and formulation-dependent.

Quantitative Data Summary
Performance MetricThis compoundDLin-MC3-DMAReference
In Vivo Protein Expression (Luciferase) Lower ExpressionHigher Expression (over 6.5x that of this compound)[1]
Primary Organ of Transfection LiverLiver[1]
In Vitro Transfection (Trophoblasts) High (with DOPE)Low[2]

Formulation and Physicochemical Properties

The composition of the lipid nanoparticle is a critical factor influencing its stability, delivery efficiency, and safety profile. Both this compound and DLin-MC3-DMA are typically formulated with helper lipids, cholesterol, and a PEGylated lipid to form LNPs. However, the optimal molar ratios of these components differ between the two ionizable lipids.

LNP ComponentThis compound Formulation (molar ratio)DLin-MC3-DMA Formulation (molar ratio)
Ionizable Lipid 3550
Helper Lipid 16 (DOPE)10 (DSPC)
Cholesterol 46.538.5
PEG-Lipid 2.5 (C14-PEG2000)1.5 (DMG-PEG2000)

Note: These are representative formulations and may be optimized for specific applications.[1]

In Vivo Toxicity and Immunogenicity

The safety profile of LNPs is a primary consideration for their clinical translation. Studies have indicated potential toxicity associated with both this compound and DLin-MC3-DMA, particularly at higher doses.

In a comparative study, histological analysis of liver tissue from mice treated with 0.5 mg/kg of mRNA formulated with either this compound or DLin-MC3-DMA revealed dark clusters of cells in two out of three samples, which can be indicative of necrosis and acute toxicity.[1] It is important to note that DLin-MC3-DMA is the ionizable lipid in the FDA-approved siRNA therapy, Patisiran, which is administered at substantially lower doses.[1]

Both this compound and DLin-MC3-DMA have been observed to stimulate the production of pro-inflammatory cytokines through the activation of Toll-like receptors.[3] Another study showed that at a high dose (5 mg/kg of siRNA), LNPs formulated with a different ionizable lipid, ALC-0315, led to increased levels of the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), while the same dose of DLin-MC3-DMA-formulated LNPs did not result in a significant increase in these liver toxicity markers.[4]

Quantitative Toxicity Data
Toxicity ParameterThis compoundDLin-MC3-DMAReference
Histological Liver Abnormalities (0.5 mg/kg mRNA) Dark cell clusters observedDark cell clusters observed[1]
Serum ALT/AST Levels (5 mg/kg siRNA) Not ReportedNo significant increase[4]
Pro-inflammatory Cytokine Induction YesYes[3]

Experimental Methodologies

LNP Formulation Protocol (General)

A common method for preparing LNPs involves the rapid mixing of an ethanolic lipid solution with an aqueous solution containing the mRNA.

1. Lipid Solution Preparation:

  • The ionizable lipid (this compound or DLin-MC3-DMA), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid are dissolved in 100% ethanol (B145695) at the desired molar ratios.[1]

2. mRNA Solution Preparation:

  • The mRNA is diluted in a low pH buffer, such as a 10 mM sodium citrate (B86180) buffer (pH 3-5).[1]

3. LNP Formation:

  • The ethanolic lipid solution and the aqueous mRNA solution are rapidly mixed. This can be achieved through various methods, including vortexing or using a microfluidic mixing device.[1] The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.

4. Dialysis and Concentration:

  • The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs. The solution can then be concentrated to the desired final concentration.

In Vivo mRNA Delivery and Assessment in Mice

1. Animal Model:

  • Female C57BL/6 mice are commonly used for in vivo studies.[1]

2. LNP Administration:

  • LNPs encapsulating mRNA are typically administered via intravenous (tail vein) injection.[1] The dosage can vary, with studies often using doses in the range of 0.1 to 0.5 mg of mRNA per kg of body weight.[1][5]

3. Assessment of Protein Expression:

  • For reporter genes like luciferase, protein expression is quantified using in vivo imaging systems (IVIS) at various time points (e.g., 6 hours) after injection of the substrate (e.g., D-luciferin).[1][5] Organs can be harvested for ex vivo imaging to determine the biodistribution of protein expression.[1]

4. Toxicity Assessment:

  • Blood is collected at different time points post-injection to measure serum levels of liver enzymes (ALT, AST) and inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.[1]

  • At the end of the study, organs (primarily the liver) are harvested, fixed in formaldehyde, and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining) to assess for any pathological changes.[1]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in LNP-mediated mRNA delivery, the following diagrams illustrate the experimental workflow and the proposed mechanism of endosomal escape.

LNP_mRNA_Delivery_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid Mix Lipid Mix Rapid Mixing Rapid Mixing Lipid Mix->Rapid Mixing mRNA Solution mRNA Solution mRNA Solution->Rapid Mixing Self-Assembly Self-Assembly Rapid Mixing->Self-Assembly Dialysis/Buffer Exchange Dialysis/Buffer Exchange Self-Assembly->Dialysis/Buffer Exchange IV Injection IV Injection Dialysis/Buffer Exchange->IV Injection Formulated LNPs Biodistribution Biodistribution IV Injection->Biodistribution Protein Expression Protein Expression Biodistribution->Protein Expression Toxicity Assessment Toxicity Assessment Biodistribution->Toxicity Assessment

Caption: Experimental workflow for LNP-mRNA formulation and in vivo evaluation.

Endosomal_Escape_Pathway cluster_cell Cellular Uptake and Endosomal Escape LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation Ionizable Lipid Protonation Endosome->Protonation Acidification Membrane Destabilization Endosomal Membrane Destabilization Protonation->Membrane Destabilization mRNA Release mRNA Release into Cytosol Membrane Destabilization->mRNA Release Translation Protein Translation mRNA Release->Translation

Caption: Proposed mechanism of LNP endosomal escape and mRNA release.

References

A Comparative Guide to C12-200 and SM-102 Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of mRNA-based therapeutics and vaccines, the choice of ionizable lipid is a critical determinant of the delivery vehicle's success. Among the numerous lipids developed, C12-200 and SM-102 have emerged as prominent choices for the formulation of lipid nanoparticles (LNPs). This guide provides a detailed comparative analysis of these two lipids, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance characteristics, supported by experimental data.

Structural and Physicochemical Properties

Both this compound and SM-102 are ionizable lipids that are near-neutral at physiological pH and become positively charged in the acidic environment of the endosome, a crucial feature for encapsulating negatively charged mRNA and facilitating its release into the cytoplasm.

This compound is a branched-chain ionizable lipidoid known for its efficacy in delivering both siRNA and mRNA.[1][2][3] It is often utilized as a positive control in studies exploring novel ionizable lipids due to its established high in vivo potency at low doses.[4]

SM-102 is a synthetic amino lipid that gained significant recognition as a key component of the Moderna COVID-19 vaccine.[5] Its structure is optimized for mRNA encapsulation and endosomal escape, contributing to its high transfection efficiency.[6][7]

A key differentiator in their application is their optimal formulation partners. For instance, studies have shown that this compound's transfection efficiency is significantly enhanced when formulated with the phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).[8]

Performance in LNP Formulations: A Data-Driven Comparison

The performance of this compound and SM-102 has been evaluated in numerous studies, often in comparison with other ionizable lipids. The following tables summarize key quantitative data from these studies.

Table 1: Physicochemical Properties of this compound and SM-102 LNPs
Ionizable LipidHelper LipidsMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)Apparent pKaReference
This compound DOPE, Cholesterol, C14-PEG200035:16:46.5:2.51020.15843%6.9[9]
This compound DOPE, Cholesterol, DMPE-PEG35:10:53.5:1.5130.20.06456.5%6.6[9]
This compound DOPE, Cholesterol, DMG-PEGVaries92.4 - 164.00.120 - 0.31735.6 - 83.2%5.3 - 7.1[4][9]
SM-102 DSPC, Cholesterol, DMG-PEG200050:10:38.5:1.5~75.5<0.2>95%6.7[6][10]
SM-102 DSPC, Cholesterol, DMG-PEG200050:10:38.5:1.580-120<0.2>95%Not Reported[11]
SM-102 DOPE, Cholesterol, C14-PEG-200048:10:40:2Not ReportedNot ReportedNot ReportedNot Reported[12]
Table 2: In Vitro and In Vivo Performance Comparison
Ionizable LipidStudy TypeModelKey FindingsReference
This compound In vivoMiceLNPs accumulate selectively in the liver, with lesser accumulation in the spleen and pancreas. Administration of EPO mRNA in these LNPs increased serum EPO levels.[1]
This compound In vivoMiceOutperformed by a novel branched-tail lipid (306Oi10) in terms of protein expression. Showed signs of acute toxicity at a 0.5 mg/kg mRNA dose.[13]
SM-102 In vivoMiceShowed enhanced transfection efficacy and prolonged transfection in a murine tibia fracture model compared to MC3 LNPs.[14]
SM-102 In vivoMiceAfter intramuscular injection, exhibited a broader distribution, being detected at the injection site, liver, and spleen.[15]
This compound vs. SM-102 (and others) In vitroHEK293, HeLa, THP-1 cellsSM-102 LNPs consistently showed the highest cell uptake and mRNA expression levels across all three cell lines compared to LNPs formulated with this compound, ALC-0315, and MC3.[8]

Experimental Protocols and Methodologies

Detailed below are representative protocols for the formulation of LNPs using this compound and SM-102.

This compound LNP Formulation Protocol (Microfluidic Mixing)

This protocol is adapted from a study optimizing LNP formulations for mRNA delivery.[16]

  • Lipid Stock Solution Preparation : Prepare individual stock solutions of this compound, DOPE, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol (B145695).[17] Heating at 37°C may be necessary to ensure complete dissolution.[17]

  • Ethanolic Lipid Mixture : Combine the lipid stock solutions in a single tube to achieve the desired molar ratio (e.g., 35:16:46.5:2.5 for this compound:DOPE:Cholesterol:PEG-lipid).[16]

  • Aqueous mRNA Solution : Dilute the mRNA cargo in a low pH buffer, such as 50 mM sodium acetate (B1210297) (pH 4.0).[17]

  • Microfluidic Mixing : Utilize a microfluidic mixing device to combine the ethanolic lipid mixture and the aqueous mRNA solution at a specific flow rate ratio (e.g., 3:1 aqueous to ethanolic) and total flow rate.[17]

  • Downstream Processing : The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and raise the pH.

SM-102 LNP Formulation Protocol (Microfluidic Mixing)

This protocol is based on formulations used in several studies, including those for the Moderna COVID-19 vaccine.[10][18]

  • Lipid Stock Solution Preparation : Prepare individual stock solutions of SM-102, a helper phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in absolute ethanol.[10][18]

  • Ethanolic Lipid Mixture : Combine the lipid stock solutions to achieve the target molar ratio, a common example being 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:DMG-PEG2000.[10][18]

  • Aqueous mRNA Solution : Dissolve the mRNA in a citrate (B86180) buffer (e.g., 10 mM, pH 4.0).[18]

  • Microfluidic Mixing : Use a microfluidic device to mix the ethanolic and aqueous phases at a controlled flow rate and ratio (e.g., 3:1 aqueous to organic).[10]

  • Purification and Concentration : The formulated LNPs are then purified, typically through dialysis or tangential flow filtration, to exchange the buffer to a neutral pH (e.g., PBS) and remove ethanol.

Mechanisms of Cellular Uptake and Endosomal Escape

The efficiency of mRNA delivery is critically dependent on the ability of the LNP to be internalized by target cells and subsequently release its mRNA cargo from the endosome into the cytoplasm.

This compound:

Studies suggest that LNPs formulated with this compound are internalized via macropinocytosis, an ApoE-independent pathway characterized by membrane ruffling and actin rearrangement.[8] Once inside the endosome, the ionizable nature of this compound (apparent pKa ~6.96) leads to its protonation in the acidic environment.[17] This positive charge facilitates interaction with the anionic endosomal membrane, leading to membrane disruption and release of the mRNA cargo.[17]

C12_200_Uptake cluster_extracellular Extracellular Space cluster_cell Cell C12-200_LNP This compound LNP Macropinocytosis Macropinocytosis C12-200_LNP->Macropinocytosis Internalization Cell_Membrane Cell Membrane Endosome Early Endosome (pH ~6.5) Macropinocytosis->Endosome Endosome Formation mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape (Protonation & Membrane Disruption) Cytoplasm Cytoplasm mRNA_Release->Cytoplasm Translation

Cellular uptake and endosomal escape of this compound LNPs.
SM-102:

LNPs containing SM-102 are also taken up by cells via endocytosis.[5] The key to its efficacy lies in its pH-responsive nature. At physiological pH, SM-102 is neutral, minimizing non-specific interactions.[6] Within the acidic endosome, the tertiary amine of SM-102 becomes protonated, leading to a positive charge.[2][6] This charge promotes interaction with the negatively charged endosomal membrane, inducing a phase transition from a bilayer to an inverted hexagonal phase, which disrupts the endosomal membrane and facilitates the release of mRNA into the cytosol.[6]

SM102_Endosomal_Escape cluster_workflow SM-102 LNP Endosomal Escape Workflow Start SM-102 LNP in Early Endosome (pH ~6.5) Protonation Acidification to pH ~5.5 SM-102 becomes protonated (+) Start->Protonation Interaction Electrostatic interaction with anionic endosomal lipids Protonation->Interaction Phase_Transition Induction of non-bilayer (hexagonal HII) phase Interaction->Phase_Transition Disruption Endosomal membrane disruption Phase_Transition->Disruption Release mRNA released into cytoplasm Disruption->Release

Mechanism of SM-102 mediated endosomal escape.

Conclusion

Both this compound and SM-102 are highly effective ionizable lipids for the formulation of mRNA-LNPs. The choice between them may depend on the specific application, target cell type, and desired in vivo biodistribution.

  • SM-102 has a proven clinical track record and demonstrates robust in vitro and in vivo performance, particularly in intramuscular applications. Its high encapsulation efficiency and potent transfection make it a strong candidate for vaccine development and other therapeutic applications.

  • This compound remains a valuable tool in LNP research, often serving as a benchmark for the development of new ionizable lipids. Its efficacy, particularly when paired with DOPE, and its tendency for liver-dominant accumulation in vivo, make it suitable for liver-targeted therapies.

Ultimately, the selection of an ionizable lipid should be guided by empirical data. Researchers are encouraged to perform formulation screening and optimization studies to identify the most suitable lipid and LNP composition for their specific mRNA therapeutic or vaccine candidate.

References

Validating C12-200 LNP Delivery to the Placenta: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The placenta, a vital organ for fetal development, presents a significant barrier and a therapeutic target for drug delivery during pregnancy. Lipid nanoparticles (LNPs) have emerged as a promising platform for delivering nucleic acid therapeutics, with the ionizable lipid C12-200 being a component of interest for placental delivery systems. This guide provides an objective comparison of this compound LNPs with alternative delivery platforms, supported by experimental data, to aid researchers in the validation and selection of appropriate nanoparticle systems for placental research.

Performance Comparison of Placental Delivery Systems

The efficacy of this compound LNPs for placental delivery has been evaluated in comparison to other novel LNP formulations and alternative nanoparticle technologies. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vivo mRNA Delivery to the Placenta in Pregnant Mice
Delivery VehicleReporter GenePlacental Expression (Normalized Flux/Luminescence)Liver Expression (Normalized Flux/Luminescence)Fetal ExpressionReference
This compound LNP LuciferaseLowHighNot Detected[1]
LNP A4 LuciferaseSignificantly higher than this compound LNPLower than this compound LNPNot Detected[1]
LNP 55 Luciferase>10-fold higher than this compound LNPSignificantly lower than this compound LNPNot Detected[2]
DLin-MC3-DMA LNP LuciferaseLower than LNP 55HighNot Detected[2]
Table 2: Cellular Uptake in Mouse Placenta (% mCherry+ Cells)
Delivery VehicleTrophoblastsEndothelial CellsImmune CellsReference
This compound LNP 3.02%2.44%2.99%[1]
LNP A4 4.58%3.34%4.11%[1]
PBS (Control) 1.57%1.45%1.68%[1]
Table 3: In Vitro Transfection Efficiency in BeWo b30 Trophoblast Cells
LNP FormulationKey ComponentsTransfection EfficiencyNotesReference
This compound LNP This compound, DOPEHighCombination of this compound and DOPE is crucial for high transfection.[3][4]
DLin-MC3-DMA LNP DLin-MC3-DMA, DSPCLow[3]
Table 4: Toxicity Profile in Pregnant Mice
Delivery VehicleKey Toxicity IndicatorResultReference
This compound LNP Serum AST LevelsSignificantly elevated (3.5-fold vs. PBS)[1]
LNP A4 Serum AST LevelsNot significantly different from PBS[1]

Alternative Placental Delivery Platforms

While LNPs are a primary focus, other nanoparticle systems are being explored for placental drug delivery.

  • Polymeric Nanoparticles: These offer tunable properties and have been shown to be taken up by placental cells. Studies in nonhuman primates have demonstrated placental uptake of polymeric nanoparticles with no off-target expression in maternal or fetal tissues.[5] The surface charge and gestational age can significantly impact their biodistribution.

  • Exosomes: These are natural, cell-derived nanovesicles that can carry various molecular cargoes. Placenta-derived exosomes are involved in maternal-fetal communication and their concentration in maternal plasma increases during pregnancy.[6][7] Their potential as drug delivery vehicles is an active area of research, with a focus on their biocompatibility and ability to cross biological barriers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols.

In Vivo LNP Delivery and Biodistribution in Pregnant Mice

This protocol outlines the steps for assessing the in vivo efficacy and safety of LNP-mediated mRNA delivery to the placenta.

  • Animal Model: Pregnant CD-1 or Ai9 mice are typically used, often at gestational day 14 or 16.

  • LNP Formulation: LNPs encapsulating a reporter mRNA (e.g., Luciferase or mCherry) are prepared using a microfluidic mixing device. The lipid components, including the ionizable lipid (e.g., this compound), phospholipid, cholesterol, and PEG-lipid, are dissolved in ethanol (B145695) and rapidly mixed with an aqueous buffer containing the mRNA.

  • Administration: A specified dose of LNPs (e.g., 0.5-1.0 mg/kg) is administered to the pregnant mice via intravenous (tail vein) injection.

  • Biodistribution Analysis:

    • After a set time (e.g., 4-24 hours), mice are euthanized.

    • Organs (placenta, liver, spleen, etc.) and fetuses are harvested.

    • For luciferase expression, organs are imaged using an in vivo imaging system (IVIS) after intraperitoneal injection of D-luciferin. Luminescence is quantified to determine the extent of mRNA delivery and expression.

    • For mCherry expression, placental tissue is processed for flow cytometry or immunofluorescence microscopy to identify the specific cell types (trophoblasts, endothelial cells, immune cells) that have been transfected.

  • Toxicity Assessment: Maternal blood is collected to measure serum levels of liver enzymes such as AST and ALT.

In Vitro LNP Transfection of BeWo b30 Trophoblast Cells

This protocol is used to screen and optimize LNP formulations for their ability to transfect placental cells.

  • Cell Culture: Human choriocarcinoma BeWo b30 cells, which model placental trophoblasts, are cultured in appropriate media.

  • LNP Treatment: LNPs containing a reporter mRNA (e.g., Luciferase) are added to the cell culture medium at various concentrations.

  • Incubation: The cells are incubated with the LNPs for a specified period (e.g., 24 hours).

  • Transfection Efficiency Measurement:

    • Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

    • Transfection efficiency is often reported as relative light units (RLU) or fold-change over untreated control cells.

  • Cytotoxicity Assay: A cell viability assay (e.g., CellTiter-Glo®) is performed in parallel to assess the toxicity of the LNP formulations.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate the key experimental processes.

LNP_Formulation_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase mRNA mRNA in Citrate Buffer (pH 4.0) mixer Microfluidic Mixing mRNA->mixer lipids This compound & other lipids in Ethanol lipids->mixer formation LNP Self-Assembly mixer->formation dialysis Dialysis vs. PBS (Buffer Exchange) formation->dialysis final_lnp Final LNP Suspension dialysis->final_lnp

Caption: LNP Formulation Workflow.

In_Vivo_Workflow cluster_analysis Analysis start Pregnant Mouse (e.g., Gestational Day 14) injection IV Injection of LNP-mRNA start->injection incubation Incubation (4-24 hours) injection->incubation euthanasia Euthanasia & Organ Harvest incubation->euthanasia biodistribution Biodistribution (IVIS Imaging) euthanasia->biodistribution cellular_uptake Cellular Uptake (Flow Cytometry/ Microscopy) euthanasia->cellular_uptake toxicity Toxicity (Serum Analysis) euthanasia->toxicity

Caption: In Vivo Placental Delivery Workflow.

In_Vitro_Workflow cluster_assays Assays start Culture BeWo b30 Trophoblast Cells treatment Add LNP-mRNA to Cells start->treatment incubation Incubate (24 hours) treatment->incubation transfection Measure Luciferase Activity incubation->transfection viability Assess Cell Viability incubation->viability

Caption: In Vitro Transfection Workflow.

References

C12-200: A Benchmark for Next-Generation Ionizable Lipids in RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the selection of an optimal delivery vehicle is paramount. Ionizable lipids are a cornerstone of lipid nanoparticle (LNP) technology, the leading platform for the delivery of RNA therapeutics. Among these, C12-200 has emerged as a critical benchmark for the development and evaluation of novel ionizable lipids for both messenger RNA (mRNA) and small interfering RNA (siRNA) applications.

This guide provides an objective comparison of this compound's performance against other widely used ionizable lipids, supported by experimental data. We delve into the specifics of its in vivo efficacy, offering a quantitative analysis to inform the selection of lipids for future therapeutic development. Detailed experimental protocols for key assays are also provided to ensure reproducibility and facilitate further research.

Performance Benchmarks: this compound in the Landscape of Ionizable Lipids

The efficacy of an ionizable lipid is determined by its ability to efficiently encapsulate and deliver its nucleic acid payload to the target cells, facilitating endosomal escape and subsequent protein expression (for mRNA) or gene silencing (for siRNA). This compound, a branched-chain ionizable lipidoid with five hydroxyl groups, has been extensively utilized as a positive control in studies exploring new ionizable lipids due to its robust performance.[1][2]

In Vivo mRNA Delivery: A Comparative Analysis of Luciferase Expression

The ability to effectively deliver mRNA and induce protein expression is a key performance indicator for ionizable lipids. In vivo studies often utilize luciferase mRNA to quantify delivery efficiency by measuring bioluminescence. When compared to the industry-standard DLin-MC3-DMA, this compound has demonstrated comparable, and in some contexts, superior performance.

A study comparing a novel branched-tail lipid, 306Oi10, with this compound and DLin-MC3-DMA for in vivo luciferase mRNA delivery at a dose of 0.5 mg/kg, found that all three LNPs induced significant luciferase expression, primarily in the liver.[3] Another study highlighted that LNPs formulated with this compound and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) yielded high transfection efficiency in vitro.[4]

Ionizable LipidRelative Luciferase Expression (in vivo, Liver)Reference
This compound High[5]
DLin-MC3-DMAHigh[3]
306Oi10Higher than this compound and DLin-MC3-DMA[3]
cKK-E12High (predominantly liver)[5]

Table 1: Comparative in vivo luciferase expression of LNPs formulated with different ionizable lipids. Data is synthesized from multiple studies and presented as relative expression levels. Direct quantitative comparison is challenging due to variations in experimental conditions across studies.

In Vivo siRNA Delivery: Evaluating Gene Silencing Efficacy

The potency of siRNA delivery is often assessed by measuring the reduction of a target protein, such as Factor VII, a blood clotting factor produced in the liver. The median effective dose (ED50), the dose required to achieve 50% gene silencing, is a critical metric for comparing the efficacy of different ionizable lipids. While this compound is a potent lipid for siRNA delivery, DLin-MC3-DMA, a key component in the first FDA-approved siRNA therapeutic, has a well-established low ED50.

Ionizable LipidTarget GeneED50 (mg/kg) in miceReference
This compound Factor VII~0.01[6]
DLin-MC3-DMAFactor VII0.005[7][8]
cKK-E12Factor VII~0.002[9]

Table 2: Comparative in vivo efficacy (ED50) of siRNA-LNPs formulated with different ionizable lipids for Factor VII gene silencing in mice.

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Lipid Nanoparticle Formulation via Microfluidic Mixing

LNPs are typically formulated by the rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution containing the nucleic acid cargo. Microfluidic devices are commonly used to achieve controlled and reproducible mixing.[10][11]

Materials:

  • Ionizable lipid (e.g., this compound)

  • Helper lipid (e.g., DSPC or DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • mRNA or siRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a stock solution of the lipids in ethanol at the desired molar ratio (e.g., 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, 1.5% PEG-lipid).[12]

  • Dissolve the mRNA or siRNA in the aqueous buffer.

  • Set up the microfluidic mixing device with the lipid-ethanol solution and the nucleic acid-aqueous solution in separate syringes.

  • Initiate the mixing at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.[1][13]

  • The rapid mixing induces the self-assembly of the lipids and nucleic acids into LNPs.

  • The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

In Vitro mRNA Transfection and Luciferase Assay

This assay is used to assess the ability of LNPs to deliver functional mRNA to cells in culture.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • LNPs encapsulating luciferase mRNA

  • Luciferase assay reagent

  • Plate reader with luminescence detection

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Dilute the mRNA-LNPs in the cell culture medium to the desired concentrations.

  • Remove the existing medium from the cells and add the LNP-containing medium.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The intensity of the light produced is proportional to the amount of luciferase protein expressed.[1][14]

In Vivo mRNA Delivery and Biodistribution in Mice

Animal models are crucial for evaluating the in vivo efficacy and biodistribution of LNP formulations.

Materials:

  • BALB/c or C57BL/6 mice

  • LNPs encapsulating luciferase mRNA

  • Sterile PBS

  • In vivo imaging system (IVIS)

  • D-luciferin

Procedure:

  • Dilute the mRNA-LNPs in sterile PBS to the desired concentration for injection.

  • Administer the LNP solution to the mice via intravenous (tail vein) injection at a specified dose (e.g., 0.5 mg/kg).[3]

  • At a predetermined time point (e.g., 6 hours post-injection), administer D-luciferin to the mice via intraperitoneal injection.[15]

  • Anesthetize the mice and image them using an IVIS to detect bioluminescence.

  • Following in vivo imaging, organs can be harvested to quantify luciferase expression in specific tissues.[5]

Visualizing the Mechanisms of RNA Delivery

Understanding the cellular pathways involved in LNP-mediated delivery is crucial for designing more effective nanomedicines.

LNP_Delivery_Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery cluster_cellular_uptake Cellular Events Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing Nucleic Acid in Aqueous Buffer Nucleic Acid in Aqueous Buffer Nucleic Acid in Aqueous Buffer->Microfluidic Mixing Self-Assembly Self-Assembly Microfluidic Mixing->Self-Assembly LNP LNP Self-Assembly->LNP Intravenous Injection Intravenous Injection LNP->Intravenous Injection Circulation Circulation Intravenous Injection->Circulation Target Tissue (e.g., Liver) Target Tissue (e.g., Liver) Circulation->Target Tissue (e.g., Liver) Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) Target Tissue (e.g., Liver)->Cellular Uptake (Endocytosis) Endosome Endosome Cellular Uptake (Endocytosis)->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytosolic Release of RNA Cytosolic Release of RNA Endosomal Escape->Cytosolic Release of RNA

Caption: LNP Formulation and Delivery Workflow.

The journey of an RNA therapeutic begins with the precise formulation of the LNP, followed by in vivo administration, circulation to the target tissue, and ultimately, cellular uptake and the crucial step of endosomal escape to release the RNA payload into the cytoplasm.

siRNA_Pathway siRNA-LNP siRNA-LNP Endocytosis Endocytosis siRNA-LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape siRNA in Cytoplasm siRNA in Cytoplasm Endosomal Escape->siRNA in Cytoplasm RISC Loading RISC Loading siRNA in Cytoplasm->RISC Loading RISC Complex RISC Complex RISC Loading->RISC Complex mRNA Cleavage mRNA Cleavage RISC Complex->mRNA Cleavage Target mRNA Target mRNA Target mRNA->RISC Complex Binding Gene Silencing Gene Silencing mRNA Cleavage->Gene Silencing

Caption: siRNA-Mediated Gene Silencing Pathway.

Once the siRNA is released into the cytoplasm, it is loaded into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the complementary target mRNA, leading to gene silencing.

References

A Comparative Guide to Ionizable Lipids for LNP Formulation: Alternatives to C12-200

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with lipid nanoparticle (LNP) delivery systems at the forefront of this revolution. The choice of ionizable lipid is a critical determinant of LNP potency, influencing encapsulation efficiency, particle stability, and ultimately, the success of in vivo delivery. C12-200 has been a widely used and effective ionizable lipid for LNP formulation. However, the continuous drive for improved efficacy and safety has led to the development of several alternative ionizable lipids. This guide provides an objective comparison of this compound with other prominent ionizable lipids, supported by experimental data, to aid researchers in selecting the optimal lipid for their LNP formulations.

Performance Comparison of Ionizable Lipids

The selection of an ionizable lipid significantly impacts the physicochemical properties and biological activity of LNPs. Below is a summary of key performance indicators for this compound and its common alternatives: DLin-MC3-DMA, SM-102, and ALC-0315.

Physicochemical Properties

Successful LNP formulation hinges on achieving optimal particle size, a narrow size distribution (low polydispersity index or PDI), and high encapsulation efficiency. These parameters influence the stability, biodistribution, and cellular uptake of the LNPs.

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound 70 - 124< 0.2> 80
DLin-MC3-DMA 70 - 100< 0.2> 80
SM-102 70 - 100< 0.1> 80
ALC-0315 70 - 100< 0.2> 80

Note: The values presented are a synthesis of data from multiple sources and can vary based on the specific formulation parameters, including lipid ratios and the nature of the nucleic acid cargo.

In Vitro Transfection Efficiency

The ability of an LNP formulation to transfect cells in vitro is a crucial preliminary indicator of its potential for in vivo efficacy. Transfection efficiency is often assessed by measuring the expression of a reporter protein (e.g., luciferase or green fluorescent protein) encoded by the delivered mRNA.

Ionizable LipidRelative In Vitro Expression (Higher is Better)
This compound Lower
DLin-MC3-DMA Moderate
SM-102 Higher
ALC-0315 Moderate to High

Note: In vitro performance can be cell-line dependent. For instance, one study found that LNPs formulated with SM-102 consistently yielded the highest expression across HEK293, HeLa, and THP-1 cell lines, followed by ALC-0315, MC3, and this compound.

In Vivo Performance

Ultimately, the success of an LNP formulation is determined by its performance in vivo. This is typically evaluated by measuring protein expression in target tissues following systemic or local administration in animal models.

Ionizable LipidRelative In Vivo Expression (Higher is Better)
This compound Lower
DLin-MC3-DMA Lower
SM-102 Higher
ALC-0315 Higher

Note: In vivo studies have shown that LNPs formulated with ALC-0315 and SM-102 generally exhibit significantly higher protein expression compared to those with DLin-MC3-DMA and this compound. While SM-102 may show superior performance in some in vitro settings, ALC-0315 and SM-102 often demonstrate comparable and high levels of protein expression in vivo.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful formulation and evaluation of LNPs. Below are standardized methodologies for key experimental procedures.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization A Lipid Stock Solution (Ionizable lipid, DSPC, Cholesterol, PEG-lipid in Ethanol) C Syringe Pump 1 (Lipid Solution) A->C B mRNA Solution (mRNA in Citrate Buffer, pH 4.0) D Syringe Pump 2 (mRNA Solution) B->D E Microfluidic Cartridge C->E D->E F Formulated LNPs E->F G Dialysis (against PBS, pH 7.4) F->G H Sterile Filtration (0.22 µm filter) G->H I Characterization (Size, PDI, Encapsulation Efficiency) H->I LNP_Signaling_Pathway cluster_cell Antigen Presenting Cell LNP LNP (with Ionizable Lipid) TLR4 TLR4 LNP->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Nucleus->Cytokines induces transcription of

A Comparative Guide to C12-200 and cKK-E12 Lipid Nanoparticles for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of C12-200 and cKK-E12 for siRNA and mRNA delivery, supported by experimental data.

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of siRNA and mRNA. Among the vast array of ionizable lipids developed, this compound and cKK-E12 have garnered significant attention for their potent in vivo activity. This guide provides a detailed comparison of their performance, drawing upon published experimental findings to aid researchers in selecting the optimal delivery vehicle for their specific application.

At a Glance: Key Differences

FeatureThis compoundcKK-E12
Lipid Structure Branched-chain ionizable lipidoidIonizable lipopeptide
Primary Application siRNA and mRNA deliveryPrimarily potent for siRNA delivery, also used for mRNA
In Vivo Potency (siRNA) Effective, often used as a benchmarkExceptionally potent, particularly for hepatocytes
In Vivo Potency (mRNA) Effective, protein expression can be enhanced by mRNA modificationsHigh protein expression, less influenced by mRNA modifications
Tissue Tropism Primarily liver, also spleen and placenta in some modelsHighly selective for liver parenchymal cells

Quantitative Performance Data

The following tables summarize the quantitative data from comparative studies of this compound and cKK-E12.

Table 1: In Vivo Efficacy of siRNA Delivery
ParameterThis compoundcKK-E12Reference
ED50 (Factor VII Silencing in Mice) ~0.01 mg/kg~0.002 mg/kg [1]
ED50 (CD45 Silencing) < 0.3 mg/kgNot Reported[2]
Hepatocyte Selectivity LowerSignificantly Higher (orders of magnitude) [2]

Note: ED50 (Median Effective Dose) is the dose required to achieve 50% of the maximum effect. Lower values indicate higher potency.

Table 2: In Vivo Efficacy of mRNA Delivery
Reporter Gene & ModelThis compoundcKK-E12Key FindingsReference
Luciferase (Mice) 87% of expression in liver97% of expression in liverBoth are predominantly liver-tropic.[3][3]
Luciferase with m1ψ modification (Mice) 6-fold increase in overall expression (54-fold in spleen)No statistically significant increaseThis compound's efficacy is significantly enhanced by mRNA modifications, particularly in the spleen.[3][3]
Erythropoietin (EPO) (Mice) Lower serum EPO levelsHigher serum EPO levels cKK-E12 yielded the highest overall protein expression for this secreted protein.[3][3]
Erythropoietin (EPO) (Mice) 7,100 ± 500 ng/mL7,100 ± 700 ng/mLIn this study, a different lipid (OF-02) outperformed both, but this compound and cKK-E12 showed comparable high-level expression.[4][4]
Table 3: In Vitro mRNA Delivery
Cell LineMetricThis compoundcKK-E12Key FindingsReference
DC2.4, THP-1, RAW264.7 GFP ExpressionLowerHigher cKK-E12 showed superior transfection efficiency in these immune cell lines.[1][1]
HeLa, Calu-3 GFP ExpressionEnhanced compared to MC3Enhanced compared to MC3 Both lipids are more effective for mRNA delivery than older lipids like MC3.[1][1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for LNP formulation and in vivo evaluation.

Lipid Nanoparticle Formulation

A common method for formulating LNPs with this compound and cKK-E12 is through microfluidic mixing, which allows for precise control over particle size and polydispersity.

Materials:

Procedure:

  • Lipid Preparation: Dissolve the ionizable lipid (this compound or cKK-E12), DOPE, cholesterol, and PEGylated lipid in 100% ethanol to prepare a stock solution. A common molar ratio is 35:16:46.5:2.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).[3][5]

  • Nucleic Acid Preparation: Dilute the siRNA or mRNA in 10 mM sodium citrate buffer (pH 3.0).

  • Microfluidic Mixing: The ethanol-lipid solution and the aqueous nucleic acid solution are loaded into separate syringes and mounted on a microfluidic mixing device.

  • Flow Rates: The solutions are mixed at a specific flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate (e.g., 4 mL/min for cKK-E12, 12 mL/min for this compound).[3]

  • Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated nucleic acid.

  • Characterization: The formulated LNPs are characterized for size and polydispersity using dynamic light scattering (DLS), and for nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_na Aqueous Phase (Citrate Buffer) C12_200 This compound or cKK-E12 Lipid_Mix Lipid Stock Solution C12_200->Lipid_Mix DOPE DOPE DOPE->Lipid_Mix Chol Cholesterol Chol->Lipid_Mix PEG PEG-Lipid PEG->Lipid_Mix Mixer Microfluidic Mixer Lipid_Mix->Mixer NA siRNA or mRNA NA_Solution Nucleic Acid Solution NA->NA_Solution NA_Solution->Mixer Dialysis Dialysis (vs. PBS) Mixer->Dialysis Characterization Characterization (DLS, RiboGreen) Dialysis->Characterization In_Vivo_mRNA_Evaluation cluster_analysis Analysis LNP_mRNA LNP-mRNA Solution IV_Injection IV Tail Vein Injection LNP_mRNA->IV_Injection Mouse C57BL/6 Mouse Time 6 hours Mouse->Time IV_Injection->Mouse Harvest Harvest Organs (Liver, Spleen, etc.) Time->Harvest IVIS IVIS Imaging Harvest->IVIS Quantify Quantify Bioluminescence IVIS->Quantify LNP_Uptake_Pathway LNP LNP (this compound or cKK-E12) ApoE ApoE (for cKK-E12) LNP->ApoE associates with Endocytosis Endocytosis LNP->Endocytosis ApoE->Endocytosis Cell Hepatocyte Endosome Endosome Cell->Endosome Endocytosis->Cell Release Endosomal Escape & Nucleic Acid Release Endosome->Release

References

C12-200 Lipid Nanoparticles: An In Vitro and In Vivo Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the correlation of in vitro and in vivo performance of C12-200-based lipid nanoparticles (LNPs) for nucleic acid delivery.

This guide provides an objective comparison of this compound LNPs with other commonly used ionizable lipids, supported by experimental data. It delves into the physicochemical characteristics, in vitro transfection efficiencies, and in vivo biodistribution and efficacy, offering a clear perspective on their performance. Detailed experimental methodologies and visual workflows are included to facilitate understanding and replication.

Physicochemical Characterization: A Comparative Overview

The fundamental properties of LNPs are critical determinants of their in vitro and in vivo behavior. This compound LNPs consistently exhibit characteristics suitable for systemic nucleic acid delivery.

PropertyThis compoundSM-102ALC-0315MC3Reference
Particle Size (nm) 70 - 8585 - 10085 - 10085 - 100[1]
Polydispersity Index (PDI) < 0.2< 0.2< 0.2< 0.2[1]
Zeta Potential (mV) Near neutralNear neutralNear neutralNear neutral[1]
Encapsulation Efficiency (%) > 90%> 90%> 90%> 90%[1]
Apparent pKa ~6.0~6.0~6.0~6.0[2]

In Vitro Performance: Cell Line Dependent Transfection

The in vitro transfection efficiency of this compound LNPs has been evaluated in various cell lines, often in comparison to other leading ionizable lipids. While effective, its performance can be cell-type specific and is often surpassed by other lipids in vitro.

Cell LineThis compoundSM-102ALC-0315MC3OutcomeReference
HEK293 Lower expressionHighest expressionModerate expressionLower expressionSM-102 showed significantly higher luciferase expression.[1]
HeLa Lower expressionHighest expressionModerate expressionLower expressionSM-102 consistently demonstrated the highest protein expression.[1]
THP-1 Lower expressionHighest expressionModerate expressionLower expressionSM-102 exhibited the most robust expression in this immune cell line.[1]

It is important to note that in vitro performance does not always directly correlate with in vivo efficacy.[3][4]

In Vivo Biodistribution and Efficacy: Predominant Liver Tropism

In vivo studies consistently demonstrate that this compound LNPs primarily target the liver for mRNA delivery and subsequent protein expression.[5][6][7][8][9] This makes them a valuable tool for therapies targeting liver-related diseases.

Animal ModelCargoPrimary Organ of ExpressionSecondary OrgansKey FindingsReference
Mice Luciferase mRNALiverSpleen, PancreasThis compound LNPs mediate greater delivery to the liver compared to some other formulations.[5][8]
Mice Factor VII siRNALiver-Effectively reduced factor VII serum levels.[8]
Mice Human Erythropoietin (EPO) mRNALiver-Increased serum EPO levels.[8]
Mice barcoded mRNALiverSpleenEnhanced mRNA delivery to the liver and spleen was observed with increased this compound:mRNA ratios.[10]

Interestingly, while in vitro studies showed SM-102 to be superior, in vivo results indicate that ALC-0315 and SM-102 based LNPs achieve significantly higher protein expression than MC3 and this compound based LNPs.[4] However, when formulated as vaccines, all four LNP types elicited strong immune responses with no significant differences among them.[4]

Experimental Protocols

A generalized workflow for the formulation and characterization of this compound LNPs is presented below. Specific molar ratios and process parameters can be optimized based on the nucleic acid cargo and intended application.

LNP Formulation (Microfluidic Mixing)
  • Preparation of Lipid Stock Solution: Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol (B145695) at a specific molar ratio.[3][10][11] Common molar ratios include 50:38.5:1.5:10 (ionizable lipid:cholesterol:PEG-lipid:helper lipid).[3]

  • Preparation of Aqueous Phase: Dilute the nucleic acid (mRNA, siRNA, etc.) in a low pH buffer, such as a 10 mM citrate (B86180) buffer (pH 3.0), to ensure the ionization of this compound.[11]

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to a physiological level.[11]

  • Sterile Filtration: The dialyzed LNP solution is passed through a 0.22 µm filter for sterilization.[11]

References

head-to-head comparison of C12-200 and ALC-0315

Author: BenchChem Technical Support Team. Date: December 2025

An objective, data-driven comparison of the ionizable lipids C12-200 and ALC-0315 is essential for researchers engaged in the development of nucleic acid therapeutics, particularly for mRNA-based vaccines and therapies. Both lipids are instrumental in the formation of lipid nanoparticles (LNPs) that protect and deliver the nucleic acid payload into target cells. ALC-0315 is a key component of the Pfizer-BioNTech COVID-19 vaccine, while this compound is a widely studied benchmark ionizable lipid. This guide provides a head-to-head comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams.

Chemical and Physicochemical Properties

The efficacy of an ionizable lipid is closely tied to its chemical structure and its apparent pKa (the pH at which 50% of the lipid is ionized). The pKa is a critical determinant for both efficient mRNA encapsulation at low pH and endosomal escape into the cytoplasm at physiological pH.[1] ALC-0315 generally has a lower pKa than this compound, which can influence its in vivo performance.

PropertyThis compoundALC-0315
Structure Multi-tail, multi-amine head groupBranched-tail, tertiary amine head group
Apparent pKa ~6.96[1][2]~6.09[3]
Key Structural Feature Contains multiple tertiary amine groupsContains biodegradable ester bonds in tails[4]
Clinical Use Investigational / PreclinicalComponent of Pfizer-BioNTech BNT162b2 Vaccine[5]

Performance Comparison

Direct comparative studies have revealed significant differences in the in vitro and in vivo performance of LNPs formulated with this compound versus ALC-0315.

In Vitro Transfection Efficiency

In vitro studies, which measure protein expression in cell lines following LNP treatment, show variable results. Some studies indicate that other lipids like SM-102 produce significantly higher protein expression than both ALC-0315 and this compound in various cell lines.[6][7][8] Between the two, performance can be cell-type dependent, but this compound has been shown to yield potent mRNA delivery to trophoblasts, for example.[9]

Cell LineLNP FormulationResult (Relative Luciferase Expression)Reference
HEK293, HeLaThis compound vs ALC-0315ALC-0315 showed a clear dose-response, while this compound did not in these cell lines. Overall expression was lower than SM-102.[8]
MultipleThis compound vs ALC-0315In vivo, ALC-0315 LNPs achieved significantly higher protein expression than this compound LNPs.[6][8]
In Vivo Efficacy

In vivo experiments, typically in murine models, are more indicative of clinical potential. In this setting, ALC-0315 consistently demonstrates superior performance in mediating mRNA expression compared to this compound.

Animal ModelPayloadKey FindingReference
BALB/c MiceFirefly Luciferase mRNAALC-0315 LNPs resulted in significantly higher luciferase expression at the injection site compared to this compound LNPs.[8][10]
C57BL/6 MiceFirefly Luciferase mRNALNPs with 306Oi10 lipid produced over 20-fold higher expression than this compound. Another benchmark, MC3, also outperformed this compound.[11]
BALB/c MiceVaccine (OVA mRNA)As vaccine formulations, LNPs made with either ALC-0315 or this compound elicited strong immune responses, with no significant differences observed among them.[6][7]
Safety and Tolerability

The safety profile is a critical aspect of LNP development. ALC-0315 is a component of an approved human vaccine, indicating a well-established safety profile at its clinical dose.[5][12] Some studies have noted that this compound and other lipids can be associated with inflammatory responses and, at higher doses, may cause necrosis.[11][13] The biodegradable ester bonds in the lipid tails of ALC-0315 are designed to enable safe clearance from the body after mRNA delivery.[4]

Mechanism of Action: LNP-Mediated mRNA Delivery

The fundamental mechanism for both this compound and ALC-0315 involves a pH-responsive process. After cellular uptake via endocytosis, the LNP is trafficked into an endosome. As the endosome acidifies, the tertiary amine of the ionizable lipid becomes protonated (positively charged).[14] This charge switch facilitates an interaction with negatively charged lipids in the endosomal membrane, leading to membrane disruption and the release of the mRNA payload into the cell's cytoplasm, where it can be translated into protein.[15][16][]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment LNP LNP (Neutral Charge) endocytosis Endocytosis LNP->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome acidification Acidification endosome->acidification late_endosome Late Endosome (pH ~5.5) LNP becomes positively charged acidification->late_endosome disruption Endosomal Membrane Disruption late_endosome->disruption release mRNA Release disruption->release translation mRNA Translation (Protein Synthesis) release->translation

Caption: Cellular uptake and endosomal escape pathway for ionizable LNPs.

Experimental Protocols

Accurate comparison requires standardized methodologies. Below are representative protocols for LNP formulation and in vivo evaluation.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for producing uniform LNPs.

  • Solution Preparation:

    • Lipid Stock: Prepare a stock solution of the ionizable lipid (ALC-0315 or this compound), DSPC, cholesterol, and a PEG-lipid in absolute ethanol (B145695). A common molar ratio for ALC-0315 LNPs is 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:PEG-Lipid).[18][19] For this compound, an optimized ratio for mRNA delivery is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:PEG-Lipid).[9][20]

    • Aqueous Buffer: Prepare a solution of mRNA in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).[3][21]

  • Microfluidic Mixing:

    • Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Pump the two solutions through the device at a defined flow rate ratio (FRR), typically 3:1 (Aqueous:Ethanol), and a total flow rate (TFR) of 10-20 mL/min.[21]

  • Purification and Concentration:

    • The resulting LNP solution is immediately dialyzed against a neutral buffer (e.g., PBS, pH 7.4) for at least 2 hours to remove ethanol and non-encapsulated mRNA.[18]

    • Concentrate the LNPs using a centrifugal filtration device.

    • Sterile filter the final product through a 0.2 µm filter.

G prep_lipids Prepare Lipid Mix (e.g., ALC-0315, DSPC, Chol, PEG-Lipid) in Ethanol microfluidics Microfluidic Mixing (FRR 3:1) prep_lipids->microfluidics prep_mrna Prepare mRNA in Acidic Buffer (e.g., Citrate pH 4.0) prep_mrna->microfluidics dialysis Dialysis vs. PBS (pH 7.4) microfluidics->dialysis concentrate Concentration & Sterile Filtration dialysis->concentrate final_lnp Final LNP Product concentrate->final_lnp

Caption: Workflow for LNP formulation using microfluidic mixing.

Protocol 2: In Vivo Evaluation of mRNA Expression

This protocol outlines a typical experiment to assess LNP efficacy in mice.

  • Animal Model: Use standard laboratory mice (e.g., BALB/c or C57BL/6, 6-8 weeks old).

  • Administration: Administer the LNP-encapsulated mRNA (e.g., encoding Firefly Luciferase) via intramuscular (IM) injection into the gastrocnemius muscle. A typical dose is 1-5 µg of mRNA per mouse.[10]

  • Bioluminescence Imaging:

    • At specified time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice.

    • Administer a luciferin (B1168401) substrate via intraperitoneal (IP) injection.

    • Image the mice using an In Vivo Imaging System (IVIS) to quantify the bioluminescent signal, which correlates with protein expression.

  • Data Analysis:

    • Define a region of interest (ROI) around the injection site (and other organs like the liver) to measure the photon flux (photons/second).

    • Compare the expression levels between groups treated with this compound LNPs, ALC-0315 LNPs, and a control (e.g., PBS).

G start Prepare LNP-mRNA (this compound vs ALC-0315) injection Intramuscular Injection in Mice (e.g., 5 µg mRNA) start->injection wait Incubate (e.g., 6, 24, 48h) injection->wait imaging IVIS Imaging (Luciferin Substrate) wait->imaging analysis Quantify Bioluminescence (Photon Flux in ROI) imaging->analysis end Compare Performance analysis->end

Caption: Standard workflow for in vivo LNP efficacy testing in mice.

Conclusion

For drug development professionals, the choice between this compound and ALC-0315 depends heavily on the intended application. While both are effective in formulating LNPs for nucleic acid delivery, the experimental data strongly indicates that ALC-0315 provides significantly higher in vivo protein expression , a key metric for the potency of mRNA therapeutics and vaccines.[6][8] Its formulation in an FDA-approved vaccine also provides a robust safety and manufacturing precedent. This compound remains a valuable tool for research and as a benchmark lipid, particularly for in vitro studies and for exploring delivery to specific cell types, but its in vivo performance is generally lower than that of ALC-0315.[8][10][11] The selection of an ionizable lipid is a critical step, and these data should guide the rational design of next-generation LNP-based medicines.

References

biodistribution analysis of C12-200 formulated LNPs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Lipid Nanoparticle Biodistribution: C12-200 vs. Key Alternatives

For researchers and drug development professionals, understanding the in vivo fate of lipid nanoparticles (LNPs) is critical for designing effective and safe nucleic acid therapies. The biodistribution profile of an LNP, dictated largely by its composition, determines which tissues and cells the therapeutic payload will reach. This guide provides a comparative analysis of the biodistribution of LNPs formulated with the widely used ionizable lipid this compound against three prominent alternatives: DLin-MC3-DMA, ALC-0315, and SM-102.

This compound is a well-established ionizable lipid frequently used as a benchmark in preclinical studies for its potent in vivo activity.[1] DLin-MC3-DMA is the ionizable lipid component of Onpattro®, the first FDA-approved siRNA-LNP therapy, known for its effective delivery to hepatocytes.[2][3][4] ALC-0315 and SM-102 are key components in the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines, respectively, and have been extensively studied for their delivery characteristics.[5][6][7]

This guide synthesizes experimental data to provide a clear comparison of their biodistribution profiles, primarily focusing on the liver, the main site of accumulation for systemically administered LNPs, as well as other key organs like the spleen and lungs.[8][9][10]

Comparative Biodistribution Data

The following table summarizes quantitative data from preclinical studies, showcasing the distribution of various LNP formulations across different organs. It is important to note that direct comparison between studies can be challenging due to variations in animal models, payload, dosage, and analytical methods. However, general trends in organ tropism are evident.

Ionizable LipidPayloadAnimal ModelAdministration RouteTime PointLiver (%ID/g or relative)Spleen (%ID/g or relative)Lungs (%ID/g or relative)Kidneys (%ID/g or relative)Source
This compound Cy5-mRNAC57BL/6 MiceIntravenous1 hour~60% of total fluorescence~20% of total fluorescence<5% of total fluorescence<5% of total fluorescence[10]
DLin-MC3-DMA Luciferase mRNAC57BL/6 MiceIntravenous6 hoursHigh Luciferase ExpressionLow Luciferase ExpressionLow Luciferase ExpressionN/A[2]
ALC-0315 Luciferase mRNABALB/c MiceIntravenous6 hoursHighest Luciferase ExpressionHigh Luciferase ExpressionModerate Luciferase ExpressionMinimal Luciferase Activity[9][11]
SM-102 Luciferase mRNAC57BL/6J MiceIntramuscular6 hoursModerate Luciferase ExpressionLow Luciferase ExpressionN/AN/A[12]

Note: Data is aggregated and representative. Values indicate the primary trend observed in the cited literature. "%ID/g" refers to the percentage of the injected dose per gram of tissue. "Relative" refers to qualitative comparisons of reporter gene expression when exact percentages are not provided.

Generally, when administered intravenously, all four LNP types exhibit a strong tropism for the liver.[2][9][10] This is a common characteristic for nanoparticles of their size and is often mediated by the adsorption of Apolipoprotein E (ApoE) in the bloodstream, which facilitates uptake by hepatocytes via lipoprotein receptors. Following intravenous injection, LNPs also tend to accumulate in the spleen.[9][10] Intramuscular injection, as seen with the SM-102 formulation, results in high localization at the injection site, with a smaller fraction entering systemic circulation and distributing to organs like the liver.[5][12]

Experimental Methodologies

The biodistribution of LNPs is typically assessed through rigorous in vivo studies. Below are representative protocols for LNP formulation and biodistribution analysis.

LNP Formulation Protocol (Microfluidic Mixing)

This protocol describes a common method for producing LNPs with consistent size and high encapsulation efficiency.

  • Lipid Phase Preparation : The ionizable lipid (e.g., this compound, DLin-MC3-DMA, ALC-0315, or SM-102), a helper phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695).[4][6][13] Molar ratios are critical and optimized for each formulation; a common ratio for DLin-MC3-DMA LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[14][15]

  • Aqueous Phase Preparation : The nucleic acid payload (e.g., mRNA) is diluted in an acidic aqueous buffer, such as a 10 mM sodium citrate (B86180) buffer at pH 3.0 to 4.5.[9][16][17] The low pH ensures the ionizable lipid becomes protonated, facilitating electrostatic interaction with the negatively charged nucleic acid backbone.

  • Microfluidic Mixing : The ethanol and aqueous phases are rapidly mixed using a microfluidic device (e.g., from Precision NanoSystems).[6][9] The controlled mixing at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.[9]

  • Purification and Characterization : The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated material.[9][17] The final product is characterized to determine particle size, polydispersity index (PDI), and encapsulation efficiency.[9]

In Vivo Biodistribution Study Protocol

This protocol outlines the steps for assessing LNP distribution in an animal model.

  • Animal Model : Studies are typically conducted in mice (e.g., C57BL/6 or BALB/c strains).[2][18]

  • LNP Administration : A defined dose of the LNP formulation (e.g., 0.3-0.75 mg/kg of mRNA) is administered to the animals, commonly via intravenous (tail vein) or intramuscular injection.[2][10][12]

  • Payload Detection : To track the LNPs or their payload, one of several methods is used:

    • Bioluminescence Imaging : If the mRNA encodes a reporter protein like firefly luciferase, its expression can be quantified. At set time points (e.g., 2, 6, 24 hours post-injection), mice are anesthetized, injected with a substrate (e.g., D-luciferin), and imaged using an in vivo imaging system (IVIS).[9][18] Organs can be harvested for ex vivo imaging to confirm signal localization.[9]

    • Fluorescence Imaging : The mRNA or a lipid component can be labeled with a fluorescent dye (e.g., Cy5).[10][18] The distribution of the fluorescent signal is then measured in harvested organs.

    • LC-MS/MS : A highly sensitive method to directly quantify the concentration of the ionizable lipid in different tissues.[8][18] This provides a direct measure of LNP accumulation.

  • Data Analysis : The amount of signal (bioluminescence, fluorescence) or lipid concentration in each organ is quantified and often expressed as a percentage of the total injected dose or as radiance (photons/second).[9][18]

Visualizing the Process

To better understand the experimental process and the biological fate of LNPs, the following diagrams illustrate a typical workflow and the key interactions within the body.

G cluster_prep Phase 1: LNP Formulation cluster_exp Phase 2: In Vivo Study cluster_analysis Phase 3: Biodistribution Analysis A Lipid Mix (Ionizable Lipid, Helper Lipids, PEG) in Ethanol C Microfluidic Mixing A->C B Nucleic Acid Payload (e.g., mRNA) in Aqueous Buffer (pH 4) B->C D Self-Assembly into LNPs C->D E Purification & Dialysis (vs. PBS pH 7.4) D->E F Animal Model (e.g., Mouse) G Administration (IV or IM) F->G H Tissue Harvest (Liver, Spleen, etc.) at Timed Intervals G->H I Quantification Method H->I J Bioluminescence Imaging (IVIS) I->J K LC-MS/MS Analysis I->K L Fluorescence Imaging I->L M Data Analysis & Interpretation J->M K->M L->M

Caption: Experimental workflow for LNP biodistribution analysis.

G cluster_systemic Systemic Circulation cluster_organ Organ Level (Liver) cluster_cellular Cellular Level A LNP Injection (Intravenous) B Protein Corona Formation (e.g., ApoE binding) A->B C Systemic Distribution B->C D LNP Accumulation in Liver Sinusoids C->D E Uptake by Hepatocyte D->E F Receptor-Mediated Endocytosis (e.g., LDLR) E->F G Endosome Formation F->G H Endosomal Escape (pH-mediated) G->H I mRNA Release into Cytoplasm H->I J Protein Translation I->J

Caption: Biological pathway of LNP delivery to hepatocytes.

References

Evaluating the Immune Response to C12-200 LNP Vaccines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA vaccines has revolutionized the landscape of vaccinology, with lipid nanoparticle (LNP) delivery systems playing a pivotal role in their success. The choice of ionizable lipid is a critical determinant of the efficacy and safety of these vaccines, profoundly influencing the nature and magnitude of the immune response. This guide provides an objective comparison of the immune response elicited by vaccines formulated with the ionizable lipid C12-200 against other widely used alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Immune Responses

The immunogenicity of LNP-based vaccines is a multifaceted process involving the induction of both humoral and cellular immunity. The selection of the ionizable lipid is a key factor that can be fine-tuned to elicit a desired immune outcome. Here, we compare the performance of this compound with other prominent ionizable lipids: SM-102 and DLin-MC3-DMA.

Humoral Immunity: Neutralizing Antibody Production

The generation of high titers of neutralizing antibodies is a primary correlate of protection for many vaccines. The choice of ionizable lipid can significantly impact antibody responses.

Ionizable LipidAntigenAdjuvant/Co-formulationPeak Neutralizing Antibody Titer (Geometric Mean Titer)Study Reference
This compound SARS-CoV-2 Spikeα-Galactosylceramide (αGC)High (Specific values vary by study)--INVALID-LINK--
SM-102 SARS-CoV-2 SpikeNonePotent neutralizing antibody response--INVALID-LINK--
DLin-MC3-DMA HIV-1 p55GagNoneSignificant increase in IgG titers after boost--INVALID-LINK--[1]
ALC-0315 SARS-CoV-2 SpikeNoneLower antibody production compared to SM-102--INVALID-LINK--[2]

Note: Direct quantitative comparison of antibody titers across different studies can be challenging due to variations in experimental conditions, antigen, and assay protocols.

Cellular Immunity: T-Cell Responses

T-cell responses, including both CD4+ helper T cells and CD8+ cytotoxic T cells, are crucial for long-term immunity and clearance of infected cells. The type of ionizable lipid can skew the T-cell response towards a Th1 or Th2 phenotype.

Ionizable LipidAntigenKey T-Cell Response FindingsStudy Reference
This compound SARS-CoV-2 SpikeStrong TNF and IFN-γ responses (Th1-biased)--INVALID-LINK--
SM-102 SARS-CoV-2 SpikeAntigen-specific IL-2 production correlated with neutralizing antibodies--INVALID-LINK--
DLin-MC3-DMA HIV-1 p55GagTh2-biased immune response--INVALID-LINK--[1]

Experimental Protocols

Accurate evaluation of vaccine-induced immune responses relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays.

Neutralizing Antibody Assay (Pseudovirus-Based)

This assay measures the ability of vaccine-induced antibodies to prevent viral entry into cells.

Materials:

  • HEK293T cells

  • Lentiviral or VSV-based pseudovirus expressing the antigen of interest (e.g., SARS-CoV-2 Spike protein) and a reporter gene (e.g., Luciferase or GFP)

  • Target cells expressing the viral receptor (e.g., ACE2 for SARS-CoV-2)

  • Heat-inactivated serum samples from vaccinated subjects

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Luciferase substrate and luminometer or flow cytometer

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate and incubate overnight to form a monolayer.

  • Serum Dilution: Serially dilute heat-inactivated serum samples in cell culture medium.

  • Neutralization Reaction: Mix the diluted serum with a fixed amount of pseudovirus and incubate for 1 hour at 37°C to allow antibodies to bind to the virus.

  • Infection: Add the serum-virus mixture to the target cells and incubate for 48-72 hours.

  • Readout:

    • For luciferase-based assays, lyse the cells and measure luciferase activity using a luminometer.

    • For GFP-based assays, measure the percentage of GFP-positive cells using a flow cytometer.

  • Data Analysis: Calculate the 50% inhibitory dilution (ID50), which is the serum dilution that reduces reporter gene expression by 50% compared to the virus-only control.

Enzyme-Linked Immunospot (ELISpot) Assay for Antigen-Specific T-Cells

This sensitive assay quantifies the number of cytokine-secreting T-cells in response to antigenic stimulation.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ, IL-2, TNF-α)

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • Peripheral blood mononuclear cells (PBMCs) or splenocytes from vaccinated subjects

  • Antigenic peptides or recombinant protein

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Automated ELISpot reader and software

Procedure:

  • Plate Coating: Coat the ELISpot plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA).

  • Cell Plating and Stimulation: Add PBMCs or splenocytes to the wells along with the specific antigenic peptide or protein. Include positive (e.g., mitogen) and negative (medium only) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate.

  • Enzyme Conjugation: Add streptavidin-ALP or -HRP and incubate.

  • Spot Development: Add the substrate to develop colored spots, each representing a cytokine-secreting cell.

  • Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.[3][4][5]

Flow Cytometry for T-Cell Phenotyping

Flow cytometry allows for the multi-parameter analysis of individual cells, enabling the identification and quantification of different T-cell subsets.

Materials:

  • PBMCs or splenocytes from vaccinated subjects

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25)

  • Intracellular staining kit for cytokines (e.g., IFN-γ, TNF-α)

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Antigenic peptides or recombinant protein

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer and analysis software

Procedure:

  • Cell Stimulation: Stimulate PBMCs or splenocytes with the antigenic peptide or protein in the presence of a protein transport inhibitor for 4-6 hours.

  • Surface Staining: Wash the cells and stain with a cocktail of fluorochrome-conjugated antibodies against surface markers.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.

  • Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines.

  • Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to gate on specific T-cell populations and quantify the percentage of cytokine-producing cells.

Visualizing Workflows and Pathways

To better understand the experimental processes and biological mechanisms, the following diagrams are provided.

G cluster_0 Vaccine Formulation & Administration cluster_1 Sample Collection cluster_2 Immune Response Evaluation Formulation LNP Formulation (e.g., this compound + mRNA) Animal_Model Immunization (e.g., Mouse) Formulation->Animal_Model Blood Blood Collection (Serum, PBMCs) Animal_Model->Blood Spleen Spleen Harvest (Splenocytes) Animal_Model->Spleen Neutralizing_Assay Neutralizing Antibody Assay Blood->Neutralizing_Assay ELISpot ELISpot Assay Blood->ELISpot Spleen->ELISpot Flow_Cytometry Flow Cytometry Spleen->Flow_Cytometry

Caption: Experimental workflow for evaluating LNP vaccine immunogenicity.

G LNP LNP (e.g., this compound) APC Antigen Presenting Cell (APC) LNP->APC Uptake TLR Toll-like Receptor (TLR) Signaling APC->TLR IFNAR Type I Interferon Receptor (IFNAR) Signaling APC->IFNAR T_Cell T-Cell Activation & Differentiation APC->T_Cell Antigen Presentation Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) TLR->Cytokines IFNAR->Cytokines Cytokines->T_Cell B_Cell B-Cell Activation & Antibody Production Cytokines->B_Cell T_Cell->B_Cell Help

Caption: Innate immune signaling pathways activated by LNP vaccines.[6][7][8]

Conclusion

The selection of the ionizable lipid is a critical parameter in the design of LNP-based mRNA vaccines. This compound has demonstrated its capability to induce robust humoral and cellular immune responses, often with a Th1 bias characterized by strong IFN-γ and TNF-α production. In comparison, other lipids like SM-102 also elicit potent neutralizing antibodies, while DLin-MC3-DMA may favor a Th2-skewed response. The optimal choice of ionizable lipid will likely depend on the specific requirements of the vaccine, including the target pathogen and the desired type of immune protection. This guide provides a framework for researchers to compare and evaluate different LNP formulations, ultimately aiding in the development of more effective and safer vaccines.

References

Safety Operating Guide

Navigating the Disposal of C12-200: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the essential safety protocols and step-by-step procedures for the proper disposal of C12-200, a widely used ionizable cationic lipidoid in mRNA and siRNA delivery research. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and waste management in the laboratory.

This compound is a branched-chain ionizable cationic lipidoid integral to the formation of lipid nanoparticles (LNPs) for advanced drug delivery systems.[1][2] While its role in therapeutic research is significant, its toxicological properties are not fully known, necessitating its treatment as a hazardous substance.[3] Adherence to stringent disposal protocols is paramount to ensure laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. This substance should be considered hazardous, and direct contact should be avoided.[4] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of this compound, particularly when in solution (often in ethanol), should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound:

PropertyValue
CAS Number 1220890-25-4
Molecular Formula C₇₀H₁₄₅N₅O₅
Molecular Weight 1136.9 g/mol
Purity ≥95%
Typical Formulation A 100 mg/ml solution in ethanol (B145695)
Storage Temperature -20°C
Stability ≥ 2 years at -20°C

Step-by-Step Disposal Protocol

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedure is based on best practices for the disposal of hazardous chemical waste and lipid-based nanomaterials.

Experimental Protocol: this compound Waste Neutralization and Disposal

Objective: To safely neutralize and prepare this compound waste for final disposal by a certified hazardous waste management service.

Materials:

  • This compound waste (pure or in ethanol solution)

  • Appropriate hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Absorbent material (e.g., vermiculite (B1170534) or sand) for spills

  • Personal Protective Equipment (PPE)

Procedure:

  • Waste Segregation: Collect all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and any spill cleanup materials, in a designated and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in Ethanol"), and the approximate concentration and volume. Affix any other labels required by your institution.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from drains and incompatible materials.

  • Spill Management: In case of a spill, immediately contain the area. Use absorbent materials to soak up the liquid. Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Contact EHS for Pickup: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and final disposal. Final disposal will likely involve incineration by a licensed waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

C12_200_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generation ppe 1. Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate this compound Waste (Pure, in solution, contaminated materials) ppe->segregate label_container 3. Label Hazardous Waste Container ('Hazardous Waste', Chemical Name, Solvent) segregate->label_container spill Spill Occurs segregate->spill store 5. Securely Store Waste Container in Designated Accumulation Area label_container->store contain_spill 4a. Contain and Absorb Spill spill->contain_spill Yes spill->store No collect_spill 4b. Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill collect_spill->store contact_ehs 6. Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can mitigate the risks associated with this compound and ensure its proper and safe disposal, fostering a secure research environment. Always consult your institution's specific hazardous waste management protocols for compliance with local, state, and federal regulations.

References

Navigating the Safe Handling of C12-200: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of C12-200 based on its chemical class and general laboratory safety principles. The toxicological and pharmacological properties of this compound are not fully known.[1] All laboratory personnel must consult the official Safety Data Sheet (SDS) provided by the supplier and conduct a thorough, activity-specific risk assessment before commencing any work. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment. This compound is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[2]

This compound is a branched-chain ionizable cationic lipidoid utilized in the formation of lipid nanoparticles (LNPs) for the delivery of mRNA, siRNA, or self-amplifying RNA (saRNA).[2][3][4][5] Due to its properties and the nature of its applications, stringent safety measures are imperative to protect researchers and maintain experimental integrity. This guide provides essential safety and logistical information for the handling and disposal of this compound.

Essential Safety Information

Given that the comprehensive toxicological properties of this compound are not yet fully understood, it should be handled as a hazardous material.[1][2] this compound is typically supplied as a solution in ethanol (B145695), a flammable liquid, which introduces additional hazards.[2][3]

Summary of Key Data
PropertyValueSource
CAS Number 1220890-25-4[3][4]
Molecular Formula C70H145N5O5[2][3][4]
Molecular Weight 1136.9 g/mol [3]
Formulation A solution in ethanol (e.g., 100 mg/ml)[2][3]
Storage -20°C[2][4]
Solubility Soluble in Ethanol, DMSO, DMF[4]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following table outlines the minimum recommended PPE for various operations involving this compound.

OperationMinimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form, if applicable) Laboratory coat, safety glasses with side shields (or goggles), double nitrile gloves, N95 respirator (or handle within a chemical fume hood or ventilated balance enclosure).[6]
Solution Preparation & Handling Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.[6]
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.[6]
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the key steps for safely handling this compound from receipt to use in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number on the label match the order.

  • Store the container upright in a designated, well-ventilated, and flame-proof cabinet at -20°C.[2][4]

Preparation for Use
  • Before use, allow the this compound solution to equilibrate to room temperature.

  • All handling of the this compound solution should be conducted within a certified chemical fume hood to minimize inhalation exposure and protect from the flammable ethanol solvent.

  • Ensure all sources of ignition are absent from the work area.

Aliquoting and Dilution
  • Use sterile, chemical-resistant pipette tips and tubes for all transfers.

  • When diluting, add the this compound solution to the diluent to avoid splashing.

  • Cap all containers tightly when not in use to prevent evaporation of the ethanol solvent.

Spill Management
  • Small Spills: In the event of a small spill (less than 1 liter), alert personnel in the immediate vicinity.[7] Dilute the spill with water and absorb it with an inert material such as sand or vermiculite.[7] Place the absorbent material in a sealed, labeled container for hazardous waste disposal.[7] Clean the spill area with soap and water.[7]

  • Large Spills: For spills larger than 1 liter, evacuate the area immediately and alert the institution's emergency response team or Environmental Health and Safety (EHS) department.[7]

Disposal Plan

All waste containing this compound and its ethanol solvent must be treated as hazardous waste.

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing this compound and ethanol in a designated, clearly labeled, and leak-proof hazardous waste container.[7][8] Do not dispose of ethanol solutions down the sink.[8][9] The container should be kept closed when not in use and stored in a designated satellite accumulation area, such as a fume hood or a flammable storage cabinet.[7]

  • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, tubes, and gloves, in a separate, clearly labeled hazardous waste container.[9]

Labeling and Storage
  • Clearly label all waste containers with "Hazardous Waste," the full chemical names of the contents (including this compound and ethanol), and the approximate concentrations.

  • Store waste containers in a secondary containment bin to prevent spills.

Final Disposal
  • Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[7]

Safe Handling Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store at -20°C in Flammable Cabinet Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate PPE Don Appropriate PPE Equilibrate->PPE Aliquot Aliquot & Dilute PPE->Aliquot Experiment Perform Experiment Aliquot->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate SegregateWaste Segregate Liquid & Solid Waste Decontaminate->SegregateWaste Dispose Dispose as Hazardous Waste SegregateWaste->Dispose RemovePPE Doff PPE Dispose->RemovePPE

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.